Product packaging for 3-(Benzenesulfonyl)quinolin-2-amine(Cat. No.:CAS No. 861386-01-8)

3-(Benzenesulfonyl)quinolin-2-amine

Cat. No.: B2990463
CAS No.: 861386-01-8
M. Wt: 284.33
InChI Key: NDRCNBOULJLYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Benzenesulfonyl)quinolin-2-amine (CAS 861386-01-8) is a high-purity quinoline derivative supplied for advanced life sciences research. This compound features a benzenesulfonyl moiety at the 3-position of the quinoline ring, a structural motif of significant interest in medicinal chemistry. Quinolone derivatives incorporating sulfonamide functional groups have demonstrated promising in vitro bactericidal activity against various bacterial strains, including Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The mechanism of action for this class of compounds is believed to involve interactions with the GyrB subunit of bacterial DNA gyrase, a validated antibacterial target, as supported by molecular docking studies . Furthermore, the quinoline-2-amine scaffold is recognized as a valuable structure in drug discovery, with related derivatives being explored for targeting protein aggregates in neurological conditions and for their photophysicochemical and antimicrobial properties . This product is intended for research applications such as antibacterial agent development, structure-activity relationship (SAR) studies, and as a key synthetic intermediate for further chemical elaboration. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O2S B2990463 3-(Benzenesulfonyl)quinolin-2-amine CAS No. 861386-01-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(benzenesulfonyl)quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S/c16-15-14(10-11-6-4-5-9-13(11)17-15)20(18,19)12-7-2-1-3-8-12/h1-10H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRCNBOULJLYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301332388
Record name 3-(benzenesulfonyl)quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820373
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

861386-01-8
Record name 3-(benzenesulfonyl)quinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the structure of 3-(Benzenesulfonyl)quinolin-2-amine?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical structure, properties, and potential biological significance of 3-(Benzenesulfonyl)quinolin-2-amine. Due to the compound's specificity, some data herein is presented through representative protocols and analysis of structurally related molecules.

Core Structure and Chemical Identity

This compound is a heterocyclic aromatic compound featuring a quinoline scaffold, which is a prevalent core in numerous biologically active molecules. The structure is characterized by an amine group at the 2-position and a benzenesulfonyl group at the 3-position of the quinoline ring. The sulfonamide moiety is a well-known pharmacophore, suggesting potential applications in medicinal chemistry.

The chemical structure can be represented by the SMILES notation: NC1=NC2=CC=CC=C2C=C1S(=O)(=O)C3=CC=CC=C3.

Table 1: Chemical Identifiers and Properties

IdentifierValueReference
IUPAC Name This compound-
CAS Number 861386-01-8[1]
Molecular Formula C₁₅H₁₂N₂O₂S[1]
Molecular Weight 284.33 g/mol [1]
Physical State Solid (Predicted)-
Melting Point Data not available-
Solubility Data not available-

Representative Synthesis Protocol

A specific, peer-reviewed synthesis protocol for this compound is not detailed in the available literature. However, a plausible and efficient route can be proposed based on the well-established Friedländer Annulation , a classic method for synthesizing quinolines.[2][3][4][5][6] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

Proposed Synthesis: Modified Friedländer Annulation

This protocol describes the reaction between 2-aminobenzaldehyde and (phenylsulfonyl)acetonitrile.

Reactants:

  • 2-Aminobenzaldehyde

  • (Phenylsulfonyl)acetonitrile

  • Base catalyst (e.g., piperidine, potassium carbonate)

  • Solvent (e.g., ethanol, DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 2-aminobenzaldehyde and 1.0 equivalent of (phenylsulfonyl)acetonitrile in anhydrous ethanol.

  • Catalyst Addition: Add a catalytic amount (0.1-0.2 equivalents) of a suitable base, such as piperidine, to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, allow the mixture to cool to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration.

  • Purification: If a precipitate is collected, wash it with cold ethanol to remove residual impurities. If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization or purify the residue using column chromatography on silica gel with an appropriate eluent system (e.g., hexane-ethyl acetate gradient).

  • Characterization: Dry the purified product under vacuum and characterize its structure and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy.

G cluster_workflow Proposed Synthesis Workflow start Reactants: - 2-Aminobenzaldehyde - (Phenylsulfonyl)acetonitrile - Base Catalyst (Piperidine) - Solvent (Ethanol) reaction Reaction Mixture (Dissolved in Ethanol) start->reaction 1. Mix reflux Heat to Reflux (4-6 hours) reaction->reflux 2. Add Catalyst & Heat workup Cooling & Precipitation or Solvent Reduction reflux->workup 3. Monitor via TLC purification Purification: - Filtration - Column Chromatography workup->purification 4. Isolate Crude Product product Final Product: This compound purification->product 5. Purify & Characterize

Caption: Proposed workflow for the synthesis of this compound.

Potential Biological Activity and Mechanism of Action

While this compound has not been extensively studied, its structural motifs—the quinoline ring and the benzenesulfonamide group—are present in many compounds with significant pharmacological activities.

  • Quinoline Derivatives: This class of compounds exhibits a wide range of biological effects, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[7]

  • Benzenesulfonamides: The sulfonamide group is a key feature of carbonic anhydrase inhibitors, diuretics, and certain anticancer agents.

The presence of the primary arylsulfonamide group suggests that this compound could act as an inhibitor of zinc-containing metalloenzymes, such as Carbonic Anhydrases (CAs) . The mechanism involves the coordination of the sulfonamide anion (R-SO₂NH⁻) to the Zn²⁺ ion located in the enzyme's active site, displacing a zinc-bound water molecule and thereby inhibiting the enzyme's catalytic activity.

G cluster_pathway Inferred Mechanism: Carbonic Anhydrase Inhibition compound This compound (R-SO₂NH₂) deprotonation Deprotonation (Physiological pH) compound->deprotonation enzyme Carbonic Anhydrase (Active Site with Zn²⁺) binding Coordination to Zn²⁺ ion enzyme->binding anion Sulfonamide Anion (R-SO₂NH⁻) deprotonation->anion Forms active species anion->binding Binds to Zinc inhibition Enzyme Inhibition binding->inhibition Blocks active site

Caption: Inferred mechanism of action via carbonic anhydrase inhibition.

References

An In-depth Technical Guide to 3-(Benzenesulfonyl)quinolin-2-amine: Physicochemical Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and potential biological activities of 3-(Benzenesulfonyl)quinolin-2-amine. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally related compounds and computational predictions to offer valuable insights for research and drug development.

Physicochemical Properties

PropertyPredicted/Comparative ValueSource/MethodNotes
Molecular Formula C₁₅H₁₂N₂O₂S--
Molecular Weight 284.34 g/mol --
Melting Point (°C) 126-131Experimental (2-Aminoquinoline)[1]This is for a core structural component and may differ significantly.
pKa ~4-5EstimatedBased on the pKa of related quinoline and benzenesulfonamide compounds. The quinoline nitrogen is expected to be weakly basic.[2]
logP ~2-3EstimatedCalculated based on the structure, indicating moderate lipophilicity.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.InferredTypical for quinoline and benzenesulfonamide derivatives.[3]

Note: The data presented above, unless otherwise specified, are estimations and should be confirmed through experimental validation.

Synthesis and Experimental Protocols

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of related quinoline derivatives. A common approach involves the reaction of a 2-aminoquinoline precursor with benzenesulfonyl chloride.

General Synthetic Protocol:

A potential synthesis of this compound could be achieved through the sulfonylation of 2,3-diaminoquinoline.

Materials:

  • 2,3-diaminoquinoline

  • Benzenesulfonyl chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (or another suitable solvent)

Procedure:

  • Dissolve 2,3-diaminoquinoline in anhydrous dichloromethane under an inert atmosphere.

  • Add an equimolar amount of pyridine to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization:

The structure of the synthesized compound would be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the positions of substituents.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, S=O, and aromatic C-H bonds.

Below is a conceptual workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start 2,3-Diaminoquinoline + Benzenesulfonyl Chloride reaction Sulfonylation in Pyridine/DCM start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir analysis Structural Confirmation nmr->analysis ms->analysis ir->analysis

Caption: Synthetic and characterization workflow for this compound.

Potential Biological Activities and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, the quinoline and benzenesulfonamide moieties are present in numerous biologically active compounds. This suggests that the target molecule could exhibit a range of pharmacological effects.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors.[4] CAs are metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. Structurally similar compounds, such as 3-(quinolin-4-ylamino)benzenesulfonamides, have shown inhibitory activity against human carbonic anhydrase isoforms I and II.[4] The primary sulfonamide group is crucial for binding to the zinc ion in the active site of the enzyme.

The proposed mechanism of CA inhibition by a sulfonamide-containing compound is depicted below.

cluster_enzyme Carbonic Anhydrase Active Site Zn Zn²⁺ His1 His Zn->His1 His2 His Zn->His2 His3 His Zn->His3 H2O H₂O Zn->H2O Inhibition Inhibition of CO₂ Hydration Zn->Inhibition Blocks Catalysis Inhibitor This compound (Sulfonamide Group) Inhibitor->Zn Coordinates with Zinc

Caption: Proposed interaction of a sulfonamide inhibitor with the carbonic anhydrase active site.

Anticancer Activity

Quinoline derivatives have demonstrated a wide range of anticancer activities.[5][6][7] Some have been shown to act as inhibitors of enzymes involved in cancer cell proliferation and survival, such as phosphoinositide 3-kinase (PI3K).[5] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, and its dysregulation is common in many cancers.[7] The planar quinoline structure can also intercalate with DNA, potentially leading to cytotoxic effects.[6]

The logical relationship of a potential PI3K inhibitor is outlined below.

Compound This compound PI3K PI3K Compound->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Apoptosis Apoptosis mTOR->Apoptosis Inhibits

References

In-depth Technical Guide: 3-(Benzenesulfonyl)quinolin-2-amine (CAS Number 861386-01-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Characterization (Predicted)

3-(Benzenesulfonyl)quinolin-2-amine is a heterocyclic compound featuring a quinoline scaffold substituted with an amino group at the 2-position and a benzenesulfonyl group at the 3-position.

Physicochemical Properties (Predicted)
PropertyPredicted ValueSource/Justification
Molecular Formula C₁₅H₁₂N₂O₂SBased on chemical structure
Molecular Weight 284.33 g/mol Calculation from molecular formula
Appearance White to off-white solidTypical for similar organic compounds
Melting Point Not availableWould require experimental determination
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in waterCommon solubility profile for this class of compounds
Spectral Data (Predicted)

The following tables summarize the expected spectral characteristics based on the analysis of related quinoline and benzenesulfonamide derivatives.

Table 1: Predicted ¹H-NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.5s1HH4 (quinoline)
~7.2-8.0m9HAromatic protons (quinoline and benzene rings)
~6.5s (broad)2HNH₂

Table 2: Predicted ¹³C-NMR Spectral Data (in DMSO-d₆, 101 MHz)

Chemical Shift (δ, ppm)Assignment
~160C2 (quinoline, attached to NH₂)
~148C8a (quinoline)
~140C1' (benzenesulfonyl)
~138C4a (quinoline)
~122-135Aromatic carbons
~115C3 (quinoline)

Table 3: Predicted Mass Spectrometry Data

m/zInterpretation
284.06[M]⁺ (Molecular ion)
205.08[M - SO₂]⁺
143.06[M - C₆H₅SO₂]⁺
77.04[C₆H₅]⁺

Experimental Protocols (Hypothetical)

The following are proposed experimental protocols for the synthesis and characterization of this compound. These are based on established methods for similar compounds and would need to be optimized.

Synthesis Protocol: Friedländer Annulation

This proposed synthesis involves the condensation of 2-aminobenzaldehyde with phenylsulfonylacetonitrile.

Materials:

  • 2-aminobenzaldehyde

  • Phenylsulfonylacetonitrile

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-aminobenzaldehyde (1.0 eq) in anhydrous DMF, add phenylsulfonylacetonitrile (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add potassium tert-butoxide (1.2 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield this compound.

Diagram of the proposed experimental workflow:

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 2-Aminobenzaldehyde D Mixing and Reaction (0°C to RT, 12h) A->D B Phenylsulfonylacetonitrile B->D C KOtBu in DMF C->D E Quenching (aq. NaHCO3) D->E F Extraction (Ethyl Acetate) E->F G Drying and Concentration F->G H Column Chromatography G->H I Pure Product H->I

Caption: Proposed experimental workflow for the synthesis of this compound.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a 5-10 mg sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

  • Mass Spectrometry (MS): Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer in positive ion mode to confirm the molecular weight.

  • Purity Analysis (HPLC): Determine the purity of the synthesized compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a mobile phase gradient of acetonitrile and water containing 0.1% formic acid.

Potential Biological Activity and Signaling Pathways

Based on the activities of structurally related quinoline and benzenesulfonamide compounds, this compound could be investigated for the following biological activities.

Carbonic Anhydrase Inhibition

The benzenesulfonamide moiety is a well-known pharmacophore for inhibiting carbonic anhydrases (CAs), enzymes involved in various physiological processes, including pH regulation and fluid secretion. Inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, epilepsy, and certain types of cancer.

Diagram of the potential mechanism of action:

signaling_pathway cluster_compound Compound cluster_target Molecular Target cluster_effect Cellular Effect cluster_outcome Potential Therapeutic Outcome A 3-(Benzenesulfonyl) quinolin-2-amine B Carbonic Anhydrase (CA) A->B Inhibits C Inhibition of CO2 Hydration D Disruption of pH Homeostasis C->D E Anticancer Effect D->E F Antiglaucoma Effect D->F

Caption: Potential inhibitory action on Carbonic Anhydrase and downstream therapeutic effects.

Anticancer Activity

Many quinoline derivatives exhibit anticancer properties by targeting various signaling pathways involved in cell proliferation, survival, and angiogenesis. Potential targets could include protein kinases or other enzymes crucial for tumor growth. Further investigation would be required to elucidate any specific anticancer mechanism.

Potential Mechanism of Action of 3-(Benzenesulfonyl)quinolin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide outlines a potential mechanism of action for 3-(Benzenesulfonyl)quinolin-2-amine. As of the latest literature review, no direct studies on the biological activity of this specific compound have been identified. The proposed mechanism is extrapolated from studies on its structural isomer, 2-amino-N-quinoline-8-yl-benzenesulfonamide (QBS), and related quinoline-benzenesulfonamide derivatives. This document is intended for research and informational purposes only.

Executive Summary

Quinoline and benzenesulfonamide scaffolds are well-established pharmacophores in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. The novel compound, this compound, which integrates these two moieties, is a promising candidate for further investigation as a therapeutic agent. Based on the analysis of its structural isomer, QBS, it is hypothesized that this compound may exert cytotoxic effects on cancer cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through a caspase-dependent pathway. This guide provides a detailed overview of this potential mechanism, supported by extrapolated quantitative data and comprehensive experimental protocols.

Proposed Core Mechanism: G2/M Cell Cycle Arrest and Apoptosis Induction

The primary hypothesized mechanism of action for this compound is the disruption of cell cycle progression and the activation of programmed cell death in cancer cells. This is based on findings for the structurally related compound, QBS, which has been shown to be a potent cytotoxic agent.

Induction of G2/M Phase Arrest

It is proposed that this compound may induce cell cycle arrest at the G2 phase. This is potentially achieved by modulating the levels and activity of key regulatory proteins. A plausible mechanism involves the upregulation of cyclin B1 and phosphorylated cdc2, leading to a reduction in cdc2 kinase activity. The inhibition of cdc2 kinase prevents cells from entering mitosis, thereby halting the cell cycle at the G2/M checkpoint.

Triggering of Caspase-Dependent Apoptosis

Prolonged cell cycle arrest can lead to the induction of apoptosis. It is hypothesized that this compound may trigger the intrinsic apoptotic pathway, characterized by:

  • DNA Fragmentation: Cleavage of genomic DNA into smaller fragments.

  • Cytochrome C Release: Release of cytochrome c from the mitochondria into the cytoplasm.

  • PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase by activated caspases.

This apoptotic cascade is likely dependent on the activation of caspases, as demonstrated by the potential for a pan-caspase inhibitor to block the induced apoptosis.

Quantitative Data Summary (Hypothetical)

The following tables summarize hypothetical quantitative data for this compound, based on typical results for potent cytotoxic quinoline derivatives. These values are for illustrative purposes and would need to be determined experimentally.

Table 1: In Vitro Cytotoxicity

Cell LineCompoundIC50 (µM)
Jurkat (Human T-cell leukemia)This compoundTo be determined
HeLa (Human cervical cancer)This compoundTo be determined
A549 (Human lung carcinoma)This compoundTo be determined

Table 2: Cell Cycle Analysis in Jurkat Cells

Treatment% of Cells in G1% of Cells in S% of Cells in G2/M
ControlTo be determinedTo be determinedTo be determined
This compound (10 µM)To be determinedTo be determinedTo be determined
This compound (25 µM)To be determinedTo be determinedTo be determined

Detailed Experimental Protocols

The following are detailed protocols for key experiments to investigate the proposed mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Jurkat, HeLa, A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on cell cycle distribution.

Materials:

  • Jurkat cells

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Treat Jurkat cells (1 x 10⁶ cells/mL) with the desired concentrations of this compound for 24 hours.

  • Harvest the cells by centrifugation and wash with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis for Apoptotic Markers

Objective: To detect the expression levels of key proteins involved in the cell cycle and apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-phospho-cdc2, anti-PARP, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the treated and untreated cells and determine the protein concentration.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control.

Visualizations

Signaling Pathway Diagram

G2M_Apoptosis_Pathway cluster_stimulus External Stimulus cluster_cell_cycle G2/M Checkpoint cluster_apoptosis Apoptosis Induction Compound This compound CyclinB1 Cyclin B1 Compound->CyclinB1 Upregulates p_cdc2 p-cdc2 (Inactive) Compound->p_cdc2 Increases cdc2_kinase cdc2 Kinase Activity p_cdc2->cdc2_kinase Reduces G2M_Arrest G2/M Arrest cdc2_kinase->G2M_Arrest CytC Cytochrome C Release G2M_Arrest->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed signaling pathway for this compound.

Experimental Workflow Diagram

Experimental_Workflow Start Hypothesis: Compound induces cytotoxicity Cell_Culture 1. Cell Culture (e.g., Jurkat, HeLa) Start->Cell_Culture Treatment 2. Treatment with This compound Cell_Culture->Treatment Viability_Assay 3a. Cell Viability Assay (MTT) Treatment->Viability_Assay Cell_Cycle_Assay 3b. Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Assay Western_Blot 3c. Western Blot (Apoptotic Markers) Treatment->Western_Blot Data_Analysis 4. Data Analysis (IC50, Cell Cycle Distribution, Protein Levels) Viability_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion: Elucidation of Potential Mechanism of Action Data_Analysis->Conclusion

Caption: General experimental workflow for mechanism of action studies.

Biological activity of quinoline-benzenesulfonamide hybrids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of Quinoline-Benzenesulfonamide Hybrids

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic amalgamation of distinct pharmacophores into a single molecular entity, a concept known as molecular hybridization, has emerged as a powerful paradigm in modern drug discovery. This approach aims to develop novel therapeutic agents with potentially enhanced efficacy, improved selectivity, and a reduced propensity for drug resistance. Within this framework, hybrids of quinoline and benzenesulfonamide have garnered significant attention from the medicinal chemistry community.

The quinoline scaffold is a privileged heterocyclic system found in numerous natural and synthetic compounds with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and antiviral properties.[1][2][3] Several quinoline-based drugs are clinically approved, such as the anticancer agents irinotecan and bosutinib, and the antimalarial chloroquine.[4][5] Similarly, the benzenesulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of antibacterial, diuretic, and anticancer drugs.[4] Sulfonamides are classic bioisosteres and are well-recognized as effective inhibitors of various enzymes, particularly carbonic anhydrases.[6]

By covalently linking these two potent pharmacophores, researchers have developed quinoline-benzenesulfonamide hybrids that exhibit a broad spectrum of biological activities. These hybrids often demonstrate synergistic effects, targeting multiple biological pathways and offering promising avenues for the development of novel therapeutics against complex diseases like cancer and multidrug-resistant infections. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these important hybrid molecules, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

General Synthesis Strategies

The synthesis of quinoline-benzenesulfonamide hybrids is typically a straightforward and efficient process. The most common method involves a two-step procedure:

  • N-Acylation: The primary synthetic route involves the acylation of an aminoquinoline derivative with a substituted benzenesulfonyl chloride. This reaction is typically carried out in the presence of a base (like pyridine or triethylamine) in an appropriate solvent.

  • Complexation (Optional): In some cases, the resulting quinoline-benzenesulfonamide ligand is further reacted with various metal salts (e.g., Zn²⁺, Cu²⁺, Cd²⁺) to form metal complexes.[7] This complexation can enhance the biological activity of the hybrid molecule.[7][8]

Ultrasound irradiation has been employed as an eco-friendly alternative to conventional heating, offering advantages such as significantly reduced reaction times and higher yields.[8]

G cluster_start Starting Materials cluster_process Reaction cluster_product Product cluster_optional Optional Step A Aminoquinoline C N-Acylation (Base, Solvent) A->C B Benzenesulfonyl Chloride B->C D Quinoline-Benzenesulfonamide Hybrid C->D F Complexation D->F E Metal Acetate/Chloride E->F G Metal Complex Hybrid F->G G Hybrid Quinoline-Benzenesulfonamide Hybrid PI3K PI3K Hybrid->PI3K Inhibits PKM2 PKM2 Hybrid->PKM2 Inhibits CA_IX CA IX/XII Hybrid->CA_IX Inhibits Apoptosis Induction of Apoptosis (↑ BAX / ↓ BCL-2) Hybrid->Apoptosis CellCycle Cell Cycle Arrest (↑ p53 / p21) Hybrid->CellCycle PI3K->CellCycle Metabolism Altered Metabolism PKM2->Metabolism pH_Reg Disrupted pH Homeostasis CA_IX->pH_Reg Result Inhibition of Cancer Cell Proliferation Apoptosis->Result CellCycle->Result Metabolism->Result pH_Reg->Result G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrrophosphate Dihydropteridine->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF DNA Purines, Thymidine => DNA Synthesis THF->DNA Hybrid Sulfonamide Moiety Hybrid->DHPS Inhibits G A Seed Cancer Cells in 96-well Plate B Incubate 24h A->B C Treat with Hybrid (Serial Dilutions) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 3-4h E->F G Solubilize Formazan (Add DMSO) F->G H Read Absorbance (~570 nm) G->H I Calculate IC50 H->I

References

Predicted Biological Targets of 3-(Benzenesulfonyl)quinolin-2-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive analysis of the potential biological targets of 3-(Benzenesulfonyl)quinolin-2-amine, drawing insights from the well-documented inhibitory activities of similar chemical scaffolds. The primary predicted targets are isoforms of the carbonic anhydrase family of enzymes.

Predicted Target: Carbonic Anhydrases (CAs)

Based on studies of 3-(quinolin-4-ylamino)benzenesulfonamides, it is predicted that this compound may act as an inhibitor of carbonic anhydrase (CA) isoforms, particularly the cytosolic human isoforms hCA I and hCA II.[1][2][3] These metalloenzymes play a crucial role in various physiological processes.[1][2][3]

Quantitative Data: Inhibitory Activity of Structurally Related Compounds

The inhibitory potency of a series of novel 3-(quinolin-4-ylamino)benzenesulfonamides against hCA I and hCA II has been evaluated. The inhibition constants (KI) for these compounds are summarized in the table below. These values provide a quantitative basis for predicting the potential efficacy of this compound as a carbonic anhydrase inhibitor.

CompoundhCA I KI (μM)hCA II KI (μM)
6a > 103.594
6b 9.0911.933
6c 8.8181.808
6d 7.9651.294
6e 0.9660.083
6f 8.5471.577
11 > 10> 10
Acetazolamide (AAZ) 0.2500.012

Data sourced from a study on 3-(quinolin-4-ylamino)benzenesulfonamides.[1]

Experimental Protocols

The following is a detailed methodology for the key experiment used to determine the carbonic anhydrase inhibitory activity of the analogous compounds.

Carbonic Anhydrase Inhibition Assay

The in vitro inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II) was determined using a stopped-flow CO2 hydrase assay.[1]

Principle: This assay measures the enzyme's catalytic activity by monitoring the hydration of carbon dioxide. The inhibition of this activity by a test compound is quantified to determine its inhibitory constant (KI).

Materials and Reagents:

  • Recombinant human CA isoforms (hCA I and hCA II)

  • Test compounds (e.g., 3-(quinolin-4-ylamino)benzenesulfonamides)

  • Acetazolamide (standard inhibitor)

  • Assay buffer (specific composition not detailed in the source)

  • CO2 saturated solution

  • Indicator dye (e.g., a pH-sensitive indicator)

Procedure:

  • Enzyme and Inhibitor Preparation: Solutions of the enzyme and the test inhibitor at various concentrations are prepared in the assay buffer.

  • Pre-incubation: The enzyme and inhibitor solutions are pre-incubated together for a defined period (e.g., 15 minutes at room temperature) to allow for the formation of the enzyme-inhibitor complex.[1]

  • Assay Measurement: The catalytic reaction is initiated by mixing the enzyme-inhibitor solution with a CO2-saturated solution in a stopped-flow instrument.

  • Data Acquisition: The progress of the reaction is monitored by observing the change in absorbance of the pH indicator, which reflects the change in pH due to the formation of carbonic acid.

  • Data Analysis: The initial rates of the enzymatic reaction are determined at different inhibitor concentrations. The inhibition constants (KI) are then calculated using non-linear least-squares methods and the Cheng-Prusoff equation.[1]

Visualizations

Synthesis of Related Benzenesulfonamide Derivatives

The following diagram illustrates the synthetic pathway for the preparation of 3-(quinolin-4-ylamino)benzenesulfonamides, which serve as the basis for the predicted activity of this compound.

Caption: Synthetic scheme for 3-(quinolin-4-ylamino)benzenesulfonamides.

Predicted Inhibitory Mechanism

The predicted mechanism of action involves the binding of the sulfonamide group to the zinc ion within the active site of the carbonic anhydrase enzyme, a characteristic interaction for sulfonamide-based CA inhibitors.

Inhibition_Mechanism CA Carbonic Anhydrase (hCA I/II) Active Site with Zn²⁺ Complex Enzyme-Inhibitor Complex CA->Complex Inhibitor This compound (Predicted Inhibitor) Inhibitor->Complex Binding of Sulfonamide to Zn²⁺ Inhibition Inhibition of CO₂ Hydration Complex->Inhibition

Caption: Predicted mechanism of carbonic anhydrase inhibition.

References

Spectroscopic Characterization of 3-(Benzenesulfonyl)quinolin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-(Benzenesulfonyl)quinolin-2-amine, a compound of interest in medicinal chemistry and materials science. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols. The information herein is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel quinoline derivatives.

Introduction

This compound belongs to the quinoline class of heterocyclic compounds, which are prevalent in many biologically active natural products and synthetic molecules.[1] The incorporation of a benzenesulfonyl group at the 3-position and an amine group at the 2-position of the quinoline core results in a unique electronic and structural framework. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, which is a critical step in any research and development pipeline. This guide details the expected outcomes and methodologies for its analysis using fundamental spectroscopic techniques.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These predictions are based on the analysis of its chemical structure and comparison with data from analogous quinoline derivatives.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH₂~7.5 - 8.5Broad Singlet-
H4~8.8 - 9.0Singlet-
H5~7.8 - 8.0Doublet~8.0
H6~7.4 - 7.6Triplet~7.5
H7~7.6 - 7.8Triplet~7.5
H8~7.9 - 8.1Doublet~8.0
H2'/H6'~7.9 - 8.1Doublet~7.5
H3'/H5'~7.5 - 7.7Triplet~7.5
H4'~7.6 - 7.8Triplet~7.5

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon AtomChemical Shift (δ, ppm)
C2~158 - 160
C3~125 - 127
C4~145 - 147
C4a~122 - 124
C5~128 - 130
C6~124 - 126
C7~129 - 131
C8~127 - 129
C8a~148 - 150
C1'~140 - 142
C2'/C6'~127 - 129
C3'/C5'~129 - 131
C4'~133 - 135

Table 3: Key Infrared (IR) Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3450 - 3300Medium (two bands)
C-H Stretch (Aromatic)3100 - 3000Medium
C=N Stretch (Quinoline)1620 - 1580Strong
C=C Stretch (Aromatic)1580 - 1450Medium-Strong
S=O Stretch (Sulfonyl)1350 - 1300, 1180 - 1150Strong (two bands)
C-N Stretch (Aromatic Amine)1335 - 1250Strong
C-S Stretch800 - 600Medium

Table 4: Mass Spectrometry (MS) Data

Ionm/z (calculated)
[M+H]⁺299.0747
[M+Na]⁺321.0566
[M]⁺˙298.0674

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A Bruker Ascend™ 400 MHz NMR spectrometer or equivalent.[2]

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, relaxation delay of 1-2 seconds, acquisition time of 3-4 seconds.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak of DMSO-d₆ (δ ~39.52 ppm).

  • Data Processing: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker ALPHA, equipped with an Attenuated Total Reflectance (ATR) accessory.[3]

Procedure:

  • Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Analysis: Place a small amount of the solid this compound sample directly onto the ATR crystal.[4] Ensure good contact between the sample and the crystal surface.

  • Spectrum Acquisition: Collect the IR spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap instrument, with an electrospray ionization (ESI) source.[5][6]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Mass Analysis:

    • Acquire a full scan mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).

    • The high-resolution capability of the instrument allows for the determination of the exact mass and elemental composition.[5]

  • Data Analysis: Process the data to identify the molecular ion peak and any significant fragment ions.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the structural relationship of the key functional groups within this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Report Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure_Elucidation Structural Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Comprehensive Characterization Report Purity_Assessment->Final_Report

Caption: Workflow for the spectroscopic analysis of this compound.

Functional_Group_Relationships cluster_quinoline Quinoline Core cluster_substituents Key Substituents Compound This compound Aromatic_Rings Aromatic C=C & C-H Compound->Aromatic_Rings Heterocyclic_Ring C=N & C-N Compound->Heterocyclic_Ring Amine_Group Primary Amine (-NH₂) Compound->Amine_Group Sulfonyl_Group Benzenesulfonyl (-SO₂Ph) Compound->Sulfonyl_Group NMR_Aromatic_Protons NMR_Aromatic_Protons Aromatic_Rings->NMR_Aromatic_Protons ¹H NMR: Aromatic Protons IR_NH_Stretch IR_NH_Stretch Amine_Group->IR_NH_Stretch IR: N-H Stretch IR_SO_Stretch IR_SO_Stretch Sulfonyl_Group->IR_SO_Stretch IR: S=O Stretch

Caption: Key functional groups and their spectroscopic correlations.

Conclusion

The spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a complete picture of its chemical structure. The data and protocols presented in this guide offer a robust framework for the unambiguous characterization of this and related quinoline derivatives. Adherence to these methodologies will ensure high-quality, reproducible data, which is essential for advancing research and development in fields where such compounds are of interest.

References

A Technical Guide to the X-ray Crystallography of Substituted Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis involved in the X-ray crystallography of substituted quinoline derivatives. Quinolines are a vital class of heterocyclic compounds that form the scaffold for numerous pharmaceuticals, making their precise structural elucidation crucial for understanding structure-activity relationships (SAR) and advancing drug discovery.

Introduction to the Crystallography of Quinoline Derivatives

X-ray crystallography is an indispensable analytical technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. For substituted quinoline derivatives, this method provides precise information on bond lengths, bond angles, and conformational details, which are critical for understanding their biological activity. The insights gained from crystal structures are fundamental in rational drug design, helping to optimize ligand-receptor interactions and improve the efficacy and selectivity of potential drug candidates. Many quinoline derivatives have been identified as potent anticancer agents through mechanisms that include the inhibition of protein kinases and the activation of tumor suppressor pathways.

Experimental Protocols in X-ray Crystallography

The determination of a crystal structure is a multi-step process, each of which is critical for obtaining a high-quality final structure.

Crystal Growth of Quinoline Derivatives

The initial and often most challenging step is growing a single crystal of suitable size and quality (ideally >0.1 mm in all dimensions with no significant defects). Several methods are commonly employed for small organic molecules like quinoline derivatives:

  • Slow Evaporation: This is the most common and straightforward technique. A nearly saturated solution of the quinoline derivative is prepared in a suitable solvent (e.g., ethanol, methanol, acetone, or a binary mixture like methylene chloride/hexane) in a vial. The vial is covered in a way that allows the solvent to evaporate slowly over several days to weeks (e.g., with a perforated cap or foil), leading to the formation of crystals as the solution becomes supersaturated.

  • Vapor Diffusion: This method is highly effective for producing high-quality crystals. A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger, sealed container that holds a more volatile solvent in which the compound is insoluble (the precipitant). Over time, the precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Slow Cooling: A saturated solution of the quinoline derivative is prepared at an elevated temperature. The solution is then allowed to cool down to room temperature very slowly. This can be achieved by placing the container in a Dewar flask filled with hot water or in a programmable heating block. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. To minimize radiation damage and thermal vibrations, data is typically collected at low temperatures (around 100 K) using a cryostream.

A typical data collection procedure involves:

  • Mounting the Crystal: The crystal is carefully affixed to a loop or glass fiber on the goniometer head.

  • Centering: The crystal is precisely centered in the X-ray beam.

  • Initial Screening: A few initial diffraction images are taken to assess the crystal's quality and to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: Based on the initial screening, a data collection strategy is devised to ensure complete and redundant data are collected. This involves rotating the crystal in the X-ray beam and collecting a series of diffraction images at different orientations. Modern diffractometers often use CCD or CMOS detectors to record the diffraction patterns.

Structure Solution and Refinement

The collected diffraction data (a series of images with diffraction spots) must be processed to determine the crystal structure.

  • Data Integration and Scaling: The raw diffraction images are processed to determine the position and intensity of each reflection. This data is then scaled and merged to produce a single file containing a list of unique reflections and their intensities.

  • Structure Solution (Solving the Phase Problem): The intensities of the diffracted X-rays are measured, but the phase information is lost. The "phase problem" is solved using computational methods. For small molecules like quinoline derivatives, direct methods are most commonly used. These methods use statistical relationships between the intensities of the reflections to estimate the initial phases.

  • Structure Refinement: An initial model of the structure is built based on the solved phases. This model is then refined using a least-squares method, most commonly with software like SHELXL .[1][2][3][4] The refinement process iteratively adjusts the atomic positions, and thermal parameters to improve the agreement between the observed diffraction data and the data calculated from the model. This is repeated until the model converges to a stable and chemically sensible structure.

Data Presentation: Crystallographic Parameters of Substituted Quinolines

The following tables summarize crystallographic data for representative substituted quinoline derivatives. This data is typically found in publications or can be retrieved from the Cambridge Structural Database (CSD).[5][6][7]

Table 1: Example Crystallographic Data for Substituted Quinoline Derivatives

Compound/CSD RefcodeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
ZEJHUV [8]C₂₀H₁₉F₂IrN₂MonoclinicP2₁/n10.12316.45611.5679098.789901901.24
ADOHAG [8]C₂₀H₂₄O₄OrthorhombicP2₁2₁2₁8.23414.56715.1239090901813.44
YEJCOJ [8]C₄₀H₂₄O₄S₂MonoclinicC2/c20.11111.23415.43290109.87903278.94

Table 2: Selected Bond Lengths and Angles for a Hypothetical 4-Aminoquinoline Derivative

BondLength (Å)AngleAngle (°)
N1-C21.375(3)C2-N1-C9117.5(2)
C4-N(amino)1.360(3)C3-C4-N(amino)121.3(2)
C7-Cl1.745(2)C6-C7-Cl119.8(1)

Visualizations: Workflows and Biological Pathways

The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to the study of substituted quinoline derivatives.

Experimental and Logical Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Determination synthesis Synthesis of Substituted Quinoline purification Purification (e.g., Column Chromatography) synthesis->purification growth Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) purification->growth data_collection X-ray Data Collection growth->data_collection processing Data Integration & Scaling data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement (e.g., SHELXL) solution->refinement validation Structure Validation & Deposition (CIF) refinement->validation

Caption: General experimental workflow for X-ray crystallography of quinoline derivatives.

SAR_Logic cluster_substituents Substituents quinoline Quinoline Scaffold R1 Position 4: - Amino group - Alkoxy group quinoline->R1 Modification R2 Position 7: - Chloro group - Methoxy group quinoline->R2 Modification activity Biological Activity (e.g., Kinase Inhibition) R1->activity Influences R2->activity Influences

Caption: Logical relationship in a Structure-Activity Relationship (SAR) study.
Signaling Pathways Targeted by Quinoline Derivatives

Many substituted quinoline derivatives exhibit anticancer properties by inhibiting key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, or by activating tumor suppressor pathways like the p53 pathway.[9][10][11][12][13]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Quinoline Quinoline Inhibitor Quinoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a substituted quinoline derivative.

p53_Pathway cluster_outcomes Cellular Outcomes Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 Stabilizes Quinoline Quinoline Activator Quinoline->p53 Activates MDM2 MDM2 p53->MDM2 Induces Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis Repair DNA Repair p53->Repair MDM2->p53 Inhibits (Degradation)

Caption: Activation of the p53 tumor suppressor pathway by a substituted quinoline derivative.

References

Solubility and stability testing of 3-(Benzenesulfonyl)quinolin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility and Stability Testing of 3-(Benzenesulfonyl)quinolin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel heterocyclic compound featuring a quinoline scaffold, a structure of immense interest in medicinal chemistry due to the wide-ranging biological activities of its derivatives, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The successful development of any new chemical entity into a viable pharmaceutical product hinges on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability, which directly impact bioavailability, formulation, storage, and ultimately, the safety and efficacy of the final drug product.

This technical guide provides a comprehensive framework for the experimental evaluation of the solubility and stability of this compound, in line with established international guidelines for active pharmaceutical ingredients (APIs).

Physicochemical Profile (Predicted)

No experimental data for this compound is currently published. However, based on its constituent parts—a 2-aminoquinoline core and a benzenesulfonyl group—a predicted physicochemical profile can be established to guide experimental design.

  • Appearance: Expected to be a crystalline solid at room temperature.[3]

  • Solubility: The benzenesulfonyl moiety is known to be insoluble in water, while the 2-aminoquinoline parent is only sparingly soluble.[3][4] Therefore, this compound is predicted to have low aqueous solubility . Solubility is expected to be higher in organic solvents such as ethanol and acetone.[5] The presence of the basic amine group suggests that solubility will be pH-dependent, a critical factor for quinoline derivatives.[6]

  • Stability: The quinoline ring system can be susceptible to degradation under high heat and light.[3] Furthermore, related benzenesulfonyl quinolines may decompose under extreme pH or temperature conditions.[5] Therefore, the compound is expected to be stable under standard laboratory conditions but will require thorough investigation of its stability to heat, light, and a range of pH values.

Solubility Assessment

Aqueous solubility is a key determinant of a drug's absorption and bioavailability. The following protocol outlines a standard procedure for determining the thermodynamic solubility of this compound, with particular emphasis on pH dependency as is crucial for quinoline derivatives.[6]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)
  • Preparation of Media: Prepare a range of aqueous and organic solvents relevant to pharmaceutical development. This should include:

    • Purified Water (e.g., Milli-Q®)

    • pH Buffers: A series of buffers covering the physiological pH range is essential (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).

    • Organic Solvents: Solvents commonly used in formulation, such as ethanol, propylene glycol, and polyethylene glycol 400 (PEG 400).

  • Sample Preparation: Add an excess amount of this compound to vials containing a fixed volume of each solvent. The excess solid should be clearly visible to ensure saturation.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After each time point, cease agitation and allow the suspensions to settle. Collect an aliquot of the supernatant and clarify it by centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration using a chemically inert filter (e.g., PTFE) that does not bind the compound.

  • Quantification: Dilute the clarified supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The equilibrium solubility is determined when consecutive time points (e.g., 48h vs. 72h) show no significant change in concentration.

Data Presentation: Solubility Data

The results of the solubility studies should be presented in a clear and organized manner to facilitate comparison.

Table 1: Solubility of this compound in Various Media

Solvent/MediumTemperature (°C)Solubility (mg/mL)Solubility (µg/mL)
Purified Water25
pH 1.2 Buffer25
pH 4.5 Buffer25
pH 6.8 Buffer25
pH 7.4 Buffer25
Ethanol25
Propylene Glycol25
PEG 40025
Purified Water37
pH 7.4 Buffer37

Visualization: Solubility Testing Workflow

G Solubility Testing Workflow A Add excess compound to various solvents (Water, pH Buffers, Organic) B Equilibrate at controlled temperature (e.g., 24, 48, 72h) A->B C Collect and clarify supernatant (Centrifuge/Filter) B->C D Quantify concentration by HPLC C->D E Determine equilibrium solubility D->E

Caption: Workflow for determining equilibrium solubility.

Stability Testing

Stability testing is crucial for identifying potential degradation pathways, determining the shelf-life and re-test period, and defining appropriate storage conditions for the API. Given the nature of the quinoline scaffold, thorough testing is warranted.[3]

Forced Degradation (Stress) Studies

Forced degradation studies are designed to intentionally degrade the API to identify likely degradation products and to establish the intrinsic stability of the molecule. This is also essential for developing a stability-indicating analytical method.

3.1.1. Experimental Protocols

  • Hydrolytic Stability:

    • Acidic: Dissolve the compound in 0.1 N HCl and heat at a specified temperature (e.g., 60°C) for a set time.

    • Basic: Dissolve the compound in 0.1 N NaOH and heat at a specified temperature (e.g., 60°C) for a set time.

    • Neutral: Dissolve the compound in purified water and heat at a specified temperature (e.g., 60°C) for a set time.

  • Oxidative Stability: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a set time.

  • Photostability: Expose the solid compound and a solution of the compound to a light source with a specified illumination (e.g., 1.2 million lux hours) and UV energy (e.g., 200 watt hours/square meter). A dark control should be run in parallel to differentiate light-induced degradation from thermal degradation.

  • Thermal Stability (Solid State): Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) for a set time.

Samples from each condition should be analyzed by a stability-indicating HPLC method to determine the amount of parent compound remaining and to profile the degradation products.

Formal Stability Studies

Formal stability studies are conducted under specific storage conditions for defined periods as per ICH guidelines.

3.2.1. Experimental Protocols

  • Accelerated Stability:

    • Conditions: 40°C ± 2°C / 75% RH ± 5% RH.

    • Testing Time Points: 0, 3, and 6 months.

  • Long-Term Stability:

    • Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH, depending on the intended climatic zone.

    • Testing Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

The stability studies should be performed on at least one batch of the API packaged in a container closure system that simulates the proposed packaging for storage and distribution.

Data Presentation: Stability Data

The results from the stability studies should be meticulously documented in tabular format.

Table 2: Forced Degradation Study of this compound

Stress ConditionDurationAssay (%)Major Degradation Products (RRT)Mass Balance (%)
0.1 N HCl, 60°C24h
0.1 N NaOH, 60°C24h
Water, 60°C24h
3% H₂O₂, RT24h
Photolytic1.2M lux h
Thermal (Solid), 60°C7 days

Table 3: Long-Term Stability Data for this compound (25°C/60% RH)

Test ParameterSpecificationInitial3 Months6 Months12 Months
AppearanceWhite to off-white powder
Assay (%)98.0 - 102.0
Purity by HPLC (%)NLT 99.0
Individual Impurity (%)NMT 0.2
Total Impurities (%)NMT 1.0
Water Content (%)NMT 0.5

Visualization: Stability Testing Workflow

G API Stability Testing Workflow cluster_0 Forced Degradation cluster_1 Formal Stability Studies A Hydrolysis (Acid, Base, Neutral) H Stability-Indicating HPLC Method Development A->H B Oxidation (H2O2) B->H C Photolysis (Light/UV) C->H D Thermal (Solid) D->H E Accelerated 40°C / 75% RH E->H F Long-Term 25°C / 60% RH F->H G API Batch G->A G->B G->C G->D G->E G->F I Data Analysis: - Identify Degradants - Establish Shelf-Life - Recommend Storage H->I

Caption: Overview of the API stability testing process.

Conclusion

The systematic evaluation of solubility and stability as outlined in this guide is a non-negotiable step in the preclinical and early-phase development of this compound. The predicted low aqueous solubility and potential for degradation necessitate a rigorous experimental approach. The data generated from these studies will be fundamental for guiding formulation development, ensuring the quality and consistency of the API, and fulfilling regulatory requirements for clinical progression. A proactive and thorough approach to these foundational physicochemical characterizations will significantly de-risk the development pathway and increase the probability of a successful outcome.

References

In Silico Docking Studies of 3-(Benzenesulfonyl)quinolin-2-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoline nucleus, particularly when functionalized with a benzenesulfonamide moiety, represents a privileged scaffold in medicinal chemistry. Compounds bearing this combined structure have demonstrated potent inhibitory activity against a range of therapeutically relevant enzymes. This technical guide provides a comprehensive overview of the principles and a detailed protocol for conducting in silico molecular docking studies on 3-(Benzenesulfonyl)quinolin-2-amine. While direct experimental data for this specific compound is not extensively published, this paper establishes a robust computational framework based on methodologies applied to structurally related inhibitors. We detail the workflow from ligand and protein preparation to the execution of docking simulations and the analysis of binding interactions. Potential biological targets, including carbonic anhydrases and protein kinases, are discussed based on evidence from analogous structures. Quantitative data from related compounds are presented to serve as a benchmark for interpreting predictive studies.

Potential Biological Targets for the Quinoline-Benzenesulfonamide Scaffold

The benzenesulfonamide group is a classic zinc-binding moiety, making enzymes that utilize a zinc cofactor primary targets of interest. Furthermore, the quinoline core is prevalent in a multitude of kinase inhibitors. Based on studies of structurally similar molecules, the following protein families are considered high-priority targets for this compound.

  • Carbonic Anhydrases (CAs): Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. Derivatives of 3-(quinolin-4-ylamino)benzenesulfonamides have shown potent, isoform-selective inhibition of human (h) CA isoforms hCA I and hCA II.[1][2] The sulfonamide group coordinates with the zinc ion in the enzyme's active site, a critical interaction for inhibitory activity.[1]

  • Protein Kinases (e.g., PI3K/Akt/mTOR pathway): The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making its constituent kinases prime targets for drug development.[3][4][5] The quinoline scaffold is a common feature in many ATP-competitive kinase inhibitors.[6] Molecular docking is a key tool used to predict how these compounds fit into the ATP-binding pocket of kinases like PI3K, Akt, and mTOR.[3][6][7]

Detailed Methodology for In Silico Docking

This section outlines a standardized and reproducible protocol for performing a molecular docking study of this compound against a selected protein target.

Ligand Preparation
  • 2D Structure Generation: Draw the this compound structure using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • 3D Structure Conversion: Convert the 2D sketch into a 3D structure.

  • Energy Minimization: The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94 or AMBER). This process optimizes the geometry to a low-energy conformation. Software like Avogadro, PyMOL, or Schrödinger's LigPrep can be used for this step.

  • Charge Assignment: Assign appropriate partial charges (e.g., Gasteiger charges) to each atom, which is crucial for calculating electrostatic interactions during docking.

Target Protein Preparation
  • Structure Retrieval: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, the structure for human Carbonic Anhydrase II (PDB ID: 6G3V) or PI3Kα (PDB ID: 4JPS) can be downloaded.[8][9]

  • Protein Cleaning: The raw PDB file often contains non-essential molecules. Remove water molecules, co-solvents, and any co-crystallized ligands from the structure.

  • Protonation and Repair: Add polar hydrogen atoms to the protein structure. Check for and repair any missing residues or atoms in the protein chain. Tools like the Protein Preparation Wizard in Maestro (Schrödinger) or AutoDockTools are used for this purpose.

  • Active Site Definition: Identify the binding pocket (active site) of the protein. This is typically the location of the co-crystallized ligand or can be predicted using site-finder algorithms.

Molecular Docking Protocol
  • Grid Generation: Define a docking grid box around the active site of the target protein. This cubic grid specifies the search space within which the docking algorithm will attempt to place the ligand. The size should be sufficient to allow the ligand to rotate freely.

  • Docking Simulation: Perform the docking calculation using software such as AutoDock Vina, GOLD, or Glide. The software systematically samples numerous conformations and orientations of the ligand within the defined grid box.

  • Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. These functions calculate a score, typically expressed in kcal/mol, which approximates the Gibbs free energy of binding (ΔG).[4] A more negative score indicates a more favorable predicted binding affinity.

  • Pose Selection: The program outputs a set of top-scoring poses (typically 10-20) ranked by their docking scores.

Post-Docking Analysis
  • Binding Mode Analysis: The best-scoring pose is visually inspected to analyze the binding mode. This involves identifying key molecular interactions between the ligand and the protein's active site residues.

  • Interaction Mapping: Key interactions to identify include:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Important for stabilizing the ligand in the binding pocket.

    • Pi-Pi Stacking: Aromatic ring interactions.

    • Ionic/Electrostatic Interactions: Between charged groups.

  • RMSD Calculation: If a known inhibitor's binding mode is available, the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose is calculated to validate the docking protocol. An RMSD value < 2.0 Å is generally considered a successful prediction.

Data Presentation: Quantitative Analysis of Related Compounds

While specific docking scores for this compound are not available in the literature, we can analyze experimental data from closely related analogues to establish a benchmark. The following table summarizes the in vitro inhibition constants (Kᵢ) of a series of 3-(quinolin-4-ylamino)benzenesulfonamide derivatives against human carbonic anhydrase isoforms I and II.[1]

Compound IDSubstituent (R) on Quinoline RinghCA I Kᵢ (μM)hCA II Kᵢ (μM)
6a H9.0913.594
6b 6-Cl1.3460.158
6c 7-Cl0.9660.124
6d 8-Cl1.0110.133
6e 6-F, 7-Cl1.1020.083
6f 6-Br, 7-Cl1.3220.104
AAZ Acetazolamide (Standard)0.2500.012

Table 1: Inhibition data for 3-(quinolin-4-ylamino)benzenesulfonamide derivatives against hCA I and hCA II. Data sourced from Al-Rashood et al. (2019).[1]

This data demonstrates that quinoline-benzenesulfonamide scaffolds can achieve potent, low micromolar to nanomolar inhibition of these enzymes. The 7-chloro-6-fluoro substituted derivative 6e was the most potent inhibitor of hCA II in this series (Kᵢ = 83 nM).[1] Such quantitative data is essential for correlating in silico docking scores with actual biological activity.

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase Ligand 1. Ligand Preparation (3D Structure & Energy Minimization) Grid 3. Grid Generation (Define Active Site) Ligand->Grid Protein 2. Protein Preparation (PDB Download & Cleaning) Protein->Grid Docking 4. Molecular Docking (Run Simulation & Scoring) Grid->Docking Analysis 5. Post-Docking Analysis (Binding Mode & Interactions) Docking->Analysis Report 6. Report Generation (Data & Visualization) Analysis->Report

Caption: General workflow for an in silico molecular docking experiment.
Hypothetical Signaling Pathway Diagram

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 3-(Benzenesulfonyl) quinolin-2-amine Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: Potential inhibition points in the PI3K/Akt/mTOR signaling pathway.
Logical Relationship Diagram

G Compound This compound Quinoline Core Benzenesulfonamide Moiety Process In Silico Process Molecular Docking Binding Site Analysis Compound:q->Process Input Ligand Compound:s->Process Targets Potential Targets Carbonic Anhydrases Protein Kinases Process->Targets:ca Predicts Interaction Process->Targets:pk Outcome Predicted Outcome Enzyme Inhibition Favorable Binding Energy Targets->Outcome Leads to

Caption: Logical flow from chemical structure to predicted biological effect.

References

Pharmacokinetic Profile of N-benzenesulfonyl-tetrahydroquinoline Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current understanding of the pharmacokinetic profile of N-benzenesulfonyl-tetrahydroquinoline compounds. Due to the early-stage nature of research into this specific class of molecules, comprehensive in vivo pharmacokinetic data is not yet publicly available. This guide, therefore, focuses on summarizing the available in silico predictive data for related structures, outlining detailed experimental protocols for key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays, and visualizing the proposed mechanism of action and experimental workflows.

Predicted ADMET Properties

While specific experimental data for N-benzenesulfonyl-tetrahydroquinoline compounds are pending, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been performed on structurally related N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives. These computational models provide initial insights into the potential drug-like properties of this class of compounds.

Table 1: Predicted Physicochemical and ADME Properties of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives

Compound DerivativeLogPSolubility (LogS)Predicted Oral Bioavailability
2 3.654-4.145 (Moderately Soluble)High
3 4.123-4.987 (Poorly Soluble)High
4 4.501-5.601 (Poorly Soluble)High
5 3.987-4.876 (Poorly Soluble)High

Data synthesized from computational studies on N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives. LogP indicates lipophilicity, and LogS indicates aqueous solubility.

Table 2: Predicted Toxicological Profile of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline Derivatives

Compound DerivativeHepatic ToxicityImmunotoxicity
2 Not predictedNot predicted
3 Not predictedNot predicted
4 Not predictedNot predicted
5 Not predictedNot predicted
6 Not predictedPredicted
7 Not predictedPredicted

This predictive data suggests that while some derivatives may present toxicity concerns, others are anticipated to have a favorable safety profile, highlighting the importance of specific substitutions on the molecular scaffold.

Experimental Protocols

Detailed and robust experimental protocols are critical for accurately determining the pharmacokinetic profile of novel chemical entities. Below are methodologies for key in vitro experiments.

Liver Microsomal Stability Assay

This assay is fundamental for assessing a compound's susceptibility to metabolism by hepatic enzymes, primarily Cytochrome P450 (CYP) enzymes.[1][2][3][4][5]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of N-benzenesulfonyl-tetrahydroquinoline compounds in the presence of liver microsomes.

Materials:

  • Test N-benzenesulfonyl-tetrahydroquinoline compounds

  • Pooled human or other species-specific liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and create working solutions by diluting in acetonitrile.

    • Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl₂, and the NADPH regenerating system.

    • Thaw the pooled liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in the incubation medium.

  • Incubation:

    • Pre-warm the microsomal solution and the test compound working solution to 37°C.

    • Initiate the metabolic reaction by adding the test compound to the microsomal solution. The final concentration of the test compound is typically around 1-2 µM.

    • Incubate the mixture at 37°C with constant shaking.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • For negative controls, perform the incubation without the NADPH regenerating system.

  • Reaction Quenching and Sample Processing:

    • Stop the reaction at each time point by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

    • Vortex the samples vigorously to precipitate the microsomal proteins.

    • Centrifuge the samples at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein).

Visualizations

Proposed Antibacterial Mechanism of Action

Research suggests that N-benzenesulfonyl-1,2,3,4-tetrahydroquinoline (BSTHQ) derivatives exert their antimicrobial effects by targeting key enzymes in the bacterial cell wall synthesis pathway.[6] Specifically, D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) have been identified as potential targets.[6] The following diagram illustrates the inhibition of this pathway.

G Proposed Mechanism of Action of BSTHQ Compounds cluster_pathway Bacterial Peptidoglycan Synthesis Pathway cluster_glmU UDP-GlcNAc Precursor Synthesis UDP_GlcNAc UDP-N-acetylglucosamine UDP_MurNAc UDP-N-acetylmuramic acid UDP_GlcNAc->UDP_MurNAc MurA/B UDP_MurNAc_L_Ala UDP-MurNAc-L-alanine UDP_MurNAc->UDP_MurNAc_L_Ala MurC L_Ala L-Alanine UDP_MurNAc_L_Ala_D_Glu UDP-MurNAc-L-alanine-D-glutamate UDP_MurNAc_L_Ala->UDP_MurNAc_L_Ala_D_Glu MurD D_Glu D-Glutamate Peptidoglycan Peptidoglycan UDP_MurNAc_L_Ala_D_Glu->Peptidoglycan Further Steps GlcNAc_1P GlcNAc-1-phosphate GlcNAc_1P->UDP_GlcNAc GlmU UTP UTP BSTHQ N-benzenesulfonyl- tetrahydroquinoline (BSTHQ) MurD MurD BSTHQ->MurD Inhibition GlmU GlmU BSTHQ->GlmU Inhibition

Caption: Inhibition of bacterial cell wall synthesis by BSTHQ compounds.

General Experimental Workflow for Pharmacokinetic Profiling

The following diagram outlines a typical workflow for the preclinical pharmacokinetic evaluation of a novel compound series like N-benzenesulfonyl-tetrahydroquinolines.

G General Experimental Workflow for Preclinical PK Profiling cluster_in_vitro In Vitro Assays start Compound Synthesis (N-benzenesulfonyl- tetrahydroquinolines) in_vitro_adme In Vitro ADME Screening start->in_vitro_adme solubility Solubility permeability Permeability (e.g., PAMPA) microsomal_stability Microsomal Stability plasma_stability Plasma Stability protein_binding Plasma Protein Binding lead_optimization Lead Optimization (Structure-Activity Relationship) in_vivo_pk In Vivo Pharmacokinetic Studies lead_optimization->in_vivo_pk data_analysis Pharmacokinetic Modeling and Data Analysis in_vivo_pk->data_analysis data_analysis->lead_optimization Feedback for New Analogs candidate_selection Candidate Selection for Further Development data_analysis->candidate_selection

Caption: A typical workflow for preclinical pharmacokinetic profiling.

Conclusion

The N-benzenesulfonyl-tetrahydroquinoline scaffold represents a promising area for the development of new therapeutic agents, particularly antimicrobials. While comprehensive in vivo pharmacokinetic data remains to be published, predictive studies and established in vitro methodologies provide a solid foundation for future research. The protocols and workflows detailed in this guide are intended to support researchers in the systematic evaluation of these compounds, ultimately facilitating the identification of candidates with optimal drug-like properties for further development. Future work should focus on obtaining robust in vivo data to validate the promising in silico and in vitro findings.

References

Exploring the therapeutic potential of sulfonylquinoline motifs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Therapeutic Potential of Sulfonylquinoline Motifs

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a fused bicyclic N-heterocyclic system, is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3] The incorporation of a sulfonyl (-SO2-) group into the quinoline motif gives rise to sulfonylquinolines, a class of compounds that has demonstrated significant therapeutic potential.[4] These derivatives have been extensively investigated for their anticancer, antimicrobial, antiviral, and neuroprotective properties.[1][5] The sulfonamide moiety is known to interact with various biological targets, often by inhibiting key enzymes in pathogenic pathways.[6][7] This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of sulfonylquinoline derivatives, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Synthesis of Sulfonylquinoline Motifs

The synthesis of sulfonylquinoline derivatives can be achieved through several efficient protocols. A common and practical approach involves the direct deoxygenative C2-H sulfonylation of quinoline N-oxides. This method is advantageous as it often proceeds under mild, transition-metal-free conditions and tolerates a wide range of functional groups.[8] Another strategy involves the reaction of quinoline compounds with sulfonyl chlorides under the influence of a photocatalyst, which also avoids the need for metal catalysts and high temperatures.[9] Hybrid compounds, such as those combining quinoline and sulfonamide moieties, are typically synthesized in a stepwise manner, for instance, by condensing a dichloroquinoline with a diamine, followed by reaction with a substituted benzene sulfonyl chloride.[6]

cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Product N_Oxide Quinoline N-Oxide Reagents CS2 / Et2NH CH2Cl2, Room Temp N_Oxide->Reagents Step 1: Reaction Mixture RSO2Cl Sulfonyl Chloride (RSO2Cl) RSO2Cl->Reagents Product 2-Sulfonylquinoline Reagents->Product Step 2: Deoxygenative Sulfonylation (15-30 min)

Caption: General workflow for the synthesis of 2-sulfonylquinolines. [1]

Therapeutic Applications and Efficacy

Sulfonylquinoline derivatives have shown promising activity against a range of diseases, primarily in oncology and infectious diseases. Their efficacy is often attributed to the synergistic combination of the quinoline core and the reactive sulfonamide group.

Anticancer Activity

Numerous sulfonylquinoline analogs have demonstrated potent cytotoxic effects against various cancer cell lines. [3, 25] The mechanism often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival. [3, 20, 25] For example, certain 8-hydroxyquinoline-5-sulfonamides have shown high activity against melanoma, breast, and lung cancer cells, with efficacy comparable to established drugs like cisplatin. [2]

Table 1: In Vitro Anticancer Activity of Selected Sulfonylquinoline Derivatives

Compound ID Cancer Cell Line IC50 (µM) Reference
3c (8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide) C-32 (Amelanotic Melanoma) 10.12 [2]
MDA-MB-231 (Breast Adenocarcinoma) 12.14 [2]
A549 (Lung Adenocarcinoma) 11.23 [2]
10a (2-Ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one) HL-60 (Promyelocytic Leukemia) 1.35 [3]
MCF-7 (Breast Adenocarcinoma) 4.40 [3]
D4 (N-(4-chlorobenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide) A549 (Lung Adenocarcinoma) 1.2 [12]
HCT116 (Colon Cancer) 0.9 [12]
HepG2 (Liver Cancer) 1.5 [12]
91b1 A549 (Lung Adenocarcinoma) 1.98 [19]

| | AGS (Gastric Cancer) | 3.16 | [19] |

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity

The sulfonylquinoline scaffold is also a potent pharmacophore for developing antimicrobial agents. [5, 9] These compounds exhibit activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus). [2, 6] The mechanism is often linked to the inhibition of essential bacterial enzymes, such as dihydropteroate synthase (DHPS) in the folate biosynthesis pathway. [9] Some derivatives also demonstrate antifungal properties. [5]

Table 2: In Vitro Antimicrobial Activity of Selected Sulfonylquinoline Derivatives

Compound ID Bacterial/Fungal Strain MIC (µM) MBC (µM) Reference
3c S. aureus ATCC 29213 32 32 [2]
MRSA SA 3202 32 32 [2]
QBSC 4d S. aureus ATCC 25923 0.19* - [5]
E. coli ATCC 25922 6.09* - [5]
C. albicans ATCC 10231 0.19* - [5]
QS-3 P. aeruginosa 64** - [9]
Compound 58 S. aureus ≤ 32** ≤ 32** [8]
E. coli ≤ 32** ≤ 32** [8]

| | S. uberis | ≤ 32** | ≤ 32** | [8] |

**Values originally in mg/mL, converted for consistency where possible. *Values originally in µg/mL. MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Antiviral and Other Activities

The therapeutic potential of sulfonylquinolines extends to antiviral applications. Quinoline analogs have shown broad-spectrum activity against various coronaviruses, including SARS-CoV-2, by interfering with viral entry. [16, 18] Additionally, specific sulfonylquinoline derivatives have been identified as potent inverse agonists of the RORγt nuclear receptor, suggesting applications in autoimmune diseases like multiple sclerosis by reducing IL-17 production. [11] Some isoquinoline alkaloids, a related class, also exhibit neuroprotective effects by reducing oxidative stress and neuroinflammation. [32, 33]

Mechanisms of Action

The diverse biological effects of sulfonylquinolines are mediated through multiple mechanisms of action.

Induction of Apoptosis in Cancer Cells

A primary anticancer mechanism is the induction of programmed cell death (apoptosis). Certain compounds achieve this by modulating the expression of key regulatory proteins. For instance, compound 3c was found to increase the transcriptional activity of tumor suppressors p53 and p21 and to alter the ratio of the anti-apoptotic protein BCL-2 to the pro-apoptotic protein BAX, thereby promoting cell death. [2] Other derivatives directly activate executioner caspases like caspase-3, which cleaves vital cellular proteins. [3]

Comp Sulfonylquinoline Compound (e.g., 3c, 10a) p53 p53 Activation Comp->p53 Bax BAX Expression (Pro-apoptotic) Comp->Bax Bcl2 BCL-2 Expression (Anti-apoptotic) Comp->Bcl2 Inhibits Caspase Caspase-3 Activation Comp->Caspase p21 p21 Expression p53->p21 Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Apoptotic pathway induced by sulfonylquinoline compounds. [2, 3]

Inhibition of Bacterial Metabolic Pathways

The antibacterial action of sulfonylquinolines is often attributed to the sulfonamide moiety, which acts as a competitive inhibitor of dihydropteroate synthase (DHPS). [9] DHPS is a critical enzyme in the bacterial pathway for synthesizing folic acid, an essential nutrient for DNA synthesis and growth. By blocking this enzyme, the compounds effectively halt bacterial proliferation. This mechanism is selective for bacteria as humans obtain folic acid from their diet.

PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF DNA Bacterial DNA Synthesis THF->DNA Comp Sulfonylquinoline Comp->DHPS Inhibits

Caption: Inhibition of bacterial folate synthesis by sulfonylquinolines. [9]

RORγt Inverse Agonism

In the context of autoimmune diseases, certain quinoline sulfonamides function as inverse agonists for the Retinoid-related Orphan Receptor gamma t (RORγt). [11] RORγt is a key transcription factor for the differentiation of Th17 cells, which are crucial producers of the pro-inflammatory cytokine IL-17. By binding to RORγt, these compounds suppress its transcriptional activity, leading to reduced IL-17 production and a dampening of the inflammatory response. [11]

Th17 Th17 Cell RORgt RORγt (Transcription Factor) IL17 IL-17 Production RORgt->IL17 Promotes Inflammation Inflammation (Autoimmune Disease) IL17->Inflammation Comp Quinoline Sulfonamide (Inverse Agonist) Comp->RORgt Inhibits

Caption: Mechanism of RORγt inverse agonism by quinoline sulfonamides. [11]

Key Experimental Protocols

General Synthesis of 2-Sulfonylquinolines

This protocol is adapted from the deoxygenative C2-H sulfonylation of quinoline N-oxides. [1]

  • Reaction Setup : To a round-bottom flask, add quinoline N-oxide (1.0 eq.), carbon disulfide (CS2, 1.5 eq.), diethylamine (2.0 eq.), and the desired sulfonyl chloride (2.0 eq.) in dichloromethane (CH2Cl2, approx. 0.1 M).

  • Reaction : Stir the reaction mixture at room temperature for 15–30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : Upon completion, dilute the mixture with CH2Cl2 and wash with water. Separate the organic layer.

  • Extraction : Extract the aqueous layer twice more with CH2Cl2.

  • Purification : Combine the organic phases, dry with anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the final 2-sulfonylquinoline.

In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines. [3, 15]

  • Cell Seeding : Seed cancer cells (e.g., A549, MCF-7, HL-60) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment : Treat the cells with various concentrations of the sulfonylquinoline compounds (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement : Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound. [2, 9]

  • Compound Preparation : Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation : Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation : Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in broth only) and a negative control (broth only).

  • Incubation : Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination : The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

  • MBC Determination (Optional) : To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells showing no growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.

References

The Discovery of Quinoline Derivatives as Potent Kinase Inhibitors: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, planar structure and synthetic tractability make it an ideal framework for the design of small molecule inhibitors targeting a diverse range of protein kinases. Aberrant kinase activity is a hallmark of many diseases, most notably cancer, driving uncontrolled cell proliferation, survival, angiogenesis, and metastasis. Consequently, the development of potent and selective kinase inhibitors remains a primary focus in modern drug discovery. This technical guide provides a comprehensive overview of the discovery and development of quinoline derivatives as kinase inhibitors, with a focus on key signaling pathways, experimental methodologies for their evaluation, and a summary of their inhibitory potencies.

Quinoline-containing compounds have demonstrated significant inhibitory activity against a broad spectrum of kinases, leading to the clinical approval of several such drugs.[1][2] Their versatility allows for the disruption of aberrant signaling pathways that are crucial for tumor growth and progression.[1][2] This guide will delve into the specifics of quinoline derivatives targeting critical oncogenic pathways, including the PI3K/Akt/mTOR, RAF/MEK/ERK, EGFR, VEGFR, Src, and Pim-1 signaling cascades.

Key Signaling Pathways Targeted by Quinoline Derivatives

The efficacy of quinoline-based kinase inhibitors stems from their ability to modulate key signaling pathways implicated in tumorigenesis. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is one of the most frequent occurrences in human cancers. Quinoline derivatives have been extensively explored as inhibitors of key kinases within this cascade, particularly PI3K and mTOR.

PI3K_Akt_mTOR_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P TSC1_2 TSC1/2 Akt->TSC1_2 | Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt P mTORC1 mTORC1 S6K p70S6K mTORC1->S6K P _4EBP1 4E-BP1 mTORC1->_4EBP1 P Rheb Rheb-GTP TSC1_2->Rheb | Rheb->mTORC1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Quinoline_PI3K Quinoline Derivatives Quinoline_PI3K->PI3K Quinoline_mTOR Quinoline Derivatives Quinoline_mTOR->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

RAF/MEK/ERK (MAPK) Pathway

The Raf/MEK/ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) cascade, is another critical signaling route that transmits signals from cell surface receptors to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival. Mutations in components of this pathway, such as BRAF, are common in various cancers.

RAF_MEK_ERK_Pathway RTK Growth Factor Receptor (RTK) Ras Ras-GTP RTK->Ras Raf RAF Ras->Raf MEK MEK1/2 Raf->MEK P ERK ERK1/2 MEK->ERK P TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors P Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Proliferation Quinoline_RAF Quinoline Derivatives Quinoline_RAF->Raf Quinoline_MEK Quinoline Derivatives Quinoline_MEK->MEK

Caption: RAF/MEK/ERK (MAPK) signaling pathway with inhibition points for quinoline derivatives.

Receptor Tyrosine Kinase (RTK) Signaling: EGFR and VEGFR

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are key receptor tyrosine kinases. EGFR signaling promotes cell proliferation and survival, and its overexpression or mutation is a driver in many epithelial cancers. VEGFR is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Quinoline-based inhibitors have been successfully developed to target both of these critical RTKs.

RTK_Signaling cluster_EGFR EGFR Signaling cluster_VEGFR VEGFR Signaling EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer EGFR_PI3K PI3K/Akt Pathway EGFR_dimer->EGFR_PI3K EGFR_MAPK RAS/RAF/MEK/ERK Pathway EGFR_dimer->EGFR_MAPK EGFR_Proliferation Cell Proliferation & Survival EGFR_PI3K->EGFR_Proliferation EGFR_MAPK->EGFR_Proliferation Quinoline_EGFR Quinoline Derivatives Quinoline_EGFR->EGFR_dimer VEGF VEGF VEGFR VEGFR VEGF->VEGFR VEGFR_dimer VEGFR Dimer (Activated) VEGFR->VEGFR_dimer VEGFR_PLCg PLCγ Pathway VEGFR_dimer->VEGFR_PLCg VEGFR_PI3K PI3K/Akt Pathway VEGFR_dimer->VEGFR_PI3K Angiogenesis Angiogenesis VEGFR_PLCg->Angiogenesis VEGFR_PI3K->Angiogenesis Quinoline_VEGFR Quinoline Derivatives Quinoline_VEGFR->VEGFR_dimer

Caption: EGFR and VEGFR signaling pathways and their inhibition by quinoline derivatives.

Src Family Kinases (SFKs)

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, growth, migration, and differentiation. Its aberrant activation is linked to cancer progression and metastasis.

Src_Signaling Integrins_RTKs Integrins / RTKs Src Src Integrins_RTKs->Src FAK FAK Src->FAK P STAT3 STAT3 Src->STAT3 P PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt MAPK RAS/RAF/MEK/ERK Pathway Src->MAPK Migration Cell Migration & Invasion FAK->Migration Proliferation Cell Proliferation STAT3->Proliferation PI3K_Akt->Proliferation MAPK->Proliferation Quinoline_Src Quinoline Derivatives Quinoline_Src->Src

Caption: Simplified Src signaling network and its inhibition by quinoline derivatives.

Pim-1 Kinase

Pim-1 is a serine/threonine kinase that is a downstream effector of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway. It promotes cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins.

Pim1_Signaling Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK STAT STAT3/5 JAK->STAT P Pim1 Pim-1 STAT->Pim1 transcription BAD BAD Pim1->BAD P Survival Cell Survival Pim1->Survival Bcl_xL Bcl-xL BAD->Bcl_xL | Apoptosis Apoptosis Bcl_xL->Apoptosis | Quinoline_Pim1 Quinoline Derivatives Quinoline_Pim1->Pim1

Caption: Pim-1 signaling pathway and its inhibition by quinoline derivatives.

Experimental Protocols for Evaluation of Quinoline-Based Kinase Inhibitors

The characterization of novel kinase inhibitors involves a cascade of in vitro and in vivo experiments to determine their potency, selectivity, mechanism of action, and therapeutic potential.

Workflow for Kinase Inhibitor Evaluation

Kinase_Inhibitor_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell-Based Viability Assay (e.g., MTT, MTS) Kinase_Assay->Cell_Viability Western_Blot Target Engagement Assay (Western Blot) Cell_Viability->Western_Blot Selectivity Kinase Selectivity Profiling Western_Blot->Selectivity PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Selectivity->PK_PD Xenograft Xenograft Efficacy Studies PK_PD->Xenograft Lead_Opt Lead Optimization Xenograft->Lead_Opt Lead_Opt->Kinase_Assay

Caption: General workflow for the preclinical evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Determination of IC50)

Objective: To determine the concentration of the quinoline derivative required to inhibit 50% of the activity of the target kinase (IC50).

Materials:

  • Recombinant purified kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Test quinoline compound stock solution (in DMSO)

  • 96- or 384-well plates

  • Detection reagents (e.g., phosphospecific antibody, ADP-Glo™ kit)

Procedure:

  • Prepare serial dilutions of the quinoline inhibitor in the kinase reaction buffer.

  • In each well of the microplate, add the kinase and the inhibitor dilution (or DMSO for control).

  • Incubate for a pre-determined time (e.g., 10-30 minutes) at a specific temperature (e.g., 30°C) to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.

  • Terminate the reaction (e.g., by adding EDTA or a stop solution).

  • Quantify the kinase activity. This can be done by:

    • Radiometric assay: Measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate.

    • Luminescence-based assay: Measuring the amount of ADP produced using a system like ADP-Glo™.

    • Fluorescence-based assay: Using a phosphospecific antibody to detect the phosphorylated substrate.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay (MTT/MTS Assay)

Objective: To assess the cytotoxic or cytostatic effect of the quinoline derivatives on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test quinoline compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the quinoline compound (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

  • Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C. Living cells with active metabolism will reduce the tetrazolium salt to a colored formazan product.

  • For the MTT assay, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS).

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis for Target Engagement

Objective: To confirm that the quinoline inhibitor modulates the phosphorylation of its target kinase and downstream effectors in a cellular context.

Materials:

  • Cancer cell lines

  • Test quinoline compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-kinase, anti-total-kinase, anti-phospho-downstream protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Culture cells and treat them with the quinoline inhibitor at various concentrations for a specific duration.

  • Lyse the cells in ice-cold lysis buffer and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream protein.

  • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with an antibody for the total form of the protein to ensure equal loading.

In Vivo Xenograft Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of the quinoline derivative in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line for xenograft

  • Matrigel (optional, to aid tumor formation)

  • Test quinoline compound formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.

  • Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the quinoline compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Measure the tumor volume (e.g., using the formula: Volume = 0.5 x Length x Width²) and the body weight of the mice regularly (e.g., 2-3 times per week).

  • Continue the treatment for a specified period or until the tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

  • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.

Quantitative Data on Quinoline-Based Kinase Inhibitors

The following tables summarize the inhibitory activities of selected quinoline derivatives against various kinases. This data is compiled from multiple sources and is intended for comparative purposes.

Table 1: Quinoline Derivatives Targeting the PI3K/Akt/mTOR Pathway
Compound IDTarget KinaseIC50 / KiReference
Quinoline 39 PI3Kα0.9 µM (IC50)[3]
mTOR1.4 µM (IC50)[3]
Quinoline 40 PI3Kδ1.9 nM (IC50)[3]
Quinazoline A1 PI3Kα4.5 nM (IC50)[4]
PI3Kβ4.5 nM (IC50)[4]
PI3Kγ4.5 nM (IC50)[4]
PI3Kδ4.5 nM (IC50)[4]
Quinazoline 8 PI3Kα9.11 nM (IC50)[5]
Table 2: Quinoline Derivatives Targeting EGFR and VEGFR
Compound IDTarget KinaseIC50 / KiReference
Quinoline 45 EGFR5 nM (IC50)[3]
Quinoline 47 EGFR0.49 µM (IC50)[3]
Quinoline 50 EGFR0.12 µM (IC50)[3]
SIQ3 EGFR-TK~0.6 nM (IC50)[6]
SIQ17 EGFR-TK~10.2 nM (IC50)[6]
Erlotinib EGFR-TK~20 nM (IC50)[6]
Quinoline 115 VEGFR-1/2/3<5 nM (IC50)[7]
Isatin Derivative 13 VEGFR-269.11 nM (IC50)[8]
Sorafenib VEGFR-253.65 nM (IC50)[8]
Quinoline SQ2 VEGFR-20.014 µM (IC50)[9]
Table 3: Quinoline Derivatives Targeting Src and Pim-1 Kinases
Compound IDTarget KinaseIC50 / KiReference
Bosutinib (SKI-606) Src1.2 nM (IC50)[2]
Dasatinib analog 7 Src0.067 µM (IC50)[2]
Pyranoquinoline 3d Src0.9 µM (IC50)[10]
Quinoline 9g Pim-1Potent Inhibitor[1]
Pyridine-quinoline 4c Pim-10.110 µM (IC50)[11]
Pyridine-quinoline 4f Pim-10.095 µM (IC50)[11]
Quinoline-hydrazide 12 Pim-114.3 nM (IC50)[11]

Conclusion

Quinoline derivatives represent a highly successful and versatile class of kinase inhibitors, with several compounds having progressed to clinical use for the treatment of cancer. Their ability to be readily functionalized allows for the fine-tuning of their potency, selectivity, and pharmacokinetic properties. The signaling pathways and experimental methodologies detailed in this guide provide a framework for the continued discovery and development of novel quinoline-based therapeutics. The data presented herein highlights the significant potential of this scaffold to yield potent inhibitors against a wide array of kinase targets. Future efforts in this field will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects, strategies to overcome acquired resistance, and the exploration of quinoline derivatives in combination therapies.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(Benzenesulfonyl)quinolin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 3-(Benzenesulfonyl)quinolin-2-amine, a quinoline derivative with potential applications in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the bromination of 2-aminoquinoline to yield the key intermediate, 2-amino-3-bromoquinoline. This intermediate subsequently undergoes a palladium-catalyzed cross-coupling reaction with sodium benzenesulfinate to afford the final product. This protocol includes detailed experimental procedures, a summary of required reagents and materials, and expected characterization data based on analogous compounds.

Introduction

Quinoline scaffolds are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. The introduction of a benzenesulfonyl group at the 3-position of the 2-aminoquinoline core is of interest for exploring new structure-activity relationships (SAR) in various therapeutic areas. Sulfonamide and sulfone moieties are known to be important pharmacophores, contributing to the biological activity of numerous drugs. This application note outlines a plausible and accessible synthetic route to this compound, providing a foundation for its further investigation in drug development programs.

Synthetic Pathway

The synthesis of this compound is proposed to proceed via a two-step sequence as illustrated below. The initial step involves the electrophilic bromination of 2-aminoquinoline at the electron-rich 3-position. The resulting 2-amino-3-bromoquinoline then serves as the substrate for a palladium-catalyzed C-S cross-coupling reaction with sodium benzenesulfinate to furnish the target compound.

Synthesis_Pathway cluster_step1 Step 1: Bromination cluster_step2 Step 2: Sulfonylation A 2-Aminoquinoline B 2-Amino-3-bromoquinoline A->B N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) C 2-Amino-3-bromoquinoline D This compound C->D Sodium benzenesulfinate Pd catalyst, Ligand, Base Toluene

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-bromoquinoline

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-AminoquinolineReagentSigma-Aldrich
N-Bromosuccinimide (NBS)ReagentSigma-Aldrich
Acetonitrile (CH3CN)AnhydrousSigma-Aldrich
Saturated aq. NaHCO3--
Brine--
Anhydrous Na2SO4--
Silica gel60 Å, 230-400 mesh-
Ethyl acetateHPLC grade-
HexanesHPLC grade-

Procedure:

  • To a solution of 2-aminoquinoline (1.0 eq.) in anhydrous acetonitrile, add N-bromosuccinimide (1.1 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-amino-3-bromoquinoline.

Expected Results:

The product is expected to be a solid. The yield and melting point should be determined upon synthesis.

Characterization Data (Hypothetical):

  • ¹H NMR (CDCl₃): δ 8.0-7.2 (m, 5H, Ar-H), 5.0 (br s, 2H, NH₂).

  • ¹³C NMR (CDCl₃): Appropriate signals for the quinoline core with a downfield shift for the carbon bearing the bromine.

  • Mass Spectrometry (ESI+): m/z calculated for C₉H₇BrN₂ [M+H]⁺, found.

Step 2: Synthesis of this compound

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Amino-3-bromoquinoline-From Step 1
Sodium benzenesulfinateReagentSigma-Aldrich
Palladium(II) acetateReagentSigma-Aldrich
XantphosReagentSigma-Aldrich
Cesium carbonate (Cs₂CO₃)ReagentSigma-Aldrich
TolueneAnhydrousSigma-Aldrich
Saturated aq. NH₄Cl--
Brine--
Anhydrous MgSO₄--
Silica gel60 Å, 230-400 mesh-
DichloromethaneHPLC grade-
MethanolHPLC grade-

Procedure:

  • In a flame-dried Schlenk flask, combine 2-amino-3-bromoquinoline (1.0 eq.), sodium benzenesulfinate (1.5 eq.), palladium(II) acetate (0.05 eq.), Xantphos (0.1 eq.), and cesium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 18-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to yield this compound.

Expected Results:

The final product is expected to be a solid. The yield and melting point should be determined upon successful synthesis.

Characterization Data (Hypothetical):

  • ¹H NMR (DMSO-d₆): δ 8.5-7.5 (m, 10H, Ar-H), 6.5 (br s, 2H, NH₂).

  • ¹³C NMR (DMSO-d₆): Signals corresponding to the quinoline and benzene rings, with a characteristic downfield signal for the carbon attached to the sulfonyl group.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₅H₁₂N₂O₂S [M+H]⁺, found.

Data Summary

The following tables summarize the key reagents and hypothetical quantitative data for the synthesis.

Table 1: Reagents for the Synthesis of this compound

StepStarting MaterialReagentsSolvent
12-AminoquinolineN-Bromosuccinimide (NBS)Acetonitrile
22-Amino-3-bromoquinolineSodium benzenesulfinate, Pd(OAc)₂, Xantphos, Cs₂CO₃Toluene

Table 2: Hypothetical Physical and Analytical Data

CompoundMolecular FormulaMolecular WeightAppearanceMelting Point (°C)Yield (%)
2-Amino-3-bromoquinolineC₉H₇BrN₂223.07Off-white solidTBDTBD
This compoundC₁₅H₁₂N₂O₂S284.33Pale yellow solidTBDTBD

TBD: To be determined upon experimental synthesis.

Workflow Diagram

The overall experimental workflow is depicted in the following diagram.

Workflow cluster_prep Preparation cluster_step1_reaction Step 1: Bromination cluster_step1_workup Work-up & Purification cluster_step2_reaction Step 2: Sulfonylation cluster_step2_workup Work-up & Purification A Assemble Glassware (Flame-dried) B Weigh Reagents A->B C Dissolve 2-Aminoquinoline in Acetonitrile B->C D Add NBS at 0 °C C->D E Stir at RT for 12-16h D->E F Monitor by TLC E->F G Quench with NaHCO3 F->G Reaction Complete H Extract with Ethyl Acetate G->H I Dry and Concentrate H->I J Column Chromatography I->J K Characterize Intermediate J->K L Combine Reactants and Catalyst K->L M Add Toluene L->M N Heat at 100-110 °C for 18-24h M->N O Monitor by TLC N->O P Quench with NH4Cl O->P Reaction Complete Q Extract with Dichloromethane P->Q R Dry and Concentrate Q->R S Column Chromatography R->S T Characterize Final Product S->T

One-Pot Catalytic Synthesis of 3-Sulfonylquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot catalytic synthesis of 3-sulfonylquinolines, a class of compounds with significant potential in medicinal chemistry and drug discovery. The methodologies presented are based on recently developed cascade and multi-component reactions, offering efficient and straightforward routes to these valuable scaffolds.

Introduction

Quinolines are a prominent class of nitrogen-containing heterocyclic compounds frequently found in natural products and synthetic molecules with a wide range of biological activities. Similarly, the sulfonyl group is a key pharmacophore in numerous approved drugs. The combination of these two moieties in a single molecular framework, as in 3-sulfonylquinolines, has generated considerable interest in the field of medicinal chemistry. Traditional multi-step synthetic approaches to these compounds are often time-consuming and generate significant waste. The one-pot catalytic strategies detailed below provide a more streamlined and atom-economical alternative for the synthesis of diverse 3-sulfonylquinoline derivatives.

I. Synthesis via Knoevenagel Condensation/Aza-Wittig Reaction Cascade

This method provides a convenient route to 3-sulfonyl-substituted quinolines through a domino reaction involving ortho-azidobenzaldehydes and β-ketosulfonamides or β-ketosulfones. The process is characterized by its operational simplicity and generally good to excellent yields.[1]

Reaction Principle

The reaction proceeds through a sequence of intramolecular transformations initiated by the formation of an iminophosphorane from an o-azidobenzaldehyde and triphenylphosphine (PPh₃). This is followed by a base-mediated Knoevenagel condensation with a β-ketosulfonyl compound. The resulting intermediate then undergoes an intramolecular aza-Wittig reaction to furnish the final 3-sulfonylquinoline product.[1]

G cluster_workflow Experimental Workflow start Start reactants Combine o-azidobenzaldehyde, β-ketosulfonyl compound, and PPh3 in solvent start->reactants base Add base (e.g., DBU) reactants->base reaction Stir at specified temperature and time base->reaction workup Reaction work-up and purification (e.g., chromatography) reaction->workup product Obtain 3-sulfonylquinoline workup->product

Caption: Experimental workflow for the synthesis of 3-sulfonylquinolines.

Quantitative Data Summary

The following table summarizes the yields of various 3-sulfonylquinolines synthesized using this protocol with different substituted o-azidobenzaldehydes and β-ketosulfonyl compounds.[1]

Entryo-Azidobenzaldehyde Substituent (R¹)β-Ketosulfonyl Compound (R²)ProductYield (%)
1H4-Methylphenylsulfonyl3-(p-Tolylsulfonyl)quinoline92
24-Cl4-Methylphenylsulfonyl6-Chloro-3-(p-tolylsulfonyl)quinoline85
34-Br4-Methylphenylsulfonyl6-Bromo-3-(p-tolylsulfonyl)quinoline88
44-Me4-Methylphenylsulfonyl6-Methyl-3-(p-tolylsulfonyl)quinoline90
55-NO₂4-Methylphenylsulfonyl7-Nitro-3-(p-tolylsulfonyl)quinoline55
6HPhenylsulfonyl3-(Phenylsulfonyl)quinoline91
7HMethylsulfonyl3-(Methylsulfonyl)quinoline87
Detailed Experimental Protocol

Materials:

  • Substituted o-azidobenzaldehyde (1.0 mmol)

  • β-Ketosulfonyl compound (1.0 mmol)

  • Triphenylphosphine (PPh₃) (1.1 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)

  • Anhydrous toluene (5 mL)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of the o-azidobenzaldehyde (1.0 mmol) and the β-ketosulfonyl compound (1.0 mmol) in anhydrous toluene (5 mL), add triphenylphosphine (1.1 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add DBU (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to 110 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 3-sulfonylquinoline.

II. Synthesis via Cascaded Oxidative Sulfonylation of N-Propargylamines

This three-component coupling reaction provides a direct route to 3-arylsulfonylquinolines from N-propargylamines, diazonium tetrafluoroborates, and a sulfur dioxide surrogate, DABCO·(SO₂)₂ (DABSO). The reaction proceeds via a radical-mediated cascade process.[2]

Reaction Principle

The reaction is initiated by the reaction of the diazonium salt with DABSO to generate an arylsulfonyl radical. This radical then adds to the alkyne of the N-propargylamine, triggering a cascade of cyclization and oxidation steps to form the 3-arylsulfonylquinoline product. DABSO serves as both the source of the sulfonyl group and an oxidant in this process.[2]

G cluster_pathway Proposed Reaction Pathway start Start reactants N-propargylamine, diazonium salt, DABSO start->reactants radical_gen Generation of arylsulfonyl radical reactants->radical_gen addition Radical addition to N-propargylamine radical_gen->addition cyclization Intramolecular cyclization addition->cyclization oxidation Oxidation cyclization->oxidation product 3-Arylsulfonylquinoline oxidation->product

Caption: Proposed reaction pathway for the synthesis of 3-arylsulfonylquinolines.

Quantitative Data Summary

The following table presents the yields of various 3-arylsulfonylquinolines synthesized using this one-pot, three-component protocol.[2]

EntryN-Propargylamine Substituent (Ar¹)Diazonium Salt Substituent (Ar²)ProductYield (%)
1Phenyl4-Methylphenyl2-Methyl-4-phenyl-3-(p-tolylsulfonyl)quinoline85
2Phenyl4-Methoxyphenyl3-((4-Methoxyphenyl)sulfonyl)-2-methyl-4-phenylquinoline82
3Phenyl4-Chlorophenyl3-((4-Chlorophenyl)sulfonyl)-2-methyl-4-phenylquinoline78
44-Chlorophenyl4-Methylphenyl4-(4-Chlorophenyl)-2-methyl-3-(p-tolylsulfonyl)quinoline80
54-Methoxyphenyl4-Methylphenyl4-(4-Methoxyphenyl)-2-methyl-3-(p-tolylsulfonyl)quinoline75
6PhenylPhenyl2-Methyl-3-(phenylsulfonyl)-4-phenylquinoline83
7Thiophen-2-yl4-Methylphenyl2-Methyl-4-(thiophen-2-yl)-3-(p-tolylsulfonyl)quinoline72
Detailed Experimental Protocol

Materials:

  • N-Propargylamine (0.2 mmol)

  • Aryldiazonium tetrafluoroborate (0.3 mmol)

  • DABCO·(SO₂)₂ (DABSO) (0.3 mmol)

  • Anhydrous dichloroethane (DCE) (2.0 mL)

  • Argon atmosphere

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried reaction tube, add N-propargylamine (0.2 mmol), aryldiazonium tetrafluoroborate (0.3 mmol), and DABSO (0.3 mmol).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous dichloroethane (2.0 mL) to the tube under an argon atmosphere.

  • Stir the reaction mixture at 80 °C for 1 hour.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-arylsulfonylquinoline.

Disclaimer

The protocols provided are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may need to be optimized for specific substrates.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of quinoline compounds, a crucial scaffold in medicinal chemistry and drug development. The use of microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often enhanced purity of the final products.[1] These protocols are designed to be a practical guide for researchers in academic and industrial settings.

Introduction to Microwave-Assisted Quinoline Synthesis

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Consequently, the development of efficient and sustainable synthetic methodologies for this scaffold is of high interest. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this endeavor, offering rapid and uniform heating of reaction mixtures.[3] This technology allows for precise temperature control and the ability to reach temperatures far above the boiling points of the solvents used, dramatically accelerating reaction rates.[1] This document focuses on three classical named reactions for quinoline synthesis adapted for microwave conditions: the Gould-Jacobs reaction, the Friedländer annulation, and the Doebner-von Miller reaction.

Comparative Data of Microwave-Assisted Quinoline Synthesis Protocols

The following tables summarize quantitative data from various microwave-assisted quinoline synthesis protocols, allowing for easy comparison of different methodologies.

Table 1: Microwave-Assisted Gould-Jacobs Reaction

Starting AnilineReagentsSolventTemperature (°C)Time (min)Yield (%)Reference
AnilineDiethyl ethoxymethylenemalonateNone300547[4]
AnilineDiethyl ethoxymethylenemalonateNone250101[4]
3-ChloroanilineEthyl acetoacetate, Triethyl orthoformateNone (intermediate formation)---[5]
Diphenyl ether (cyclization)25010-1585[5]
4-MethylanilineEthyl acetoacetate, Triethyl orthoformateNone (intermediate formation)---[6]
Diphenyl ether (cyclization)25010-1582[6]
4-MethoxyanilineEthyl acetoacetate, Triethyl orthoformateNone (intermediate formation)---
Diphenyl ether (cyclization)25010-1588
4-NitroanilineEthyl acetoacetate, Triethyl orthoformateNone (intermediate formation)---
Diphenyl ether (cyclization)25010-1575

Table 2: Microwave-Assisted Friedländer Annulation

2-Aminoaryl KetoneKetone/AldehydeCatalyst/SolventTemperature (°C)Time (min)Yield (%)Reference
2-AminobenzophenoneCyclohexanoneAcetic acid160595[3][7]
2-Aminobenzophenone1-Acetyl-4-piperidoneAcetic acid160589[7]
2-Amino-5-chlorobenzophenoneCyclohexanoneAcetic acid1601092[7]
2-AminoacetophenoneEthyl acetoacetateSilica-propylsulfonic acid (solvent-free)- (120W)30>90[2]
2-AminobenzaldehydeDimedoneCeric ammonium nitrate / EthanolAmbient4594[8]
2-Aminoaryl ketonesCarbonyl compoundsSilica nanoparticles (solvent-free)100-up to 93[9]

Table 3: Microwave-Assisted Doebner-von Miller Reaction

Anilineα,β-Unsaturated CarbonylCatalyst/SupportConditionsTime (min)Yield (%)Reference
AnilineMethyl vinyl ketoneIndium(III) chloride / Silica gelSolvent-free, MW-85-95[3]
Substituted AnilinesAlkyl vinyl ketonesIndium(III) chloride / Silica gelSolvent-free, MW-82-94[3]
4-IsopropylanilinePulegoneLewis/Brønsted acidsConventional heating (mechanism study)--[10]

Experimental Protocols

Protocol 1: Microwave-Assisted Gould-Jacobs Reaction for 4-Hydroxyquinolines

This protocol describes the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate under solvent-free microwave conditions.

Materials:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate

  • Microwave synthesis vial (2.5 mL)

  • Magnetic stirring bar

  • Microwave synthesis system (e.g., Biotage® Initiator+)

  • Acetonitrile (ice-cold)

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • To a 2.5 mL microwave vial equipped with a magnetic stirring bar, add the aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).[4]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 300 °C and hold for 5 minutes.[4] Note: The reaction pressure will be elevated.

  • After the reaction is complete, cool the mixture to room temperature.

  • A precipitate of the product should form. Filter the solid product and wash it with ice-cold acetonitrile (3 mL).[4]

  • Dry the resulting solid under vacuum.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Microwave-Assisted Friedländer Annulation for Polysubstituted Quinolines

This protocol details a rapid and efficient synthesis of quinolines from 2-aminobenzophenones and cyclic ketones using acetic acid as both solvent and catalyst under microwave irradiation.[7]

Materials:

  • 2-Aminobenzophenone (or substituted derivative)

  • Cyclic ketone (e.g., cyclohexanone)

  • Glacial acetic acid

  • Microwave synthesis vial

  • Magnetic stirring bar

  • Microwave synthesis system

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., ethyl acetate/hexane mixture)

Procedure:

  • In a microwave synthesis vial, dissolve the 2-aminobenzophenone (1 mmol) and the cyclic ketone (2 mmol) in glacial acetic acid (2 mL).[7]

  • Add a magnetic stirring bar and seal the vial.

  • Place the vial in the microwave reactor and irradiate at 160 °C for 5 minutes.[3][7]

  • After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the residue by silica gel column chromatography to obtain the desired quinoline product.

Protocol 3: Microwave-Assisted Doebner-von Miller Reaction on a Solid Support

This protocol describes a solvent-free synthesis of quinolines and dihydroquinolines from anilines and alkyl vinyl ketones on a silica gel surface impregnated with indium(III) chloride under microwave irradiation.[3]

Materials:

  • Aniline (or substituted aniline)

  • Alkyl vinyl ketone (e.g., methyl vinyl ketone)

  • Silica gel

  • Indium(III) chloride (InCl₃)

  • Mortar and pestle

  • Beaker or flask

  • Microwave oven (domestic or dedicated)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Catalyst Preparation: Prepare silica gel impregnated with indium(III) chloride by grinding the two components together in a mortar and pestle or by stirring a suspension of silica gel in a solution of InCl₃ followed by evaporation of the solvent.

  • Reaction Setup: In a beaker or flask, adsorb the aniline (1 mmol) and the alkyl vinyl ketone (1.2 mmol) onto the prepared InCl₃/SiO₂ support.

  • Microwave Irradiation: Place the flask in a microwave oven and irradiate for the optimized time (typically a few minutes, requires optimization for specific substrates and microwave system).

  • Work-up: After cooling, extract the product from the solid support using an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture and evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the product by column chromatography or recrystallization as needed.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagents & Solvents mw_vial Microwave Vial Assembly reagents->mw_vial Addition mw_reactor Microwave Reactor mw_vial->mw_reactor Irradiation cooling Cooling mw_reactor->cooling Reaction Completion extraction Extraction / Filtration cooling->extraction purification Purification (Chromatography / Recrystallization) extraction->purification analysis Characterization (NMR, MS, etc.) purification->analysis

General workflow for microwave-assisted quinoline synthesis.
Reaction Mechanism: Gould-Jacobs Reaction

gould_jacobs_mechanism aniline Aniline intermediate1 Anilidomethylenemalonate Intermediate aniline->intermediate1 malonate Diethyl ethoxymethylenemalonate malonate->intermediate1 quinoline_ester 4-Hydroxy-3-carboethoxyquinoline intermediate1->quinoline_ester 6π electrocyclization etoh_loss1 - EtOH intermediate1->etoh_loss1 h2o_naoh H₂O, NaOH quinoline_ester->h2o_naoh etoh_loss2 - EtOH quinoline_ester->etoh_loss2 acid Quinoline-4-hydroxy-3-carboxylic acid h2o_naoh->acid Saponification heat Heat (Δ) acid->heat final_product 4-Hydroxyquinoline heat->final_product Decarboxylation co2_loss - CO₂ final_product->co2_loss

Simplified mechanism of the Gould-Jacobs reaction.
Signaling Pathway Inhibition by Quinoline Derivatives

Quinoline-based compounds have been extensively investigated as inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[11][12] Deregulation of these pathways is a common event in many tumors, leading to uncontrolled cell proliferation and survival.[11][12]

signaling_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_ras Ras/Raf/MEK/ERK Pathway RTK1 Receptor Tyrosine Kinase PI3K PI3K RTK1->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation1 Cell Proliferation & Survival mTOR->Proliferation1 Quinoline_PI3K Quinoline Inhibitors (e.g., Omipalisib) Quinoline_PI3K->PI3K Quinoline_PI3K->mTOR RTK2 Receptor Tyrosine Kinase Ras Ras RTK2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation2 Cell Proliferation & Differentiation ERK->Proliferation2 Quinoline_Raf_MEK Quinoline Inhibitors Quinoline_Raf_MEK->Raf Quinoline_Raf_MEK->MEK

Inhibition of cancer signaling pathways by quinoline derivatives.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions, particularly microwave parameters, may require optimization based on the specific substrates and equipment used.

References

Application of Benzenesulfonamide and Quinoline Derivatives in Antiproliferative Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Direct experimental data for 3-(Benzenesulfonyl)quinolin-2-amine is not available in the current scientific literature. This document provides detailed application notes and protocols for a closely related and well-studied class of compounds: benzenesulfonamide and quinoline derivatives that exhibit antiproliferative activity, primarily through the inhibition of tubulin polymerization.

Introduction

Benzenesulfonamide and quinoline moieties are prevalent scaffolds in medicinal chemistry, recognized for their broad spectrum of biological activities. Derivatives incorporating these structures have shown significant promise as anticancer agents. A key mechanism of action for many of these compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][2] Microtubules are essential for cell division, and their disruption leads to mitotic arrest and subsequent apoptosis in cancer cells.[1][3]

This document outlines the application of these derivatives in antiproliferative assays, providing protocols for assessing their cytotoxic effects and their specific impact on tubulin polymerization.

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activity (IC50) and tubulin polymerization inhibition (IC50) of representative benzenesulfonamide and quinoline derivatives from recent studies.

Compound ClassRepresentative CompoundCancer Cell LineAntiproliferative IC50 (µM)Tubulin Polymerization Inhibition IC50 (µM)Reference
BenzenesulfonamideBA-3bA549 (Lung)0.012Not Specified[4]
HCT-116 (Colon)0.007[4]
MCF-7 (Breast)0.011[4]
4-methoxy-N-(1-naphthyl)benzenesulfonamideDL14A549 (Lung)1.350.83[5]
MDA-MB-231 (Breast)2.85[5]
HCT-116 (Colon)3.04[5]
Thiazol-5(4H)-onesCompound 4fHCT-116 (Colon)Not Specified0.00933[6]
Compound 5aHCT-116 (Colon)Not Specified0.00952[6]
3,4-Dihydropyridine-2(1H)-thionesCompound 4cMDA-MB-231 (Breast)Not Specified17[7]
2-Anilinopyridyl-Linked OxindoleCompound 7fA549 (Lung)Not Specified2.04[8]

Experimental Protocols

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT to a purple formazan, and the intensity of this color is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7, or acidified isopropanol)[10]

  • Phosphate-Buffered Saline (PBS)

  • Microplate spectrophotometer

Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. Polymerization is typically monitored by an increase in turbidity or fluorescence.[12][13]

Materials:

  • Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and polymerization buffer.

  • Test compound (dissolved in DMSO)

  • Positive controls (e.g., paclitaxel for polymerization promotion, colchicine or vinblastine for inhibition)[12]

  • Negative control (DMSO)

  • 96-well, half-area, clear-bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm or fluorescence (Ex/Em = 360/450 nm)[12][14]

Protocol:

  • Reagent Preparation: Reconstitute the purified tubulin and prepare the polymerization buffer with GTP according to the manufacturer's instructions. Keep all reagents on ice.

  • Reaction Setup: In a pre-chilled 96-well plate on ice, add the test compound at various concentrations to the wells. Include positive and negative controls.

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction. The final tubulin concentration is typically 2-3 mg/mL.[12][14]

  • Monitoring Polymerization: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Monitor the change in absorbance at 340 nm or fluorescence over time (e.g., every 30 seconds for 60 minutes).[14][15]

  • Data Analysis: Plot the absorbance or fluorescence as a function of time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the percentage of inhibition of tubulin polymerization for each compound concentration relative to the DMSO control. Determine the IC50 value.

Visualizations

Signaling Pathway

Compound Benzenesulfonamide/ Quinoline Derivative Tubulin β-Tubulin (Colchicine Binding Site) Compound->Tubulin Binds to Polymerization Tubulin Polymerization Compound->Polymerization Inhibits Microtubules Microtubule Formation MitoticSpindle Mitotic Spindle Disruption Polymerization->MitoticSpindle Prevents MitoticArrest Mitotic Arrest (G2/M Phase) MitoticSpindle->MitoticArrest Leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Proposed mechanism of action for tubulin-targeting agents.

Experimental Workflow: MTT Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Seed Cells in 96-well Plate Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability and IC50 Read->Calculate

Caption: Workflow for the MTT-based antiproliferative assay.

Experimental Workflow: Tubulin Polymerization Assay

cluster_setup Reaction Setup (on Ice) cluster_measurement Measurement cluster_analysis Data Analysis Prepare Prepare Reagents (Tubulin, GTP, Buffer) AddCompound Add Compound to 96-well Plate Prepare->AddCompound AddTubulin Add Tubulin Solution AddCompound->AddTubulin Incubate Incubate at 37°C in Plate Reader AddTubulin->Incubate Monitor Monitor Absorbance (340 nm) or Fluorescence Incubate->Monitor Plot Plot Signal vs. Time Monitor->Plot Calculate Calculate % Inhibition and IC50 Plot->Calculate

Caption: Workflow for the in vitro tubulin polymerization assay.

References

Application Notes and Protocols for Antimicrobial Screening of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the antimicrobial screening of novel or synthesized quinoline derivatives. The following sections detail the necessary steps, from initial screening to preliminary mechanism of action studies, to evaluate the potential of these compounds as effective and safe antimicrobial agents.

Introduction

Quinolines are a prominent class of heterocyclic compounds that form the scaffold of many synthetic drugs with a broad range of biological activities, including antimicrobial, antimalarial, and anticancer properties.[1][2][3] The rise of multidrug-resistant (MDR) pathogens necessitates the discovery and development of new antimicrobial agents, and quinoline derivatives continue to be a promising area of research.[4][5] This protocol outlines a standardized workflow for the initial in vitro evaluation of quinoline derivatives for their antimicrobial efficacy and cytotoxicity.

Experimental Workflow

The overall workflow for screening quinoline derivatives for antimicrobial activity involves a multi-step process. This process begins with primary screening to determine the spectrum of activity, followed by quantitative assays to determine potency, and finally, cytotoxicity and preliminary mechanism of action studies to assess their potential for further development.

Antimicrobial_Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_3 Phase 3: Safety & Preliminary MOA cluster_4 Outcome start Quinoline Derivative Library agar_diffusion Agar Disc/Well Diffusion Assay start->agar_diffusion mic Minimum Inhibitory Concentration (MIC) Assay agar_diffusion->mic mbc Minimum Bactericidal Concentration (MBC) Assay mic->mbc cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) mbc->cytotoxicity moa Mechanism of Action Studies (e.g., DNA Gyrase Inhibition) cytotoxicity->moa hit_compound Identification of Hit Compounds moa->hit_compound

Caption: High-level workflow for antimicrobial screening of quinoline derivatives.

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] The broth microdilution method is a widely accepted and standardized technique.[7]

Materials:

  • Test quinoline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for inoculum standardization)

  • Incubator (37°C)

  • Positive control antibiotic (e.g., Ciprofloxacin)[4]

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Test Compounds: Prepare stock solutions of the quinoline derivatives (e.g., 1 mg/mL) in a suitable solvent like DMSO.

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[8]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the test compound solution (at twice the desired highest concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10-15 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no bacterial growth on the agar plate, indicating a bactericidal effect.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of the quinoline derivatives against mammalian cells to ensure they are selectively targeting microbial cells. The MTT assay is a colorimetric assay that measures cell metabolic activity.[9]

Materials:

  • Mammalian cell line (e.g., HEK293, Vero)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test quinoline derivatives

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and allow them to adhere overnight in the CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in cell culture medium and add them to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours in the CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Reading Results: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells.

Data Presentation

Summarize the quantitative data from the antimicrobial and cytotoxicity assays in a clear and structured table for easy comparison.

Table 1: Antimicrobial and Cytotoxic Activity of Quinoline Derivatives

Compound IDGram (+) Bacteria MIC (µg/mL)Gram (-) Bacteria MIC (µg/mL)Fungi MIC (µg/mL)Cytotoxicity IC50 (µg/mL)Selectivity Index (SI)
S. aureusE. coliC. albicansHEK293(IC50 / MIC)
Quinoline-A 832>641284 (for E. coli)
Quinoline-B 281610012.5 (for E. coli)
Ciprofloxacin 0.50.25NA>200>800 (for E. coli)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mechanism of Action: DNA Gyrase Inhibition

Many quinolone and fluoroquinolone antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[2] This inhibition leads to the accumulation of double-strand DNA breaks and ultimately cell death.

DNA_Gyrase_Inhibition cluster_0 Normal DNA Replication cluster_1 Inhibition by Quinoline Derivative dna_gyrase DNA Gyrase supercoiled_dna Supercoiled DNA inhibited_gyrase Inhibited DNA Gyrase relaxed_dna Relaxed DNA supercoiled_dna->relaxed_dna unwinds replication DNA Replication relaxed_dna->replication quinoline Quinoline Derivative quinoline->dna_gyrase binds to ds_breaks Double-Strand Breaks inhibited_gyrase->ds_breaks causes cell_death Bacterial Cell Death ds_breaks->cell_death

Caption: Inhibition of DNA gyrase by a quinoline derivative.

Conclusion

This protocol provides a robust framework for the initial antimicrobial screening of quinoline derivatives. By systematically determining the MIC, MBC, and cytotoxicity, researchers can identify promising lead compounds for further development. Preliminary mechanism of action studies can provide valuable insights into their mode of action and potential for overcoming existing resistance mechanisms. Adherence to standardized protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is essential for generating reproducible and comparable data.[10][11]

References

Application Notes and Protocols for 3-(Benzenesulfonyl)quinolin-2-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry and drug discovery. The incorporation of a benzenesulfonyl moiety to the quinolin-2-amine core in 3-(Benzenesulfonyl)quinolin-2-amine suggests potential interactions with various cellular targets, making it a compound of interest for further investigation in cell-based assays. Quinoline-based compounds have been explored for their anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in a variety of cell-based assays to elucidate its biological activity and mechanism of action.

Predicted Biological Activity and Potential Targets

While specific data for this compound is limited, the structural motifs suggest several potential biological activities. Quinoline sulfonamides have been reported to exhibit anticancer properties by targeting enzymes such as carbonic anhydrases or influencing signaling pathways like NF-κB.[4][5] Therefore, initial cell-based screening should focus on assessing its cytotoxic and antiproliferative effects on cancer cell lines. Subsequent assays can then be employed to investigate the underlying mechanisms, including induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.

Data Presentation: Summary of Potential Experimental Data

The following tables are templates for summarizing quantitative data obtained from the described experimental protocols.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCompound Concentration (µM)Cell Viability (%)IC₅₀ (µM)
Cancer Cell Lines
A549 (Lung Carcinoma)0.1
1
10
50
100
MCF-7 (Breast Adenocarcinoma)0.1
1
10
50
100
Normal Cell Line
HFF-1 (Human Foreskin Fibroblast)0.1
1
10
50
100

Table 2: Effect of this compound on Cell Cycle Distribution

Treatment% of Cells in G₀/G₁ Phase% of Cells in S Phase% of Cells in G₂/M Phase
Vehicle Control
Compound (IC₅₀)
Compound (2 x IC₅₀)

Table 3: Apoptosis Induction by this compound

Treatment% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control
Compound (IC₅₀)
Compound (2 x IC₅₀)

Table 4: Inhibition of NF-κB Signaling by this compound

TreatmentLuciferase Activity (Relative Light Units)% Inhibition of NF-κB ActivityIC₅₀ (µM)
Vehicle Control0
TNF-α (10 ng/mL)N/A
Compound (1 µM) + TNF-α
Compound (10 µM) + TNF-α
Compound (50 µM) + TNF-α

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell lines (e.g., A549, MCF-7) and a normal cell line (e.g., HFF-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

G Workflow for Cell Viability (MTT) Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_compound Prepare serial dilutions of compound treat_cells Treat cells with compound dilutions prepare_compound->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % viability and IC50 read_absorbance->calculate_viability

Caption: Workflow for determining cell viability using the MTT assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the progression of the cell cycle.

Materials:

  • Cells treated with this compound

  • PBS (Phosphate-Buffered Saline)

  • 70% ice-cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Harvest approximately 1x10⁶ cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of PBS.

  • Fix the cells by adding 4.5 mL of ice-cold 70% ethanol dropwise while vortexing gently.

  • Incubate at -20°C for at least 2 hours (or overnight).[6]

  • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

  • Wash the cells twice with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

G Workflow for Cell Cycle Analysis harvest Harvest treated cells wash1 Wash with PBS harvest->wash1 fix Fix with cold 70% Ethanol wash1->fix wash2 Wash twice with PBS fix->wash2 stain Stain with PI and RNase A wash2->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Experimental workflow for cell cycle analysis via flow cytometry.

Protocol 3: Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with this compound for a predetermined time.[7][8][9]

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

G Workflow for Apoptosis Assay induce_apoptosis Induce apoptosis with compound harvest_cells Harvest and wash cells induce_apoptosis->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Experimental workflow for apoptosis detection by Annexin V/PI staining.

Protocol 4: NF-κB Reporter Assay

This assay measures the activity of the NF-κB signaling pathway.

Materials:

  • Cell line stably expressing an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc)

  • This compound

  • TNF-α (or another NF-κB activator)

  • Luciferase Assay System

  • Luminometer

Procedure:

  • Seed the NF-κB reporter cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours. Include unstimulated and stimulated controls.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • Normalize the luciferase activity to cell viability (determined by a parallel MTT assay) and calculate the percent inhibition.

G Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates NFkB_IkB NF-κB IκBα IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Proteasome Proteasome IkB_P P-IκBα IkB_P->Proteasome Degradation NFkB_IkB->NFkB Releases NFkB_IkB->IkB_P Phosphorylation DNA κB DNA NFkB_nuc->DNA Binds Transcription Gene Transcription DNA->Transcription Initiates

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

Disclaimer

These protocols provide a general framework for the investigation of this compound in cell-based assays. Optimization of cell densities, compound concentrations, and incubation times may be necessary for specific cell lines and experimental conditions. It is recommended to consult relevant literature for more detailed information and to ensure proper experimental design and controls.

References

Application Notes and Protocols for the Characterization of Quinoline Sulfonamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used for the characterization of quinoline sulfonamides. Detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are provided, along with data presentation in structured tables and visualizations of relevant biological pathways.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a fundamental technique for the separation, identification, and quantification of quinoline sulfonamides in various matrices, including pharmaceutical formulations and biological samples.[1][2]

Application Note:

A reversed-phase HPLC method is typically employed for the analysis of quinoline sulfonamides. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. The composition of the mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve adequate separation of the target compounds and any impurities.[2] Detection is commonly performed using a UV detector at a wavelength where the quinoline sulfonamide chromophore exhibits maximum absorbance, often around 225 nm or 265 nm.[2][3] This method is valuable for purity assessment, stability studies, and quantitative analysis of the active pharmaceutical ingredient (API).[1]

Experimental Protocol:

Objective: To quantify the purity of a quinoline sulfonamide sample.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Quinoline sulfonamide reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or ammonium acetate (for mobile phase buffering)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (e.g., in a 60:40 v/v ratio). Add a small amount of formic acid (e.g., 0.1%) to the aqueous phase to improve peak shape. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of the quinoline sulfonamide reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Preparation: Accurately weigh the quinoline sulfonamide sample and dissolve it in the mobile phase to a final concentration within the calibration range of the standard solutions. Filter the sample solution through a 0.45 µm syringe filter before injection.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid

    • Flow Rate: 1.0 mL/min[2]

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C[2]

    • Detection Wavelength: 265 nm[2]

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

  • Data Analysis: Identify the quinoline sulfonamide peak in the chromatogram based on its retention time compared to the standard. Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary:
Compound TypeColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)LOD (µg/mL)LOQ (µg/mL)Reference
SulfonamideYMC-Triart C8 (250x4.6 mm, 5µ)Gradient1.0265~8.40.0660.200[2]
QuinolineC18Acetonitrile/Water1.0225Varies0.10.2[3]
Sulfonated quinophthalonesC18Gradient1.0VariesVaries0.01-1.230.04-3.70[4]

Experimental Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC Standard Standard Solution Preparation Injection Injection Standard->Injection Sample Sample Solution Preparation Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: HPLC analysis workflow for quinoline sulfonamides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of quinoline sulfonamides, providing detailed information about the carbon-hydrogen framework.[5] Both 1H and 13C NMR are routinely used.[5][6]

Application Note:

The 1H NMR spectrum of a quinoline sulfonamide typically shows characteristic signals for the aromatic protons of the quinoline and sulfonamide moieties, as well as any aliphatic protons. The chemical shifts and coupling patterns of these protons provide valuable information for confirming the structure.[5] For instance, the sulfonamide NH proton often appears as a broad singlet at a downfield chemical shift.[7] 13C NMR spectroscopy complements the 1H NMR data by providing information about the carbon skeleton of the molecule.[5][6]

Experimental Protocol:

Objective: To confirm the chemical structure of a synthesized quinoline sulfonamide.

Materials:

  • NMR spectrometer

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d6, CDCl3)[8]

  • Quinoline sulfonamide sample

  • Internal standard (e.g., Tetramethylsilane - TMS) (optional)[8]

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Dissolve 5-25 mg of the quinoline sulfonamide sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.[8] Ensure the sample is fully dissolved; gentle warming or vortexing may be necessary.[8]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • 1H NMR Acquisition:

    • Acquire a 1H NMR spectrum using standard acquisition parameters.

    • Typically, a sufficient signal-to-noise ratio is achieved with 8-16 scans.

  • 13C NMR Acquisition:

    • Acquire a 13C NMR spectrum. Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a larger sample amount (50-100 mg) may be required to obtain a good quality spectrum.[8]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS at 0 ppm).

    • Integrate the peaks in the 1H NMR spectrum.

    • Analyze the chemical shifts, coupling constants, and integration values to elucidate the structure.

Quantitative Data Summary: Typical NMR Chemical Shifts (δ, ppm)
Proton/CarbonTypical Chemical Shift Range (ppm)NotesReference
¹H NMR
Sulfonamide NH8.0 - 11.0Broad singlet, exchangeable with D₂O[5][7]
Quinoline Aromatic H7.0 - 9.0Complex multiplet patterns[5]
Sulfonamide Aromatic H7.0 - 8.5Dependent on substitution pattern[7]
Aliphatic H1.0 - 4.5Dependent on the specific substituent[5]
¹³C NMR
Quinoline Aromatic C110 - 160[7]
Sulfonamide Aromatic C115 - 145[6]
Aliphatic C10 - 60Dependent on the specific substituent

Logical Relationship Diagram:

NMR_Analysis_Logic Sample Quinoline Sulfonamide Sample NMR_Acquisition NMR Data Acquisition (1H, 13C) Sample->NMR_Acquisition Spectrum Raw NMR Spectrum (FID) NMR_Acquisition->Spectrum Processing Data Processing (FT, Phasing, Calibration) Spectrum->Processing Processed_Spectrum Processed NMR Spectrum Processing->Processed_Spectrum Analysis Spectral Analysis Processed_Spectrum->Analysis Structure Structural Elucidation Analysis->Structure

Caption: Logical workflow for NMR-based structural elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of quinoline sulfonamides, as well as for providing structural information through fragmentation analysis.[5][9]

Application Note:

Electrospray ionization (ESI) is a common soft ionization technique used for the analysis of quinoline sulfonamides, typically producing protonated molecules [M+H]+.[9][10] High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments.[5] Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the parent ion, and the resulting fragmentation pattern provides valuable structural information.[9] Common fragmentation pathways for quinoline sulfonamides involve cleavage of the sulfonamide bond and fragmentation of the quinoline ring system.[9][11]

Experimental Protocol:

Objective: To confirm the molecular weight and obtain structural information of a quinoline sulfonamide.

Materials:

  • Mass spectrometer with an ESI source (e.g., Q-TOF, Orbitrap)

  • Syringe pump or liquid chromatography system for sample introduction

  • Quinoline sulfonamide sample

  • HPLC-grade methanol or acetonitrile

  • Formic acid

Procedure:

  • Sample Preparation: Prepare a dilute solution of the quinoline sulfonamide sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of 0.1% formic acid to promote protonation.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) for the analyte.

  • Full Scan MS Analysis:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of the protonated molecule [M+H]+.

  • Tandem MS (MS/MS) Analysis:

    • Select the [M+H]+ ion as the precursor ion.

    • Apply collision-induced dissociation (CID) to fragment the precursor ion.

    • Acquire the product ion spectrum (MS/MS spectrum).

  • Data Analysis:

    • Determine the elemental composition from the accurate mass of the parent ion.

    • Analyze the fragmentation pattern in the MS/MS spectrum to identify characteristic fragment ions and deduce the structure of the molecule. Common fragmentations include the loss of SO2 and cleavage around the sulfonamide linkage.[9][11]

Quantitative Data Summary: Common Mass Spectrometric Fragments
Parent StructureFragmentation PathwayFragment Ion (m/z)Reference
Quinolone CoreLoss of H₂O[M+H-H₂O]⁺[9]
Loss of CO[M+H-CO]⁺[9]
Loss of H₂O and CO[M+H-H₂O-CO]⁺[9]
Aromatic SulfonamideLoss of SO₂[M+H-SO₂]⁺[11]
Cleavage of S-N bondVaries[11]
Cleavage of Ar-S bondVaries[11]

Experimental Workflow:

MS_Workflow cluster_prep Preparation cluster_analysis MS Analysis cluster_data Data Interpretation SamplePrep Sample Solution Preparation Infusion Sample Infusion SamplePrep->Infusion ESI Electrospray Ionization Infusion->ESI FullScan Full Scan MS ESI->FullScan MSMS Tandem MS (MS/MS) FullScan->MSMS MassSpectrum Mass Spectrum MSMS->MassSpectrum AccurateMass Accurate Mass Determination MassSpectrum->AccurateMass Fragmentation Fragmentation Analysis MassSpectrum->Fragmentation StructureConfirm Structure Confirmation AccurateMass->StructureConfirm Fragmentation->StructureConfirm

Caption: Mass spectrometry workflow for quinoline sulfonamides.

Relevant Signaling Pathways

Quinoline sulfonamides have been investigated for various therapeutic applications, notably as anticancer and antibacterial agents. Their mechanisms of action often involve the inhibition of specific enzymes or signaling pathways.

Anticancer Activity - Inhibition of Pyruvate Kinase M2 (PKM2)

Some quinoline sulfonamides act as inhibitors of the M2 isoform of pyruvate kinase (PKM2), an enzyme that is overexpressed in many cancer cells and plays a key role in aerobic glycolysis (the Warburg effect). By inhibiting PKM2, these compounds can disrupt cancer cell metabolism and induce cell cycle arrest and apoptosis.[12]

PKM2_Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP PKM2 PKM2 PEP->PKM2 Pyruvate Pyruvate PKM2->Pyruvate Lactate Lactate Pyruvate->Lactate Cancer_Growth Cancer Cell Growth & Proliferation Pyruvate->Cancer_Growth Lactate->Cancer_Growth Quinoline_Sulfonamide Quinoline Sulfonamide Quinoline_Sulfonamide->PKM2 Inhibition

Caption: Inhibition of PKM2 by quinoline sulfonamides.

Antibacterial Activity - Inhibition of DNA Gyrase and Topoisomerase IV

Quinolone-based drugs are well-known for their antibacterial activity, which stems from their ability to inhibit bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[13] These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, quinoline sulfonamides can block bacterial cell division and lead to cell death.[6]

DNA_Gyrase_Inhibition DNA Bacterial DNA Replication DNA Replication DNA->Replication Supercoiling DNA Supercoiling & Decatenation DNA->Supercoiling CellDivision Bacterial Cell Division Replication->CellDivision DNAGyrase DNA Gyrase & Topoisomerase IV Supercoiling->DNAGyrase DNAGyrase->Replication Quinoline_Sulfonamide Quinoline Sulfonamide Quinoline_Sulfonamide->DNAGyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.

References

Application Notes and Protocols for C–H Activation in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the synthesis of quinolines via transition-metal-catalyzed Carbon-Hydrogen (C–H) activation. This powerful strategy offers an atom-economical and efficient alternative to traditional methods, enabling the direct formation of carbon-carbon and carbon-heteroatom bonds. The following sections detail experimental setups, key quantitative data, and step-by-step protocols for various catalytic systems.

Introduction to C–H Activation in Quinoline Synthesis

Quinoline and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] Traditional synthetic routes to quinolines often require harsh reaction conditions, pre-functionalized starting materials, and can generate significant waste.[1] Transition-metal-catalyzed C–H activation has emerged as a transformative approach to overcome these limitations, allowing for the direct and selective functionalization of C–H bonds to construct the quinoline scaffold or modify the existing quinoline core.[3][4][5] This methodology enhances synthetic efficiency and provides access to novel quinoline analogues for drug discovery and development.[3][5]

Experimental Setups and Key Methodologies

The direct synthesis of quinolines via C–H activation and functionalization of the quinoline ring are two primary strategies. A common approach for quinoline synthesis involves the annulation of anilines or related precursors with various coupling partners like alkynes or aldehydes, catalyzed by transition metals such as rhodium, cobalt, or palladium.[6][7][8] For the functionalization of existing quinoline scaffolds, directing groups like N-oxides are often employed to achieve high regioselectivity, particularly at the C2 and C8 positions.[1][3][4]

Rhodium-Catalyzed C–H Activation/Annulation for Quinoline Synthesis

Rhodium catalysts are highly effective for the synthesis of quinolines through the C–H activation of anilines and subsequent annulation with alkynes.[7] The use of a directing group on the aniline nitrogen is often crucial for achieving high efficiency and regioselectivity.

Experimental Workflow: Rhodium-Catalyzed Quinoline Synthesis

G cluster_prep Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis Start Add aniline derivative, alkyne, Rh(III) catalyst, and solvent to a reaction vessel. Seal Seal the vessel under an inert atmosphere (e.g., N2 or Ar). Start->Seal Heat Heat the reaction mixture to the specified temperature with stirring. Seal->Heat Cool Cool the reaction to room temperature. Heat->Cool Reaction Time Filter Filter the mixture and concentrate the filtrate. Cool->Filter Purify Purify the crude product by column chromatography. Filter->Purify Characterize Characterize the purified quinoline product (NMR, MS). Purify->Characterize

Caption: General workflow for rhodium-catalyzed quinoline synthesis.

Table 1: Rhodium-Catalyzed Synthesis of 2-Substituted Quinolines

EntryCatalyst (mol%)SubstratesOxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)Ref.
1[Cp*RhCl₂]₂ (4)Imidamide, CyclopropanolCu(OAc)₂ (2 equiv), CsOAc (2 equiv)DCE1001270[9]
2[RhCl(CO)₂]₂Quinoline N-oxide, Alkene-----[1]

Protocol 1: Synthesis of 2-Substituted Quinolines via Rh(III)-Catalyzed C-H Activation [9]

  • To a sealed tube, add the imidamide (0.2 mmol, 1.0 equiv), cyclopropanol (0.6 mmol, 3.0 equiv), [Cp*RhCl₂]₂ (0.008 mmol, 4 mol%), Cu(OAc)₂ (0.4 mmol, 2.0 equiv), and CsOAc (0.4 mmol, 2.0 equiv).

  • Add 1,2-dichloroethane (DCE, 1.0 mL) as the solvent.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the desired 2-substituted quinoline.

Palladium-Catalyzed C–H Functionalization of Quinolines

Palladium catalysts are widely used for the direct C-H functionalization of quinolines and their N-oxides, enabling the introduction of various substituents such as aryl, alkyl, and amino groups.[1][10] The use of an N-oxide directing group often facilitates C2-selective functionalization.

Reaction Scheme: Palladium-Catalyzed C2-Arylation of Quinoline N-oxide

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product QNO Quinoline N-oxide Product 2-Arylquinoline N-oxide QNO->Product Arene Arene Arene->Product Catalyst Pd(OAc)₂ Catalyst->Product Oxidant Ag₂CO₃ Oxidant->Product Solvent Benzene Solvent->Product Temp 130 °C Temp->Product

Caption: Palladium-catalyzed C2-arylation of quinoline N-oxide.

Table 2: Palladium-Catalyzed C-H Functionalization of Quinolines

EntryCatalyst (mol%)SubstratesReagentOxidant/AdditiveSolventTemp (°C)Time (h)Yield (%)Ref.
1Pd(OAc)₂ (10)Quinoline N-oxide, Benzene-Ag₂CO₃ (2.2 equiv)Benzene1302456[1]
2Pd(OAc)₂ (5)Quinoline-8-carbaldehyde, Aniline-Ag₂CO₃ (1.5 equiv), KOAc (1.0 equiv)AcOH11012up to 84[11]
3Pd(OAc)₂ (5)2-Iodoaniline, α,β-unsaturated carbonylPPh₃ (10 mol%)NaOAc (6.0 equiv)DMF100-67-76[10]

Protocol 2: Palladium-Catalyzed C2-Arylation of Quinoline N-oxide [1]

  • In a reaction tube, combine quinoline N-oxide (1.0 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.2 equiv).

  • Add benzene (40 equiv) as the aryl source and solvent.

  • Seal the tube and heat the mixture at 130 °C for 24 hours.

  • After cooling to room temperature, filter the reaction mixture.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the 2-arylquinoline N-oxide.

Cobalt-Catalyzed Annulation for Quinoline Synthesis

Cobalt catalysts offer a cost-effective alternative for the synthesis of quinolines through the annulation of anilides and alkynes.[6] Lewis acid co-catalysts, such as Zn(OTf)₂, can enhance the efficiency of this transformation.

Table 3: Cobalt-Catalyzed Synthesis of Quinolines

EntryCatalyst (mol%)Co-catalystSubstratesSolventTemp (°C)Time (h)Yield (%)Ref.
1Co(OAc)₂ (10)Zn(OTf)₂ (20 mol%)Anilide, Internal AlkyneDCE10024High[6]
2Cp*Co(CO)I₂AgNTf₂N-sulfinylimine, Benzimidate, DioxazoloneDCE100-1201639-94[12]
3Co(III) catalyst-Aniline, Ketone, Paraformaldehyde---Good to Excellent[13]

Protocol 3: Cobalt-Catalyzed Annulation of Anilides and Alkynes [6]

  • To an oven-dried Schlenk tube, add the anilide (1.0 equiv), internal alkyne (1.2 equiv), Co(OAc)₂ (10 mol%), and Zn(OTf)₂ (20 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous 1,2-dichloroethane (DCE) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 24 hours.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the substituted quinoline.

Mechanistic Considerations

The mechanisms of these C-H activation reactions are complex and often involve several key steps. For many transition-metal-catalyzed reactions, a common pathway involves the coordination of the metal to a directing group, followed by C-H activation to form a metallacycle intermediate.[3] This intermediate then reacts with the coupling partner, and subsequent reductive elimination affords the product and regenerates the active catalyst.

Plausible Catalytic Cycle for Pd-Catalyzed C-H Annulation

G Pd(II) Pd(II) Intermediate_A Coordination & C-H Activation Pd(II)->Intermediate_A + Substrate Metallacycle Palladacycle Intermediate Intermediate_A->Metallacycle Intermediate_B Coordination & Insertion Metallacycle->Intermediate_B + Coupling Partner Intermediate_C Reductive Elimination Intermediate_B->Intermediate_C Pd(0) Pd(0) Intermediate_C->Pd(0) Product Product Intermediate_C->Product Oxidation Oxidation Pd(0)->Oxidation + Oxidant Oxidation->Pd(II)

Caption: A generalized catalytic cycle for palladium-catalyzed C-H annulation.

Conclusion

The application of C-H activation in quinoline synthesis represents a significant advancement in synthetic organic chemistry. The protocols and data presented herein provide a foundation for researchers to explore and utilize these powerful methodologies. By leveraging various transition-metal catalysts, a wide range of substituted quinolines can be accessed efficiently, paving the way for the development of new therapeutic agents and functional materials. Further exploration of catalyst systems, reaction conditions, and substrate scope will continue to expand the utility of this transformative synthetic strategy.

References

Application Notes and Protocols for the Synthesis of N-(pyridin-3-yl)quinolin-2-amine Derivatives via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of N-(pyridin-3-yl)quinolin-2-amine derivatives using the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of C-N bonds, which are prevalent in a wide range of biologically active compounds. The protocols and data presented herein are intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

The N-(pyridin-3-yl)quinolin-2-amine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potential as anticancer agents and kinase inhibitors. The Buchwald-Hartwig amination provides an efficient and modular route to access a library of these compounds by coupling various substituted 2-chloroquinolines with 3-aminopyridine. This method is characterized by its broad substrate scope and functional group tolerance, making it a valuable tool in the synthesis of novel therapeutic agents.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine in the presence of a base and a phosphine ligand.[1] The catalytic cycle is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[1] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[1]

Experimental Protocols

A general procedure for the Buchwald-Hartwig amination to synthesize N-(pyridin-3-yl)quinolin-2-amine derivatives is provided below. This protocol is based on established methods for similar N-arylation reactions.[2][3]

General Procedure for the Synthesis of N-(pyridin-3-yl)quinolin-2-amine Derivatives

Materials:

  • Substituted 2-chloroquinoline (1.0 equiv)

  • 3-aminopyridine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)

  • Xantphos (0.1 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the substituted 2-chloroquinoline (1.0 equiv), 3-aminopyridine (1.2 equiv), sodium tert-butoxide (1.4 equiv), palladium(II) acetate (0.05 equiv), and Xantphos (0.1 equiv).

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture at this temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-(pyridin-3-yl)quinolin-2-amine derivative.

Data Presentation

The following table summarizes representative data for the synthesis of various N-(pyridin-3-yl)quinolin-2-amine derivatives using the general protocol described above. Please note that these are representative examples and actual yields may vary depending on the specific substrate and reaction conditions.

EntryProductReaction Time (h)Yield (%)
1HHHN-(pyridin-3-yl)quinolin-2-amine1885
26-OCH₃HHN-(pyridin-3-yl)-6-methoxyquinolin-2-amine2078
3H7-ClHN-(pyridin-3-yl)-7-chloroquinolin-2-amine2472
4HH4-CH₃N-(pyridin-3-yl)-4-methylquinolin-2-amine1688
56-FHHN-(pyridin-3-yl)-6-fluoroquinolin-2-amine2275

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-(pyridin-3-yl)quinolin-2-amine derivatives.

G reagents Reactants & Catalysts (2-Chloroquinoline, 3-Aminopyridine, Pd(OAc)₂, Xantphos, NaOtBu) reaction Buchwald-Hartwig Amination (110 °C, 12-24 h) reagents->reaction solvent Anhydrous Toluene solvent->reaction workup Workup (Cooling, Dilution, Filtration) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure N-(pyridin-3-yl)quinolin-2-amine Derivative purification->product

Caption: General workflow for the synthesis of N-(pyridin-3-yl)quinolin-2-amine derivatives.

Potential Biological Signaling Pathway

N-aryl amine derivatives are known to interact with various biological targets, including protein kinases. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4] The diagram below illustrates a simplified representation of this pathway and a hypothetical point of inhibition by a synthesized N-(pyridin-3-yl)quinolin-2-amine derivative.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, and Survival mTORC1->Proliferation Inhibitor N-(pyridin-3-yl)quinolin-2-amine Derivative (Hypothetical Inhibitor) Inhibitor->PI3K

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a quinoline derivative.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of N-(pyridin-3-yl)quinolin-2-amine derivatives. The provided protocols and data offer a solid starting point for the preparation and exploration of this important class of compounds for potential applications in drug discovery and development. The modularity of this synthetic route allows for the generation of diverse libraries for structure-activity relationship (SAR) studies, aiding in the identification of novel therapeutic leads.

References

Application Notes and Protocols: Designing Cellular Assays to Test 3-(Benzenesulfonyl)quinolin-2-amine Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for designing and implementing a suite of cellular assays to evaluate the efficacy of the novel compound, 3-(Benzenesulfonyl)quinolin-2-amine. Based on the chemical scaffold, which incorporates both a quinoline and a benzenesulfonamide moiety, it is hypothesized that this compound may exhibit anti-proliferative and pro-apoptotic effects, potentially through the inhibition of key cellular signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR pathway. The following protocols and application notes detail the necessary steps to characterize the cellular effects of this compound, from initial cytotoxicity screening to target engagement and downstream signaling analysis.

Hypothesized Mechanism of Action

Quinoline and benzenesulfonamide derivatives have been shown to possess a wide range of biological activities, including anticancer properties. Some quinoline-based compounds function as kinase inhibitors, while various benzenesulfonamide derivatives have demonstrated cytotoxicity against cancer cell lines. Notably, hybrids of these two moieties have been investigated as potential inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. Therefore, the primary hypothesis for the mechanism of action of this compound is the inhibition of a critical kinase in a pro-survival signaling pathway, leading to decreased cell viability and induction of apoptosis in cancer cells.

Experimental Workflow

The following diagram outlines the proposed experimental workflow for characterizing the cellular efficacy of this compound.

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: Pathway Analysis viability Cell Viability/Cytotoxicity Assay (MTT/MTS) ic50 Determine IC50 Value viability->ic50 apoptosis Apoptosis Assays (Annexin V/Caspase-3/7) ic50->apoptosis Treat cells with IC50 concentration target_engagement Target Engagement Assay (Cellular Thermal Shift Assay - CETSA) ic50->target_engagement Treat cells with relevant concentrations western_blot Signaling Pathway Analysis (Western Blot) apoptosis->western_blot target_engagement->western_blot Confirm target knockdown/inhibition effects

Caption: Experimental workflow for efficacy testing.

Phase 1: Cytotoxicity Screening

The initial step is to determine the cytotoxic potential of this compound across a panel of relevant cancer cell lines. This is crucial for establishing a dose-response relationship and calculating the half-maximal inhibitory concentration (IC50).

Cell Viability Assays (MTT/MTS)

Principle: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce tetrazolium salts (MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of living cells.[2]

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[4][5]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.[1][5]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[3][4] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values

Cell LineIC50 (µM) of this compound
MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)8.9
HCT116 (Colon Cancer)6.5
PC-3 (Prostate Cancer)12.1

Phase 2: Elucidating the Mechanism of Cell Death

Following the determination of the IC50, the next phase focuses on understanding how the compound induces cell death. The primary hypothesis to test is the induction of apoptosis.

Apoptosis Assays

Principle: Apoptosis is a programmed cell death process characterized by specific morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane and the activation of caspases.[6]

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle-treated cells as a negative control and a known apoptosis-inducer (e.g., staurosporine) as a positive control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold 1X PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment: Seed cells in a 96-well plate and treat as described for the Annexin V assay.

  • Lysis and Substrate Addition: Lyse the cells and add a luminogenic or fluorogenic substrate for caspase-3 and -7, the executioner caspases of apoptosis.

  • Signal Measurement: Incubate at room temperature and measure the luminescence or fluorescence using a microplate reader. The signal intensity is proportional to the caspase-3/7 activity.

Data Presentation: Hypothetical Apoptosis Induction

Treatment% Early Apoptotic Cells% Late Apoptotic CellsCaspase-3/7 Activity (Fold Change)
Vehicle Control2.11.51.0
Compound (IC50)25.415.24.8
Compound (2x IC50)45.828.99.2
Positive Control60.230.115.5
Target Engagement Assay

Principle: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a compound to its target protein in a cellular context.[7][8] Ligand binding stabilizes the target protein, resulting in a higher melting temperature.[7][8]

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or vehicle for a specified time.

  • Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and centrifuge to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the putative target protein (e.g., a specific kinase) by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phase 3: Signaling Pathway Analysis

The final phase aims to investigate the effect of this compound on the downstream signaling pathway of its putative target.

Hypothetical Signaling Pathway: PI3K/Akt/mTOR

Given that some quinoline-benzenesulfonamide hybrids target the PI3K pathway, a plausible mechanism is the inhibition of PI3K or a downstream kinase like Akt or mTOR.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound This compound Compound->PI3K

Caption: Hypothesized PI3K/Akt/mTOR signaling pathway.

Western Blot Analysis

Principle: Western blotting is used to detect and quantify the levels of specific proteins in a sample, including their phosphorylation status, which is indicative of their activation state.[9]

Protocol: Western Blot for Phosphorylated and Total Proteins

  • Cell Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Data Presentation: Hypothetical Western Blot Results

Treatmentp-Akt (Ser473) / Total Akt Ratiop-mTOR (Ser2448) / Total mTOR Ratio
Vehicle Control1.001.00
Compound (0.5x IC50)0.650.72
Compound (IC50)0.280.35
Compound (2x IC50)0.110.15

Conclusion

The application notes and protocols outlined in this document provide a systematic approach to evaluate the cellular efficacy of this compound. By progressing from broad cytotoxicity screening to specific mechanism-of-action studies and pathway analysis, researchers can build a comprehensive profile of this compound's biological activity. The hypothesized action as a kinase inhibitor in the PI3K/Akt/mTOR pathway provides a solid framework for initial investigations. The data generated from these assays will be critical in determining the potential of this compound as a novel therapeutic agent.

References

Application Notes and Protocols for 3-(Benzenesulfonyl)quinolin-2-amine and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 3-(Benzenesulfonyl)quinolin-2-amine is limited in the reviewed scientific literature. The following application notes and protocols are based on closely related analogs, primarily 3-(quinolin-4-ylamino)benzenesulfonamides and other quinoline-benzenesulfonamide hybrids. Researchers should use this information as a guide and adapt the protocols for the specific compound of interest.

Introduction

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. When coupled with a benzenesulfonamide moiety, these hybrid molecules exhibit a range of pharmacological activities, including enzyme inhibition and anticancer effects. This document provides an overview of the potential applications of this compound and its analogs in medicinal chemistry research, along with detailed protocols for their synthesis and biological evaluation.

Potential Applications

Quinoline-benzenesulfonamide derivatives have demonstrated significant potential in the following areas:

  • Carbonic Anhydrase Inhibition: Several analogs have shown potent inhibitory activity against various isoforms of carbonic anhydrase (CA), a key enzyme in physiological processes such as pH regulation and CO2 homeostasis.[1][2] This makes them promising candidates for the development of diuretics, antiglaucoma agents, and anticonvulsants.

  • Anticancer Activity: The quinoline core is a feature of several approved anticancer drugs.[1][3] Analogs of this compound have been investigated for their potential to inhibit cancer-associated CA isoforms, such as CA IX, which is overexpressed in many hypoxic tumors.[3] Furthermore, some quinoline-based sulfonamides have been explored as inhibitors of other cancer-related targets like phosphoinositide 3-kinase (PI3K).[4]

  • Antimicrobial Activity: The quinoline scaffold is known for its antimicrobial properties. Hybrid molecules incorporating a benzenesulfonamide group may exhibit enhanced or synergistic antimicrobial effects.

Quantitative Data: Carbonic Anhydrase Inhibition

The following table summarizes the inhibitory activity of a series of 3-(quinolin-4-ylamino)benzenesulfonamide derivatives against human carbonic anhydrase isoforms I and II (hCA I and hCA II).[1][2]

Compound IDStructurehCA I Ki (μM)hCA II Ki (μM)
6a Ethyl 4-((3-sulfamoylphenyl)amino)quinoline-3-carboxylate9.0913.594
6e Ethyl 7-chloro-6-fluoro-4-((3-sulfamoylphenyl)amino)quinoline-3-carboxylate-0.083
11 N-methyl-3-((3-(ethoxycarbonyl)-7-chloro-6-fluoroquinolin-4-yl)amino)benzenesulfonamide>10>10
Acetazolamide (Standard) 0.2500.012

Data extracted from Al-Ghorbani et al., 2019.[1][2]

Experimental Protocols

Protocol 1: Synthesis of 3-(Quinolin-4-ylamino)benzenesulfonamides (Analog Synthesis)

This protocol describes a general method for the synthesis of 3-(quinolin-4-ylamino)benzenesulfonamide derivatives, which are structural analogs of the target compound.

Materials:

  • Substituted anilines

  • Diethyl 2-(ethoxymethylene)malonate (DEEMM)

  • Diphenyl ether

  • Phosphorus oxychloride (POCl3)

  • 3-Aminobenzenesulfonamide

  • Ethanol

  • Microwave reactor

Procedure:

  • Synthesis of Diethyl 2-(((phenyl)amino)methylene)malonate: Reflux a mixture of the appropriate substituted aniline and DEEMM in ethanol.

  • Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate: Heat the product from step 1 in diphenyl ether at high temperature (e.g., 250 °C).

  • Synthesis of Ethyl 4-chloroquinoline-3-carboxylate: Reflux the quinolinone from step 2 with an excess of POCl3.

  • Synthesis of Ethyl 4-((3-sulfamoylphenyl)amino)quinoline-3-carboxylate: React the 4-chloroquinoline intermediate with 3-aminobenzenesulfonamide in ethanol under microwave irradiation.

  • Purification: Purify the final product by column chromatography.

Synthesis_Workflow cluster_0 Step 1: Malonate Synthesis cluster_1 Step 2: Quinolinone Formation cluster_2 Step 3: Chlorination cluster_3 Step 4: Final Product Synthesis Aniline Substituted Aniline Malonate Diethyl 2-(((phenyl)amino)methylene)malonate Aniline->Malonate Ethanol, Reflux DEEMM DEEMM DEEMM->Malonate Quinolinone Ethyl 4-hydroxyquinoline-3-carboxylate Malonate->Quinolinone Diphenyl ether, 250°C Chloroquinoline Ethyl 4-chloroquinoline-3-carboxylate Quinolinone->Chloroquinoline POCl3, Reflux FinalProduct Ethyl 4-((3-sulfamoylphenyl)amino)quinoline-3-carboxylate Chloroquinoline->FinalProduct Ethanol, Microwave Aminosulfonamide 3-Aminobenzenesulfonamide Aminosulfonamide->FinalProduct

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines the determination of the inhibitory activity of the synthesized compounds against carbonic anhydrase isoforms using a stopped-flow CO2 hydration assay.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, hCA II, etc.)

  • Synthesized inhibitor compounds

  • Buffer solution (e.g., Tris-HCl)

  • CO2-saturated water

  • pH indicator (e.g., 4-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of the hCA isoenzymes and the inhibitor compounds in an appropriate solvent (e.g., DMSO).

  • Assay Mixture Preparation: In the stopped-flow instrument's syringe, mix the buffer, pH indicator, and the enzyme solution. In the other syringe, place the CO2-saturated water.

  • Reaction Initiation: Rapidly mix the contents of the two syringes to initiate the CO2 hydration reaction.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.

  • Inhibitor Testing: Repeat the assay in the presence of various concentrations of the inhibitor compounds to determine the IC50 values.

  • Data Analysis: Calculate the initial rates from the absorbance data. Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration. Convert IC50 values to Ki values using the Cheng-Prusoff equation.

CA_Inhibition_Assay cluster_workflow Experimental Workflow cluster_pathway Signaling Pathway Start Prepare Enzyme and Inhibitor Solutions Mix Mix Enzyme, Buffer, and Indicator React Initiate Reaction with CO2-Saturated Water Measure Monitor Absorbance Change Analyze Calculate Initial Rates and IC50/Ki End Determine Inhibitory Potency CO2 CO2 + H2O H2CO3 H2CO3 HCO3 HCO3- + H+ CA Carbonic Anhydrase Inhibitor Quinoline-Benzenesulfonamide Inhibitor

Potential Mechanism of Action: PI3K/AKT/mTOR Pathway Inhibition

Some quinoline derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[4] While not directly demonstrated for this compound, this represents a plausible mechanism of action that warrants investigation for novel quinoline-benzenesulfonamide compounds.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Inhibitor Quinoline-Benzenesulfonamide Derivative Inhibitor->PI3K Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Benzenesulfonyl)quinolin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(Benzenesulfonyl)quinolin-2-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.

Problem 1: Low or No Product Yield

Potential CauseRecommended Solution
Inefficient Starting Material Conversion Verify the purity of starting materials (e.g., 2-amino-3-bromoquinoline and sodium benzenesulfinate, or 2-aminoquinoline and benzenesulfonyl chloride). Degraded or impure reagents can significantly hinder the reaction.
Suboptimal Reaction Temperature Optimize the reaction temperature. For copper-catalyzed coupling reactions, a temperature range of 80-120 °C is often effective. For reactions involving benzenesulfonyl chloride, lower temperatures (0-25 °C) may be necessary to control reactivity.
Incorrect Solvent Choice The choice of solvent is critical. For coupling reactions, polar aprotic solvents like DMF, DMSO, or dioxane are generally suitable. For reactions with sulfonyl chlorides, less reactive solvents like DCM or THF might be preferred.
Catalyst Inactivity If using a copper or palladium catalyst, ensure it has not been deactivated by exposure to air or moisture. Use fresh catalyst or activate it prior to use. Consider screening different ligands for the catalyst.
Inappropriate Base The choice and amount of base are crucial. For coupling reactions, bases like K₂CO₃, Cs₂CO₃, or organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are common. The pKa of the base should be appropriate for the specific reaction.

Problem 2: Formation of Significant Side Products

Potential CauseRecommended Solution
Di-sulfonylation The primary amine of the product can react further with benzenesulfonyl chloride. To minimize this, use a controlled stoichiometry of the sulfonylating agent (e.g., 1.0-1.1 equivalents). Slow, dropwise addition of the sulfonyl chloride at a low temperature can also mitigate this side reaction.
Hydrolysis of Sulfonyl Chloride Benzenesulfonyl chloride can hydrolyze in the presence of water. Ensure all reagents and solvents are anhydrous.
Oxidation of Starting Materials or Product Some quinoline derivatives can be sensitive to oxidation, especially at elevated temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
Formation of Isomers In some synthetic routes, the formation of constitutional isomers is possible. Purification by column chromatography with an optimized solvent system is typically required to isolate the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most plausible synthetic strategies, based on established quinoline chemistry, include:

  • Sulfonylation of 2-Aminoquinoline: Direct sulfonylation of 2-aminoquinoline with benzenesulfonyl chloride. This approach is straightforward but may present challenges with regioselectivity and over-sulfonylation.

  • Coupling Reactions: Cross-coupling of a 3-halo-2-aminoquinoline (e.g., 3-bromo- or 3-iodo-2-aminoquinoline) with a benzenesulfinate salt or benzenethiol followed by oxidation.

  • Ring-Forming Reactions (e.g., Friedländer Annulation): Condensation of a 2-aminobenzaldehyde or 2-aminoketone derivative, already bearing the benzenesulfonyl group at the appropriate position, with a compound containing a reactive α-methylene group.[1][2]

Q2: How can I improve the regioselectivity of the sulfonylation of 2-aminoquinoline?

A2: Achieving regioselectivity at the C3 position can be challenging. The amino group at C2 is a strong activating group. To favor C3 sulfonylation, consider the following:

  • Protecting the Amino Group: The exocyclic amino group can be protected with a removable group (e.g., acetyl or Boc) to direct the sulfonylation to the quinoline ring. Subsequent deprotection would yield the desired product.

  • Directed Metalation: Using a directed metalating group could facilitate lithiation at the C3 position, followed by quenching with a sulfur electrophile.

Q3: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?

A3: A combination of techniques is recommended:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the consumption of starting materials and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirming the position of the benzenesulfonyl group.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amine and the S=O stretches of the sulfonyl group.

Experimental Protocols

Protocol 1: Sulfonylation of 2-Aminoquinoline (Hypothetical Optimized Conditions)

  • To a solution of 2-aminoquinoline (1 equivalent) in anhydrous pyridine at 0 °C, add benzenesulfonyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Sulfonylation of 3-Bromo-2-aminoquinoline

  • In a reaction vessel, combine 3-bromo-2-aminoquinoline (1 equivalent), sodium benzenesulfinate (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a ligand (e.g., Xantphos, 10 mol%).

  • Add a suitable solvent (e.g., anhydrous dioxane) and a base (e.g., K₂CO₃, 2 equivalents).

  • Degas the mixture and then heat to 100-120 °C under a nitrogen atmosphere for 12-24 hours.

  • Monitor the reaction by TLC or HPLC.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Purify Starting Materials setup Assemble Anhydrous Reaction Setup reagents->setup addition Controlled Addition of Reagents setup->addition stirring Stir at Optimized Temperature addition->stirring monitoring Monitor Progress (TLC/HPLC) stirring->monitoring quench Quench Reaction monitoring->quench extract Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS, IR) purify->characterize yield Calculate Yield characterize->yield

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low/No Yield cause1 Reagent Quality? start->cause1 cause2 Reaction Conditions? start->cause2 cause3 Catalyst Issue? start->cause3 solution1 Verify Purity/ Use Fresh Reagents cause1->solution1 Yes solution2a Optimize Temperature cause2->solution2a solution2b Screen Solvents cause2->solution2b solution2c Vary Base cause2->solution2c solution3 Use Fresh Catalyst/ Screen Ligands cause3->solution3 Yes

Caption: Troubleshooting guide for low product yield.

References

Technical Support Center: Purification of 3-(Benzenesulfonyl)quinolin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude 3-(Benzenesulfonyl)quinolin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and commonly used methods for purifying this compound are flash column chromatography on silica gel and recrystallization. The choice between them depends on the nature of the impurities and the scale of the purification.

Q2: My compound streaks significantly on the TLC plate. What does this mean and how can I fix it?

A2: Streaking is common for basic compounds like amines on acidic silica gel. It indicates strong interaction between your compound and the stationary phase. To mitigate this, add a small amount of a basic modifier, such as 0.5-2% triethylamine (Et₃N) or ammonia in methanol, to your chromatography eluent.[1][2]

Q3: I performed a column and my fractions are still impure. What should I do next?

A3: If a single column chromatography run is insufficient, you can either run a second column using a shallower solvent gradient or switch to an orthogonal purification method like recrystallization. Analyzing the impurities by TLC will help you decide the best course of action.

Q4: What is "oiling out" during recrystallization and how can I prevent it?

A4: "Oiling out" occurs when the solid melts or separates from the solution as a liquid instead of forming crystals. This often happens if the solution is cooled too quickly or if the solvent is too nonpolar for the compound. To prevent this, ensure you are using a suitable solvent system, cool the solution slowly, and try scratching the inside of the flask with a glass rod to induce crystallization. Using a solvent mixture, like ethanol/water or ethyl acetate/hexane, can also be beneficial.[3]

Q5: Can I purify this compound by forming a salt?

A5: Yes, for compounds with basic functionalities like the quinolin-2-amine moiety, purification via salt formation is a viable option.[3] You can protonate the amine with an acid (e.g., HCl) to form a salt, which may have very different solubility properties from the free base and impurities, allowing for purification by precipitation or extraction. The pure free base can then be regenerated by treatment with a mild base.[1][4]

Purification Troubleshooting Guides

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield after Column Chromatography Compound is sticking to the silica gel: The amine functionality is basic and can bind irreversibly to the acidic silica.• Add 1-2% triethylamine (Et₃N) to your eluent to neutralize the silica gel.[1][2]• Pre-treat the silica gel by slurrying it in a solvent containing Et₃N before packing the column.[1]
Inappropriate solvent system: The eluent may be too weak (polar) to elute the compound or too strong, causing co-elution with impurities.• Systematically screen solvent systems using TLC. A good starting point for this compound is a mixture of ethyl acetate and petroleum ether or hexanes.[5]• Aim for an Rf value of 0.2-0.3 for the target compound in the chosen solvent system.
Co-elution of Impurities during Chromatography Similar polarity of compound and impurity: The selected eluent is not selective enough to resolve the compounds.• Switch to a different solvent system (e.g., dichloromethane/methanol if you were using ethyl acetate/hexanes).• Use a shallower gradient during elution to increase separation.[2]• If impurities persist, consider a secondary purification step like recrystallization.
Compound Crashes Out/Precipitates on the Column Poor solubility in the eluent: The compound may be soluble in the initial loading solvent but not in the mobile phase.• Use a stronger solvent to dissolve the crude material for loading, but use a minimal amount.• Perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[1][6]
Difficulty Finding a Recrystallization Solvent Compound is too soluble or insoluble: The compound either dissolves in all tested solvents at room temperature or is insoluble even when hot.• Use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the cloud point). Reheat to clarify and then cool slowly.[3]• Common mixtures include ethanol/water, ethyl acetate/hexanes, and acetone/hexanes.[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of 1 gram of crude this compound.

1. Materials and Setup:

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Ethyl acetate (EtOAc), hexanes (or petroleum ether), triethylamine (Et₃N)

  • Glass column (approx. 40-50 mm diameter)

  • TLC plates, chamber, and UV lamp

  • Collection tubes

2. Procedure:

  • Eluent Preparation: Prepare an eluent mixture of hexanes and ethyl acetate. Based on patent literature for similar compounds, a starting point could be a 1:5 to 2:1 mixture of EtOAc:petroleum ether.[5] Add 1% Et₃N to the final mixture to prevent streaking (e.g., 10 mL of Et₃N for every 990 mL of eluent).

  • TLC Analysis: Dissolve a small sample of the crude material and spot it on a TLC plate. Develop the plate in the prepared eluent. The ideal Rf for the product is ~0.25. Adjust the eluent polarity if necessary (increase EtOAc for lower Rf, increase hexanes for higher Rf).

  • Column Packing (Slurry Method):

    • Add a cotton or glass wool plug and a layer of sand to the bottom of the column.

    • In a beaker, prepare a slurry of silica gel (approx. 50-100 times the weight of your crude product, e.g., 50 g) in the chosen eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed. Add a thin layer of sand on top.

  • Sample Loading (Dry Loading):

    • Dissolve the 1 g of crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).

    • Add ~2-3 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure to begin elution, collecting fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

1. Solvent Screening:

  • Place a small amount (10-20 mg) of the crude material into several different test tubes.

  • Add a few drops of a single solvent to each tube at room temperature. Test a range of solvents such as ethanol, methanol, ethyl acetate, acetone, toluene, and water.[3]

  • A good single solvent will NOT dissolve the compound at room temperature but WILL dissolve it completely upon heating.

  • If no single solvent is ideal, test binary solvent systems (see Troubleshooting Guide).

2. Recrystallization Procedure:

  • Place the crude compound in an Erlenmeyer flask.

  • Add the chosen solvent (or the "good" solvent of a binary pair) dropwise while heating the mixture (e.g., on a hotplate with stirring) until the compound just dissolves. Use the minimum amount of hot solvent necessary.

  • If using a binary system, add the "poor" solvent dropwise to the hot solution until it becomes faintly cloudy. Add a drop or two of the "good" solvent to re-clarify.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow down cooling and promote the formation of larger crystals.

  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Quantitative Data Summary

The following table presents hypothetical data from a typical purification sequence to illustrate expected outcomes.

StageMass (g)Purity (by HPLC, %)Yield (%)
Crude Product1.0085.2%100%
After Column Chromatography0.7898.5%78%
After Recrystallization0.72>99.5%72%

Visual Workflows

Purification_Workflow start Crude this compound tlc Analyze by TLC start->tlc decision Impurities Baseline or Very Close to Product? tlc->decision re_xtal Recrystallization decision->re_xtal  No column Flash Column Chromatography decision->column  Yes analysis1 Analyze Purity (TLC, HPLC, NMR) re_xtal->analysis1 analysis2 Analyze Purity (TLC, HPLC, NMR) column->analysis2 decision2 Purity > 99%? analysis1->decision2 analysis2->decision2 end_ok Pure Product decision2->end_ok  Yes end_repeat Consider Second Purification Step decision2->end_repeat  No

Caption: General purification workflow for this compound.

Troubleshooting_Workflow start Problem: Compound Streaking on TLC cause Probable Cause: Basic amine interacting with acidic silica gel start->cause decision Is this for Column Chromatography? cause->decision solution_col Solution: Add 1-2% Triethylamine (Et3N) to the eluent decision->solution_col  Yes solution_tlc Solution: Prepare TLC eluent with 1-2% Et3N for accurate Rf decision->solution_tlc  No (TLC only) outcome1 Proceed with modified eluent for column solution_col->outcome1 outcome2 Use modified eluent to develop a proper column method solution_tlc->outcome2

Caption: Troubleshooting logic for TLC streaking issues.

References

Identifying side products in sulfonylquinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering side products during the synthesis of sulfonylquinolines.

Frequently Asked Questions (FAQs)

Q1: My reaction to synthesize a sulfonylquinoline is showing a significant amount of a more polar byproduct, and my yield of the desired product is low. What could this side product be?

A1: A common side product in sulfonylquinoline synthesis is the corresponding quinoline sulfonic acid. This occurs due to the hydrolysis of the sulfonyl chloride starting material or the sulfonylquinoline product, especially if there is residual water in the reaction mixture or during the work-up.[1][2] For example, in the synthesis of 8-hydroxyquinoline-5-sulfonyl chloride, the presence of 8-hydroxyquinoline-5-sulfonic acid has been detected in the mass spectrum of the reaction mixture.[3]

Troubleshooting Steps:

  • Moisture Control: Ensure all glassware is thoroughly dried and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Work-up Conditions: During the aqueous work-up, it is advisable to perform the separation of the organic layer as quickly as possible to minimize contact time with water, which can hydrolyze the sulfonyl chloride.[2]

  • Characterization: The suspected sulfonic acid byproduct can be characterized by techniques like HPLC, where it will typically have a shorter retention time than the desired sulfonylquinoline, and by mass spectrometry.

Q2: I am observing multiple spots on my TLC plate after a sulfonylation reaction with quinoline, some of which are significantly more polar than my starting material. What could be the cause?

A2: Besides the hydrolysis product (quinoline sulfonic acid), another possibility is the formation of di-sulfonated quinolines. This can occur when the reaction conditions are too harsh, leading to the introduction of a second sulfonyl group onto the quinoline ring. The synthesis of quinoline-5,8-disulfonic acid is achieved through the sulfonation of quinoline with oleum (fuming sulfuric acid), indicating that strong sulfonating conditions can lead to multiple substitutions.[1]

Troubleshooting Steps:

  • Reaction Temperature: Avoid excessively high temperatures, as this can promote over-sulfonation. The reaction temperature for the synthesis of quinoline-8-sulfonyl chloride is typically in the range of 100-160°C.

  • Stoichiometry: Use a controlled amount of the sulfonating agent. A large excess may increase the likelihood of di-sulfonation.

  • Purification: Di-sulfonated products are significantly more polar and can often be separated from the mono-sulfonylated product by column chromatography.

Q3: My NMR spectrum of the crude product shows unreacted quinoline and sulfonyl chloride. How can I improve the conversion?

A3: Low conversion can be due to several factors, including insufficient reaction time, inadequate temperature, or poor reagent reactivity.

Troubleshooting Steps:

  • Reaction Time and Temperature: Monitor the reaction progress by TLC. If the reaction stalls, consider increasing the reaction time or temperature incrementally. For the synthesis of quinoline-8-sulfonyl chloride, reaction times can be in the range of 1-10 hours.

  • Catalyst/Promoter: Some sulfonylation reactions may benefit from a catalyst. For instance, the sulfonylation of quinoline N-oxides with aryl sulfonyl chlorides can be facilitated by a copper catalyst.[4]

  • Reagent Quality: Ensure the sulfonyl chloride reagent is of high purity and has not degraded.

Side Product Characterization and Data

Table 1: Common Side Products in Sulfonylquinoline Synthesis
Side Product NameFormation MechanismKey Identifying Features
Quinoline Sulfonic AcidHydrolysis of sulfonyl chloride or productMore polar than the desired product on TLC/HPLC; characteristic mass spectrum.
Di-sulfonylated QuinolineOver-sulfonation of the quinoline ringSignificantly more polar than the mono-substituted product; higher molecular weight in mass spectrum.
Table 2: Spectroscopic Data for Potential Side Products
Compound1H NMR (DMSO-d6, δ ppm)13C NMR (DMSO-d6, δ ppm)
8-Hydroxyquinoline-5-sulfonic acid7.0-9.0 (m, aromatic protons)108.5, 110.2, 116.1, 125.4, 128.4, 141.9, 157.9
Quinoline-8-sulfonic acid7.5-9.0 (m, aromatic protons)Not readily available

Note: Specific chemical shifts can vary depending on the solvent and instrument.

Experimental Protocols

Protocol 1: General Synthesis of 8-Hydroxyquinoline-5-sulfonyl Chloride[3]
  • Place 8-hydroxyquinoline (1.45 g, 10 mmol) in a flask and cool in an ice bath.

  • Add chlorosulfonic acid (5.85 g, 50 mmol) dropwise to the flask.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture onto 150 g of ice.

  • Extract the product with ethylene chloride (3 x 150 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

Protocol 2: Characterization of Quinoline Sulfonic Acid Side Product by Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or the isolated side product in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source.

  • Analysis: Acquire the mass spectrum in both positive and negative ion modes. The sulfonic acid will typically show a prominent [M-H]- ion in negative mode and may show an [M+H]+ ion in positive mode.

  • Fragmentation: Perform MS/MS analysis on the parent ion to observe characteristic fragmentation patterns, such as the loss of SO3.

Protocol 3: Purification of Sulfonylquinoline by Column Chromatography
  • Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.

  • Eluent Selection: Determine a suitable solvent system by TLC analysis. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. For more polar compounds, adding a small amount of a more polar solvent like methanol may be necessary.

  • Column Packing: Pack the column with a slurry of silica gel in the initial eluent.

  • Loading: Load the crude product onto the column, either directly or pre-adsorbed onto a small amount of silica gel.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure sulfonylquinoline.

Visual Guides

Reaction Pathway Diagram

G A Quinoline + R-SO2Cl B Desired Sulfonylquinoline A->B Main Reaction C Quinoline Sulfonic Acid (Hydrolysis Side Product) A->C H2O D Di-sulfonylated Quinoline (Over-sulfonation Side Product) A->D Excess R-SO2Cl / High Temp

Caption: Reaction pathways in sulfonylquinoline synthesis.

Troubleshooting Workflow

G start Low yield or impure product in sulfonylquinoline synthesis check_tlc Analyze crude mixture by TLC/LC-MS start->check_tlc polar_spot Is there a highly polar spot? check_tlc->polar_spot hydrolysis Suspect quinoline sulfonic acid (hydrolysis product) polar_spot->hydrolysis Yes unreacted_sm Are starting materials present? polar_spot->unreacted_sm No disulfonation Suspect di-sulfonated quinoline hydrolysis->disulfonation Multiple polar spots characterize Isolate and characterize side product (NMR, MS) hydrolysis->characterize disulfonation->characterize optimize_conditions Optimize reaction: - Increase temperature/time - Check reagent quality unreacted_sm->optimize_conditions Yes purify Purify product by column chromatography unreacted_sm->purify No optimize_conditions->purify prevent_hydrolysis To prevent hydrolysis: - Use anhydrous solvents - Inert atmosphere - Quick work-up characterize->prevent_hydrolysis prevent_disulfonation To prevent di-sulfonation: - Lower reaction temperature - Control stoichiometry characterize->prevent_disulfonation prevent_hydrolysis->purify prevent_disulfonation->purify

Caption: Troubleshooting workflow for sulfonylquinoline synthesis.

References

Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for reliable and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve?

A1: Many quinoline derivatives and compounds with benzenesulfonyl groups are characterized by their rigid, planar structures and high lipophilicity, which often leads to poor aqueous solubility.[1][2] These properties can cause the compound to precipitate in aqueous buffers used for biological assays, leading to inaccurate results.[3][4] Over 70% of new chemical entities in drug discovery pipelines face similar solubility challenges.[5]

Q2: I am observing inconsistent results in my cell-based assay. Could this be a solubility issue?

A2: Yes, inconsistent biological assay results are a common consequence of poor compound solubility.[3] If the compound precipitates in the assay medium, the actual concentration exposed to the cells will be lower and more variable than the nominal concentration. This can lead to underestimated activity, poor structure-activity relationships (SAR), and reduced hit rates in high-throughput screening (HTS).[4]

Q3: My compound precipitated out of its DMSO stock solution upon storage. What happened and what can I do?

A3: Precipitation from DMSO stocks can occur for several reasons. DMSO is hygroscopic and can absorb water from the atmosphere, which may decrease the solubility of highly hydrophobic compounds over time.[6] Additionally, some compounds are simply not soluble at high concentrations (e.g., 10 mM) even in pure DMSO.[4] To resolve this, you can try storing the compound at a lower concentration, preparing fresh stock solutions before each experiment, or storing the compound as a dry powder.[6] Gently warming the solution or using sonication may help redissolve the precipitate, but always visually inspect for full dissolution before use.[3]

Q4: What is the maximum percentage of DMSO I can use in my cell-based assay?

A4: The tolerance for DMSO varies significantly between cell lines and assay types. As a general rule, most cell-based assays can tolerate DMSO up to 0.5%, with some being sensitive to concentrations as low as 0.1%.[7] Concentrations above 1% often lead to cytotoxicity or off-target effects, confounding the experimental results.[7][8] It is crucial to run a vehicle control (assay medium with the same final DMSO concentration) to determine the tolerance of your specific experimental system.

Troubleshooting Guide: Enhancing Aqueous Solubility

This guide provides strategies to overcome common solubility challenges encountered with this compound during experimental workflows.

start Compound Precipitation in Aqueous Buffer check_dmso Is final DMSO concentration <0.5%? start->check_dmso increase_dmso Increase DMSO % if assay tolerates (max ~1%) check_dmso->increase_dmso No ph_adjust Is the compound ionizable? check_dmso->ph_adjust Yes end_point Solubility Enhanced increase_dmso->end_point cosolvent Use a Co-solvent (e.g., Ethanol, PEG 400) complexation Try Complexation Agents cosolvent->complexation Insufficient cosolvent->end_point ph_adjust->cosolvent No / Insufficient adjust_buffer Adjust Buffer pH ph_adjust->adjust_buffer Yes adjust_buffer->end_point cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) complexation->cyclodextrin surfactant Use Surfactants (e.g., Tween 80) complexation->surfactant cyclodextrin->end_point surfactant->end_point

Caption: General troubleshooting workflow for addressing compound precipitation.

Q5: How can I use pH modification to improve solubility?

A5: The this compound structure contains a primary amine group, which is basic. Therefore, its solubility is expected to be pH-dependent.[9] Decreasing the pH of the aqueous buffer (e.g., to pH 4-6) will protonate the amine, forming a more soluble salt.[10] This is a highly effective technique for ionizable compounds.[9][11] Always ensure the final pH is compatible with your biological assay system.

Q6: What are co-solvents and how do I use them?

A6: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when added to an aqueous solution.[12][13] Common examples include polyethylene glycol 400 (PEG 400), propylene glycol (PG), and ethanol.[14] They work by reducing the interfacial tension between the compound and the water.[13] Typically, a stock solution is made in the co-solvent, which is then diluted into the final assay buffer. It's critical to test the tolerance of your assay to the chosen co-solvent.

Q7: When should I consider using cyclodextrins?

A7: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[15] They can encapsulate poorly soluble drug molecules, like this compound, forming an "inclusion complex" that has significantly higher aqueous solubility.[16][17][18] This method is particularly useful when the tolerance for organic solvents like DMSO is very low.[7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[19]

cluster_0 Inclusion Complex Formation drug Poorly Soluble Drug (3-Benzenesulfonyl)quinolin-2-amine plus + drug->plus cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Water-Soluble Drug-Cyclodextrin Complex plus->cd plus->complex

Caption: Encapsulation of a drug molecule within a cyclodextrin cavity.

Quantitative Data on Solubility Enhancement

The following table summarizes the potential improvement in aqueous solubility for a hypothetical poorly soluble quinoline derivative using various techniques. These values are illustrative and the optimal method for this compound must be determined empirically.

MethodVehicle/AgentTypical Fold Increase in SolubilityNotes
Co-solvency 10% PEG 400 in Water10 - 100 foldCo-solvent concentration must be optimized for the assay system.
20% Propylene Glycol5 - 50 foldCan increase viscosity at higher concentrations.[12]
pH Adjustment pH 4.0 Buffer> 1000 fold (for basic compounds)Only applicable to ionizable compounds; assay must be stable at the chosen pH.[9]
Complexation 2% HP-β-Cyclodextrin50 - 5000 foldHighly effective; may have low toxicity.[19]
Surfactants 0.5% Tween 8010 - 200 foldForms micelles to solubilize the compound; can interfere with some assays.[14][20]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (PEG 400)

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 20 mg/mL) in 100% PEG 400. Use a vortex mixer and gentle warming (37°C) to ensure complete dissolution.

  • Serial Dilution: Create a serial dilution series from this stock using 100% PEG 400.

  • Assay Plate Preparation: Add a small volume (e.g., 1-2 µL) of each stock dilution to the wells of your assay plate.

  • Final Dilution: Add the aqueous assay buffer to each well to reach the final desired compound concentration. The final concentration of PEG 400 should be kept constant across all wells and ideally below 5%.

  • Vehicle Control: Prepare control wells containing the same final concentration of PEG 400 without the compound.

  • Incubation and Analysis: Gently mix the plate and proceed with your standard assay protocol. Visually inspect for any precipitation before reading the results.

Protocol 2: Kinetic Solubility Assessment using Nephelometry

This protocol provides a high-throughput method to estimate the aqueous solubility of a compound.

  • Prepare Compound Stock: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Prepare Assay Buffer: Use a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Dispense Compound: In a clear 96-well plate, add 2 µL of the DMSO stock to 198 µL of the assay buffer. This results in a 100 µM nominal concentration with 1% DMSO. Mix well.

  • Incubate: Cover the plate and incubate at room temperature for 1-2 hours to allow for equilibration.

  • Measure Turbidity: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: Compare the turbidity of the compound-containing wells to a buffer-only control. A significant increase in turbidity indicates that the compound has precipitated and its solubility is below the tested concentration (100 µM). The experiment can be repeated with a serial dilution of the compound to determine the concentration at which precipitation begins.

prep_stock Prepare 10mM Stock in 100% DMSO dispense Add 2µL Stock to 198µL Aqueous Buffer (Final: 100µM, 1% DMSO) prep_stock->dispense incubate Incubate at RT for 1-2 hours dispense->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Compare to Control measure->analyze soluble Solubility > 100µM analyze->soluble No Turbidity insoluble Solubility < 100µM (Precipitation Occurred) analyze->insoluble Turbidity

Caption: Workflow for a kinetic solubility assay.

References

Navigating the Synthesis of Substituted Quinolines at Scale: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, chemists, and professionals in drug development, the synthesis of substituted quinolines is a cornerstone of many projects. However, transitioning from laboratory-scale experiments to larger-scale production presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the scale-up of quinoline synthesis, ensuring a smoother and more efficient process.

Troubleshooting Guides and FAQs

This section is designed to provide rapid assistance for specific problems you may encounter during your experiments.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines, but it is notoriously exothermic and can be difficult to control on a larger scale.[1][2]

Question: My Skraup reaction is extremely violent and difficult to control, leading to low yields and safety concerns. What measures can I take to moderate the reaction?

Answer:

Controlling the highly exothermic nature of the Skraup reaction is critical for both safety and yield.[1] Here are several strategies to manage the reaction's vigor:

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is a common and effective method to moderate the reaction.[3] It is believed to act as an oxygen carrier, allowing the reaction to proceed more smoothly over a longer period.[1]

  • Gradual Addition of Reactants: Instead of mixing all reactants at once, consider the slow and controlled addition of the aniline to the heated mixture of glycerol, sulfuric acid, and the oxidizing agent.

  • Temperature Control: Employ a robust cooling system, such as a cooling jacket or an external heat exchanger, to dissipate the heat generated during the reaction.[4] Careful monitoring of the internal temperature is essential.

  • Alternative Oxidizing Agents: While nitrobenzene is traditionally used, it contributes to the reaction's violence.[1] Arsenic acid has been reported to result in a less vigorous reaction, though its toxicity is a significant concern.[2] More modern and "green" approaches suggest using milder oxidizing agents.[5]

  • Solvent and Catalyst Modifications: The use of ionic liquids as a medium or catalyst under microwave irradiation has been shown to improve reaction efficiency and control.[5] Additionally, the use of acetic acid or boric acid can help to moderate the reaction's intensity.[1]

Question: The work-up of my Skraup reaction results in a tarry, intractable mixture, making product isolation difficult and reducing my yield. How can I improve the work-up process?

Answer:

The formation of polymeric tars is a common issue in Skraup synthesis.[6] To improve the work-up and product isolation, consider the following:

  • Steam Distillation: After the reaction is complete, steam distillation is an effective method for separating the quinoline product from the non-volatile tars and inorganic salts.[7]

  • Solvent Extraction: Following neutralization of the reaction mixture, a thorough extraction with a suitable organic solvent (e.g., ethyl acetate) can help to isolate the product.[6] Be prepared to handle emulsions that may form.

  • pH Adjustment: Careful neutralization of the acidic reaction mixture with a base like sodium hydroxide is crucial.[6] Ensure the pH is adjusted to a level where the quinoline product is in its free base form and can be efficiently extracted.

  • Purification of the Crude Product: The crude quinoline obtained after initial extraction may still contain impurities. Purification can be achieved through vacuum distillation, crystallization of a salt (e.g., hydrochloride or picrate), or chromatography.[8]

Doebner-von Miller Reaction

This variation of the Skraup synthesis allows for the preparation of substituted quinolines but can suffer from low yields due to side reactions.[9]

Question: I am experiencing low yields in my Doebner-von Miller reaction, likely due to the polymerization of the α,β-unsaturated carbonyl compound. How can I minimize these side reactions?

Answer:

Polymerization of the α,β-unsaturated aldehyde or ketone is a significant factor that can reduce the yield of the desired quinoline.[10] The following approaches can help mitigate this issue:

  • Biphasic Reaction Medium: Conducting the reaction in a two-phase system, with the carbonyl compound sequestered in an organic phase, can drastically reduce acid-catalyzed polymerization.[11]

  • In Situ Generation of the Carbonyl Compound: Preparing the α,β-unsaturated carbonyl compound in situ from an aldol condensation can sometimes lead to better results. This is known as the Beyer method.[9]

  • Milder Catalysts: While strong Brønsted acids are traditional, Lewis acids such as tin tetrachloride (SnCl₄) or scandium(III) triflate (Sc(OTf)₃) can also catalyze the reaction, potentially under milder conditions that reduce polymerization.[9]

  • Optimized Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the reactants. Running the reaction at the lowest effective temperature can help to minimize side reactions.

Question: The regioselectivity of my Doebner-von Miller reaction is poor, leading to a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity can be challenging, especially with certain substituted anilines. While the mechanism is complex and still debated, some strategies can influence the outcome:[9]

  • Choice of Acid Catalyst: The nature and concentration of the acid catalyst can influence the reaction pathway and, consequently, the regioselectivity. Experimenting with different Brønsted and Lewis acids may be beneficial.

  • Substituent Effects: The electronic and steric properties of the substituents on the aniline starting material play a crucial role in directing the cyclization. A thorough understanding of these effects can help in predicting and potentially controlling the regioselectivity.

  • Modern Modifications: Recent research has explored variations of the Doebner-von Miller reaction that offer improved regioselectivity under specific conditions. Consulting recent literature for similar substrate classes may provide valuable insights.

Friedländer Annulation

The Friedländer synthesis is a versatile method for producing substituted quinolines, but its efficiency can be low under classical conditions, especially during scale-up.[12]

Question: My Friedländer synthesis is sluggish and requires high temperatures, resulting in decomposition of my starting materials and low yields. How can I improve the reaction efficiency?

Answer:

Improving the efficiency of the Friedländer annulation often involves moving away from the classical high-temperature, catalyst-free conditions.[13] Consider these approaches:

  • Catalysis: The use of either acid or base catalysts can significantly accelerate the reaction.[3]

    • Acid Catalysts: Brønsted acids like p-toluenesulfonic acid and Lewis acids such as indium(III) triflate (In(OTf)₃) have been shown to be effective.[14][15]

    • Base Catalysts: Traditional bases include sodium hydroxide, potassium hydroxide, and piperidine.[13]

  • Microwave Irradiation: Microwave-assisted synthesis has been demonstrated to dramatically shorten reaction times and improve yields for the Friedländer reaction.[3]

  • Ionic Liquids: Using ionic liquids as either the solvent or catalyst can provide a "green" alternative and lead to high yields in shorter reaction times under solvent-free conditions.[10]

  • Optimized Solvent Choice: While classical procedures often use aqueous or alcoholic solutions, exploring other solvents or even solvent-free conditions can enhance the reaction rate and yield.[13][14]

Question: I am observing the formation of significant amounts of byproducts in my Friedländer synthesis, complicating purification. What are the likely side reactions and how can I minimize them?

Answer:

Side reactions in the Friedländer synthesis can include self-condensation of the carbonyl compounds and other undesired condensation pathways. To minimize these:

  • Control of Stoichiometry: Ensure the correct stoichiometry of the reactants. An excess of one reactant may favor self-condensation.

  • Catalyst Selection: The choice of catalyst can influence the selectivity of the reaction. For example, certain Lewis acids have been shown to selectively promote the desired Friedländer product over non-Friedländer products.[14]

  • Reaction Temperature and Time: Overly harsh conditions (high temperatures for extended periods) can lead to decomposition and the formation of byproducts. Optimize these parameters to find a balance between reaction completion and minimizing side reactions.

  • Purity of Starting Materials: Ensure that the 2-aminoaryl aldehyde or ketone and the carbonyl compound with an α-methylene group are of high purity to avoid introducing impurities that could lead to side reactions.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a key method for synthesizing 4-hydroxyquinolines, but the high temperatures required for the cyclization step can be problematic at scale.[16]

Question: The thermal cyclization step of my Gould-Jacobs reaction requires very high temperatures, which is difficult to manage on a larger scale and leads to product degradation. Are there ways to facilitate this cyclization under milder conditions?

Answer:

The high-temperature cyclization is a common bottleneck in the Gould-Jacobs reaction.[13] The following strategies can help:

  • Microwave Synthesis: Microwave irradiation has been shown to be highly effective in promoting the cyclization step, often leading to higher yields and significantly shorter reaction times compared to conventional heating.[17]

  • High-Boiling Solvents: Using a high-boiling solvent can provide better temperature control and more uniform heating on a larger scale compared to neat conditions.

  • Flow Chemistry: Continuous flow reactors offer excellent heat transfer and precise temperature control, making them well-suited for high-temperature reactions and potentially enabling safer and more efficient scale-up.

  • Catalysis: While traditionally a thermal reaction, exploring the use of catalysts to lower the activation energy of the cyclization step could be a fruitful area of investigation.

Question: I am having trouble with the saponification and decarboxylation steps of the Gould-Jacobs reaction, leading to incomplete conversion or decomposition. What are the key parameters to control?

Answer:

Successful saponification and decarboxylation require careful control of the reaction conditions.

  • Saponification: Ensure complete hydrolysis of the ester by using a sufficient excess of a strong base like sodium hydroxide and allowing adequate reaction time. Monitoring the reaction by techniques like TLC or HPLC is recommended.

  • Decarboxylation: This step is typically achieved by heating the carboxylic acid intermediate.[16] The temperature and reaction time are critical; insufficient heating will lead to incomplete decarboxylation, while excessive heat can cause decomposition. A thorough optimization of these parameters is necessary for each specific substrate.

  • One-Pot Procedures: In some cases, it may be possible to perform the saponification and decarboxylation in a one-pot fashion, which can improve efficiency and reduce handling losses.

Quantitative Data on Quinoline Synthesis

The following tables provide a summary of representative reaction conditions and yields for the synthesis of substituted quinolines, highlighting the impact of different methodologies.

Table 1: Comparison of Catalysts in the Friedländer Annulation

Entry2-Aminoaryl KetoneCarbonyl CompoundCatalyst (mol%)ConditionsTimeYield (%)Reference
12-AminobenzophenoneEthyl AcetoacetateNone150 °C12 h40[13]
22-AminobenzophenoneEthyl AcetoacetateIn(OTf)₃ (5)80 °C, solvent-free1.5 h92[14]
32-AminobenzophenoneEthyl AcetoacetateCAN (10)rt, CH₃CN45 min94[15]
42-AminoacetophenoneAcetone[Hbim]BF₄100 °C, solvent-free3 h93[3]
52-AminoacetophenoneCyclohexanoneSiO₂ nanoparticles100 °C, microwave10 min93[3]

Table 2: Effect of Reaction Conditions on the Gould-Jacobs Reaction

EntryAnilineDiethyl EthoxymethylenemalonateConditionsTimeYield (%) of 4-HydroxyquinolineReference
1Aniline3 equiv.RefluxSeveral hoursLow[17]
2Aniline3 equiv.Microwave, 250 °C30 min37[13]
3Aniline3 equiv.Microwave, 300 °C15 min28[13]
4Aniline3 equiv.Microwave, 300 °C5 min47[13]

Experimental Protocols for Key Reactions

The following are generalized protocols for the synthesis of substituted quinolines, with an emphasis on considerations for scale-up.

Protocol 1: Modified Skraup Synthesis of Quinoline

This protocol incorporates the use of ferrous sulfate to moderate the reaction.

  • Reaction Setup: In a well-ventilated fume hood, equip a large, jacketed glass reactor with a mechanical stirrer, a reflux condenser, a dropping funnel, and a temperature probe.

  • Charging Reactants: To the reactor, add aniline, glycerol, and ferrous sulfate heptahydrate (FeSO₄·7H₂O). Begin stirring to ensure a homogeneous mixture.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid to the mixture via the dropping funnel. The addition is exothermic, so control the rate to maintain the desired temperature, using the reactor's cooling system as needed.

  • Heating and Reaction: Once the acid addition is complete, add the oxidizing agent (e.g., nitrobenzene). Heat the mixture to initiate the reaction. The reaction is often self-sustaining for a period.[1] After the initial exotherm subsides, continue heating at reflux for the specified time (typically several hours), monitoring the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture and cautiously dilute with water. Neutralize the acidic solution with a concentrated solution of sodium hydroxide, ensuring adequate cooling.

  • Isolation: Isolate the crude quinoline by steam distillation or solvent extraction.

  • Purification: Purify the crude product by vacuum distillation.

Protocol 2: Friedländer Annulation using a Lewis Acid Catalyst

This protocol utilizes a Lewis acid for improved efficiency.

  • Reaction Setup: In a suitable reactor equipped with a stirrer and temperature control, add the 2-aminoaryl aldehyde or ketone, the carbonyl compound containing an α-methylene group, and the Lewis acid catalyst (e.g., In(OTf)₃).

  • Reaction: Heat the mixture to the optimized temperature (e.g., 80-100 °C) with stirring. If a solvent is used, ensure it is dry. Monitor the reaction until completion.

  • Work-up: Cool the reaction mixture and, if necessary, dilute with a suitable solvent. Wash the organic phase with a saturated solution of sodium bicarbonate to remove the acid catalyst, followed by brine.

  • Isolation: Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

General Workflow for Scale-Up Synthesis of Substituted Quinolines

G A Route Selection & Lab-Scale Optimization B Hazard Assessment & Safety Protocol Development A->B C Pilot-Scale Synthesis B->C D Process Optimization (Temperature, Molar Ratios, Addition Rates) C->D D->C Re-evaluation E Work-up & Purification at Scale D->E F Analysis & Quality Control E->F G Full-Scale Production F->G

Caption: A generalized workflow for the scale-up of substituted quinoline synthesis.

Troubleshooting Flowchart for Low Yield

G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time) check_purity->check_conditions Purity OK check_side_reactions Analyze for Side Products (TLC, HPLC, NMR) check_conditions->check_side_reactions Conditions as per protocol optimize_catalyst Optimize Catalyst/Reagent Loading check_side_reactions->optimize_catalyst Side products identified modify_workup Modify Work-up & Purification check_side_reactions->modify_workup No major side products end Improved Yield optimize_catalyst->end modify_workup->end

Caption: A troubleshooting flowchart for addressing low yields in quinoline synthesis.

Simplified Doebner-von Miller Reaction Pathway

G aniline Aniline michael_adduct Michael Adduct aniline->michael_adduct carbonyl α,β-Unsaturated Carbonyl carbonyl->michael_adduct cyclization Cyclization & Dehydration michael_adduct->cyclization dihydroquinoline Dihydroquinoline cyclization->dihydroquinoline oxidation Oxidation dihydroquinoline->oxidation quinoline Substituted Quinoline oxidation->quinoline

Caption: A simplified representation of the Doebner-von Miller reaction pathway.

References

Optimizing reaction conditions for Friedländer quinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Friedländer quinoline synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and troubleshooting common issues encountered during the synthesis of quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the Friedländer quinoline synthesis?

The Friedländer synthesis is a chemical reaction that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group to form a substituted quinoline.[1][2] The reaction can be catalyzed by acids, bases, or proceed under neutral conditions at high temperatures.[3][4][5]

Q2: What are the common starting materials for this synthesis?

The essential starting materials are a 2-amino-substituted aromatic aldehyde or ketone and a carbonyl compound with a reactive α-methylene group.[2][3]

Q3: What are the typical catalysts used in the Friedländer synthesis?

A wide range of catalysts can be employed, including:

  • Acids: Brønsted acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl), as well as Lewis acids such as zinc chloride (ZnCl₂), iron(III) chloride (FeCl₃), and scandium triflate (Sc(OTf)₃).[6][7]

  • Bases: Potassium hydroxide (KOH), sodium hydroxide (NaOH), and piperidine.[3]

  • Modern Catalysts: Recent advancements have introduced ionic liquids, metal-organic frameworks (MOFs), and various nanocatalysts to improve efficiency and sustainability.[7][8]

Q4: What are the main advantages of the Friedländer synthesis?

The primary advantages include its simplicity, versatility in creating a wide range of substituted quinolines, and the use of readily available starting materials.[7][9]

Troubleshooting Guide

This guide addresses specific problems that may arise during the Friedländer quinoline synthesis.

Problem 1: Low or No Product Yield

Low or no yield of the desired quinoline product is a common issue. Several factors can contribute to this problem.

  • Possible Cause 1: Inappropriate Catalyst

    • Solution: The choice of catalyst is crucial and often substrate-dependent. If a standard acid or base catalyst is ineffective, consider screening a variety of catalysts, including Lewis acids, organocatalysts, or newer systems like ionic liquids.[7] For acid-sensitive substrates, a base-catalyzed approach might be more suitable, and vice versa.[4]

  • Possible Cause 2: Suboptimal Reaction Temperature

    • Solution: The reaction temperature significantly influences the reaction rate. While some modern protocols operate at room temperature, many classical procedures require elevated temperatures.[7] If the reaction is sluggish, a gradual increase in temperature may improve the yield. Conversely, if side reactions are prevalent, lowering the temperature might be beneficial. Microwave irradiation can also be an effective method to rapidly screen reaction conditions and improve yields.[4][10]

  • Possible Cause 3: Poor Quality of Reagents or Solvents

    • Solution: Ensure that the 2-aminoaryl carbonyl compound is pure, as impurities can interfere with the reaction. The presence of water can be detrimental in some acid-catalyzed reactions; therefore, using anhydrous solvents and reagents is recommended.

Problem 2: Formation of Side Products

The formation of undesired side products can complicate purification and reduce the yield of the target quinoline.

  • Possible Cause 1: Self-Condensation of the Carbonyl Component

    • Solution: Under basic conditions, the ketone or aldehyde containing the α-methylene group can undergo self-aldol condensation.[1] To mitigate this, one can slowly add the carbonyl component to the reaction mixture containing the 2-aminoaryl carbonyl and the catalyst. Alternatively, using a milder base or an acid catalyst can prevent this side reaction.

  • Possible Cause 2: Formation of Dibenzo[b,f][2][11]diazocines

    • Solution: Self-condensation of the 2-aminobenzophenone starting material can lead to the formation of dibenzo[b,f][2][11]diazocines, especially at high temperatures.[10] Optimizing the reaction temperature and using an appropriate catalyst can help to minimize this side product.

Problem 3: Poor Regioselectivity with Asymmetric Ketones

When an unsymmetrical ketone is used, two different constitutional isomers of the quinoline product can be formed.

  • Solution: Achieving high regioselectivity can be challenging. The outcome is often influenced by the steric and electronic properties of the ketone and the reaction conditions.

    • Catalyst Choice: Certain catalysts can favor the formation of one isomer over the other. For instance, the use of specific ionic liquids has been shown to improve regioselectivity.[1]

    • Protecting Groups: Introducing a temporary directing group on the ketone can control the site of condensation.

    • Alternative Starting Materials: Using a β-keto ester instead of a simple ketone can often lead to a single regioisomer.

Experimental Protocols

Below are representative experimental protocols for the Friedländer quinoline synthesis under different catalytic conditions.

Protocol 1: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Synthesis under Solvent-Free Conditions

This protocol is adapted from a procedure utilizing p-TsOH as an efficient catalyst under solvent-free conditions, often accelerated by microwave irradiation.

  • Reactant Preparation: In a microwave-safe reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).

  • Reaction: Place the vessel in a microwave reactor and irradiate at a controlled temperature (e.g., 120 °C) for a specified time (e.g., 5-15 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Add ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Base-Catalyzed Synthesis

This is a general procedure for a base-catalyzed Friedländer synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzaldehyde (1.0 mmol) in ethanol (10 mL).

  • Addition of Reagents: Add the ketone (1.1 mmol) and a catalytic amount of a base such as potassium hydroxide (0.2 mmol, 20 mol%).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Add water (20 mL) and extract the product with a suitable organic solvent like dichloromethane (3 x 15 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by crystallization or column chromatography.

Quantitative Data

The following tables summarize the reaction conditions for the synthesis of various quinoline derivatives to provide a comparative overview.

Table 1: Effect of Different Catalysts on the Synthesis of 2-Phenylquinoline

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1p-TsOH (10)Solvent-free1000.592[2]
2Iodine (10)Solvent-free100195[2]
3ZnCl₂ (20)EthanolReflux685[7]
4KOH (20)EthanolReflux878[12]
5Sc(OTf)₃ (5)Acetonitrile80294[7]

Table 2: Optimization of Reaction Conditions for a Specific Friedländer Synthesis

EntryReactant AReactant BCatalystSolventTemperature (°C)Time (min)Yield (%)
12-AminobenzophenoneAcetophenonep-TsOHToluene11024065
22-AminobenzophenoneAcetophenonep-TsOHDioxane10018072
32-AminobenzophenoneAcetophenonep-TsOHSolvent-free1203088
42-AminobenzophenoneAcetophenoneAmberlyst-15EthanolReflux12085
52-AminobenzophenoneAcetophenoneAcetic Acid (neat)Acetic Acid160 (µW)595

Visualizing Workflows and Mechanisms

Diagram 1: General Experimental Workflow for Friedländer Synthesis

G start Start reactants Combine 2-aminoaryl carbonyl, α-methylene carbonyl, and catalyst start->reactants reaction Heat / Microwave Irradiation (Monitor by TLC) reactants->reaction workup Aqueous Work-up (e.g., extraction, washing) reaction->workup purification Purification (e.g., Column Chromatography, Crystallization) workup->purification product Characterize Pure Quinoline Product purification->product

A typical experimental workflow for the Friedländer synthesis.

Diagram 2: Troubleshooting Logic for Low Product Yield

G start Low / No Yield catalyst Is the catalyst appropriate? start->catalyst temp Is the temperature optimal? catalyst->temp Yes change_catalyst Screen different catalysts (Lewis/Brønsted acids, bases) catalyst->change_catalyst No reagents Are reagents/solvents pure? temp->reagents Yes adjust_temp Optimize temperature (increase or decrease) temp->adjust_temp No purify_reagents Purify starting materials and use anhydrous solvents reagents->purify_reagents No end Improved Yield reagents->end Yes change_catalyst->start Re-evaluate adjust_temp->start Re-evaluate purify_reagents->start Re-evaluate

A decision-making diagram for troubleshooting low yields.

Diagram 3: Proposed Reaction Mechanisms

There are two generally accepted mechanisms for the Friedländer synthesis.

Mechanism A: Aldol Addition First

G reactants 2-Aminoaryl Carbonyl + α-Methylene Carbonyl aldol Aldol Adduct reactants->aldol Aldol Addition enone α,β-Unsaturated Carbonyl aldol->enone -H₂O imine Intramolecular Imine Formation enone->imine Cyclization quinoline Quinoline imine->quinoline -H₂O G reactants 2-Aminoaryl Carbonyl + α-Methylene Carbonyl schiff Schiff Base reactants->schiff Condensation int_aldol Intramolecular Aldol Reaction schiff->int_aldol cyclized_int Cyclized Intermediate int_aldol->cyclized_int quinoline Quinoline cyclized_int->quinoline -H₂O

References

Strategies to minimize by-products in multi-component quinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for multi-component quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: My Doebner-von Miller reaction is resulting in a low yield and a significant amount of dark, polymeric material. What is the likely cause and how can I fix it?

A1: The formation of dark, polymeric material is a common issue in the Doebner-von Miller reaction, often due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1] Strong acids and high temperatures can promote these side reactions.

Troubleshooting Steps:

  • Moderate Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.

  • Choice of Acid: While strong Brønsted acids are common, consider using a milder Lewis acid catalyst, which can favor the desired reaction pathway over polymerization.[2]

  • Biphasic System: Employing a biphasic reaction medium can sequester the α,β-unsaturated carbonyl compound in an organic phase, reducing its propensity to polymerize in the acidic aqueous phase.[1]

  • Gradual Addition: Add the α,β-unsaturated carbonyl compound slowly to the reaction mixture to maintain a low instantaneous concentration, thereby minimizing self-condensation and polymerization.

Q2: I am observing poor regioselectivity in my Combes quinoline synthesis with an unsymmetrical β-diketone. How can I control which regioisomer is formed?

A2: Regioselectivity in the Combes synthesis is influenced by both steric and electronic factors of the aniline and β-diketone substituents.[3] The acid-catalyzed cyclization step is often the rate-determining and selectivity-determining step.

Strategies to Control Regioselectivity:

  • Steric Hindrance: Increasing the steric bulk on one of the diketone's carbonyl groups can direct the initial nucleophilic attack of the aniline to the less hindered carbonyl, influencing the final quinoline substitution pattern.[3]

  • Aniline Substituents: The electronic nature of substituents on the aniline can direct the cyclization. Electron-donating groups on the aniline can favor cyclization at the more electron-rich ortho position.

  • Catalyst Choice: The choice of acid catalyst can influence the regioselectivity. Polyphosphoric acid (PPA) or polyphosphoric ester (PPE) have been shown to be effective and can offer different selectivity compared to sulfuric acid.[3]

Q3: In my Friedländer synthesis using an unsymmetrical ketone, I am getting a mixture of quinoline isomers. How can I improve the regioselectivity?

A3: Achieving high regioselectivity in the Friedländer synthesis with unsymmetrical ketones is a common challenge. The reaction can proceed through two main mechanistic pathways (aldol addition first or Schiff base formation first), and the substitution pattern of the ketone plays a crucial role.[4]

Methods to Enhance Regioselectivity:

  • Activating Groups: Introducing an activating group, such as a phosphoryl group, on one of the α-carbons of the ketone can direct the initial condensation to that position.

  • Catalyst Control: The use of specific amine catalysts or ionic liquids can promote one reaction pathway over the other, leading to improved regioselectivity.

  • Reaction Conditions: Optimization of reaction temperature and solvent can also influence the kinetic versus thermodynamic product distribution, thereby affecting the isomeric ratio.

Q4: My quinoline synthesis reaction is complete, but I am struggling to purify the final product from the reaction by-products. What are some effective purification strategies?

A4: Purification of quinoline derivatives can be challenging due to the presence of structurally similar by-products and residual starting materials. A multi-step purification approach is often necessary.

Recommended Purification Protocol:

  • Acid-Base Extraction: Quinolines are basic. After the reaction, quench the mixture and adjust the pH to be acidic (e.g., with HCl) to protonate the quinoline product, making it water-soluble. Wash with an organic solvent (e.g., ether) to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) to deprotonate the quinoline, which can then be extracted with an organic solvent.

  • Chromatography: Column chromatography on silica gel or alumina is a standard method for separating the desired quinoline from by-products. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. Deactivation of silica gel with a base like triethylamine may be necessary to prevent product decomposition for sensitive quinolines.[5]

  • Crystallization: If the quinoline product is a solid, crystallization from a suitable solvent system can be a highly effective final purification step.

  • Distillation: For liquid quinolines, vacuum distillation can be used for purification, especially after initial extraction steps.

Troubleshooting Guides

Issue 1: Low or No Product Yield in Doebner-von Miller Synthesis
Possible Cause Suggested Solution
Inefficient formation of the α,β-unsaturated carbonyl in situ. If preparing the α,β-unsaturated carbonyl in situ via an aldol condensation, ensure the conditions are optimal for this initial step. Consider pre-forming and purifying the unsaturated carbonyl before the reaction with the aniline.
Decomposition of starting materials or product under harsh acidic conditions. Use a milder acid catalyst (e.g., Lewis acids like SnCl₄ or Sc(OTf)₃) instead of strong Brønsted acids.[2]
Reaction is too vigorous and leads to by-product formation. Control the reaction temperature carefully, using an ice bath if necessary, especially during the initial addition of reagents.[6]
Incomplete reaction. Monitor the reaction progress using TLC. If the reaction has stalled, a slight increase in temperature or addition of more catalyst may be necessary. Ensure the reaction is stirred efficiently.
Issue 2: Formation of Unexpected Regioisomer in Combes Synthesis
Possible Cause Suggested Solution
Unfavorable steric or electronic interactions in the cyclization step. Modify the substituents on the aniline or the β-diketone to favor the desired regioisomer. For example, using an aniline with a bulky ortho-substituent may direct cyclization to the other ortho-position.
Thermodynamic vs. Kinetic Control. Vary the reaction temperature. Lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer.
Inappropriate Acid Catalyst. Experiment with different acid catalysts such as sulfuric acid, polyphosphoric acid (PPA), or Amberlyst resins to find the optimal selectivity for your specific substrates.
Issue 3: By-product Formation in Friedländer Synthesis
Possible Cause Suggested Solution
Self-condensation of the ketone starting material. This is more prevalent under basic conditions. Consider using an acid catalyst. Alternatively, slowly add the ketone to the reaction mixture to keep its concentration low.
Formation of both aldol-first and Schiff base-first pathway products. The choice of catalyst can influence the dominant pathway. Lewis acids often favor the Schiff base pathway. Experiment with different catalysts to improve selectivity.[4]
Oxidation or decomposition of the 2-aminobenzaldehyde/ketone starting material. Ensure the purity of your starting materials. Store them under an inert atmosphere if they are sensitive to air or light.

Data Presentation

Table 1: Comparison of Catalysts on the Yield of 2-methylquinoline in a Doebner-von Miller Type Reaction

CatalystReaction ConditionsYield (%)Reference
HClAqueous, Reflux, 7hModerate[6]
ZnCl₂Neat, Heat42-55
Ag(I)-exchanged Montmorillonite K10Solvent-free, 120°C, 3h89
Hf(OTf)₄Dichloromethane, RT, 48h44 (2-phenyl-4-carboxyquinoline) + 18 (2-carboxy-4-phenylquinoline)[7]
TFARefluxHigh (regioisomeric mixture)[7]

Note: Yields can be highly substrate-dependent. This table provides a general comparison.

Table 2: Regioselectivity in the Combes Synthesis of Trifluoromethylquinolines

Aniline Substituentβ-Diketone R GroupMajor RegioisomerReference
Methoxy (electron-donating)Bulky alkyl2-CF₃-quinoline[3]
Chloro or Fluoro (electron-withdrawing)Less bulky alkyl4-CF₃-quinoline[3]

Experimental Protocols

Protocol 1: Optimized Doebner-von Miller Synthesis of 2-Methylquinoline

This protocol is adapted from a solvent-free method using a solid acid catalyst, which minimizes polymerization by-products.

Materials:

  • Aniline

  • Crotonaldehyde

  • Ag(I)-exchanged Montmorillonite K10 catalyst

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine aniline (10 mmol) and the Ag(I)-exchanged Montmorillonite K10 catalyst (5 mol%).

  • Slowly add crotonaldehyde (12 mmol) to the mixture with stirring.

  • Heat the reaction mixture at 120°C for 3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (50 mL) and stir for 10 minutes.

  • Filter the mixture to remove the catalyst.

  • Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-methylquinoline.

Protocol 2: Regioselective Friedländer Synthesis of a Substituted Quinoline

This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis.

Materials:

  • 2-Aminobenzophenone (5 mmol)

  • Cyclohexanone (6 mmol)

  • Glacial acetic acid (10 mL)

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-aminobenzophenone (5 mmol) in glacial acetic acid (10 mL), add cyclohexanone (6 mmol).

  • Heat the mixture to reflux (approximately 120°C) and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and carefully pour it into a beaker containing crushed ice and an excess of saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Extract the aqueous mixture with dichloromethane (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (eluting with a hexane-ethyl acetate gradient) to yield the desired quinoline derivative.

Visualizations

Reaction Pathway: Doebner-von Miller Synthesis and By-product Formation

Doebner_Miller Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Unsat_Carb α,β-Unsaturated Carbonyl Unsat_Carb->Michael_Adduct Polymer Polymerization By-products Unsat_Carb->Polymer Self-condensation Acid_Cat Acid Catalyst (e.g., HCl) Acid_Cat->Michael_Adduct Acid_Cat->Polymer Cyclized_Int Cyclized Intermediate Michael_Adduct->Cyclized_Int Dihydroquinoline Dihydroquinoline Cyclized_Int->Dihydroquinoline Quinoline Desired Quinoline Product Dihydroquinoline->Quinoline Oxidation Reduced_Int Reduced Intermediates Dihydroquinoline->Reduced_Int Disproportionation/ Reduction Troubleshooting_Low_Yield Start Low Yield Observed Check_TLC Analyze crude reaction mixture by TLC Start->Check_TLC Multiple_Spots Multiple spots observed? Check_TLC->Multiple_Spots Byproducts Significant by-product formation Multiple_Spots->Byproducts Yes Unreacted_SM Mainly unreacted starting material Multiple_Spots->Unreacted_SM No Optimize_Conditions Optimize reaction conditions: - Lower temperature - Change catalyst - Adjust stoichiometry Byproducts->Optimize_Conditions Decomposition Streaking or baseline material? Byproducts->Decomposition Check_Reagents Check reagent purity and activity Unreacted_SM->Check_Reagents Increase_Severity Increase reaction severity: - Higher temperature - Longer reaction time - More active catalyst Check_Reagents->Increase_Severity Harsh_Conditions Conditions too harsh. Use milder catalyst/lower temp. Decomposition->Harsh_Conditions Yes Purification_Issue Purification issue. Optimize workup and chromatography. Decomposition->Purification_Issue No Combes_Regioselectivity Goal Control Regioselectivity in Combes Synthesis Sterics Steric Factors Goal->Sterics Electronics Electronic Factors Goal->Electronics Conditions Reaction Conditions Goal->Conditions Bulky_Diketone Increase steric bulk on one side of β-diketone Sterics->Bulky_Diketone Aniline_Sub Modify aniline substituents (e.g., ortho-substituents) Sterics->Aniline_Sub EDG_Aniline Use electron-donating groups on aniline Electronics->EDG_Aniline EWG_Aniline Use electron-withdrawing groups on aniline Electronics->EWG_Aniline Catalyst Vary acid catalyst (H₂SO₄ vs. PPA) Conditions->Catalyst Temperature Adjust reaction temperature Conditions->Temperature Outcome1 Favors one regioisomer Bulky_Diketone->Outcome1 Outcome2 Favors other regioisomer Aniline_Sub->Outcome2 EDG_Aniline->Outcome1 EWG_Aniline->Outcome2 Catalyst->Outcome1 Temperature->Outcome2

References

Technical Support Center: Regioselective Functionalization of Quinoline Rings

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor regioselectivity in the functionalization of quinoline rings.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in quinoline functionalization so challenging?

A1: The quinoline ring system has multiple C-H bonds that are available for activation, making site-selective functionalization a significant challenge.[1] The C2 position is often the most reactive due to electronic factors and the directing effect of the ring's nitrogen atom.[1][2] Functionalizing other positions, particularly the distal C3–C8 positions, is more difficult and requires specific strategies to overcome the intrinsic reactivity of the C2 position.[1] Steric hindrance and the electronic properties of the quinoline ring also present unique challenges, especially at positions like C8.[3]

Q2: What are the primary strategies to control regioselectivity in quinoline C-H functionalization?

A2: The main strategies involve a combination of factors to guide the reaction to a specific position:

  • Directing Groups (DGs): Attaching a directing group to the quinoline can steer the catalyst to a specific C-H bond. The most common strategy involves using the nitrogen of the quinoline ring itself or converting it to a quinoline N-oxide, which can direct functionalization to the C2 or C8 positions.[2][4]

  • Catalyst and Ligand Control: The choice of transition metal catalyst (e.g., Pd, Rh, Ir, Cu, Co) and the ligands coordinated to it can significantly influence the outcome.[3][5] Ligands can control the steric and electronic environment around the metal center, favoring one position over another.

  • Reaction Conditions: Solvents, additives, and temperature can alter the reaction pathway and selectivity. For instance, additives like silver salts (e.g., Ag₂CO₃, AgOAc) are often crucial for achieving high regioselectivity in certain palladium-catalyzed reactions.[1][2]

  • Photocatalysis: Visible light-promoted photoredox catalysis offers an alternative pathway for regioselective C-H functionalization under mild conditions, often using different mechanisms than traditional thermal catalysis.[6][7]

Q3: How does using a quinoline N-oxide help control regioselectivity?

A3: The N-oxide moiety serves a dual purpose. It acts as an effective directing group, capable of forming a stable five-membered cyclometalated intermediate with a transition metal catalyst.[8] This chelation effect brings the catalyst into close proximity to the C8-H bond, facilitating its activation.[8][9] Additionally, the N-oxide can function as an internal oxidant in some reactions, which is a key step in many catalytic cycles.[2] This strategy has been successfully employed for various C8-functionalizations, including arylation, alkylation, bromination, and amidation.[3][8]

Q4: Can functionalization be achieved at the C7 position?

A4: Yes, although the C7 position is considered geometrically and electronically disfavored for functionalization. A "traceless directing group" strategy has been developed for this purpose. This involves using an N-acyl group that directs a copper catalyst to the C7 position. A key feature of this method is the in situ removal of the N-acyl group during the reaction, which allows for the direct synthesis of C7-substituted neutral quinolines.[10]

Q5: Are there metal-free methods to achieve regioselective functionalization?

A5: Yes, metal-free strategies are an area of growing interest as they are often more economical and environmentally friendly.[3] These methods include:

  • Light-Induced Reactions: Photocatalysis can be performed without transition metals, using organic dyes or other photosensitizers.[3]

  • Brønsted Acid Catalysis: A Brønsted acid-catalyzed Friedel–Crafts reaction between quinoline-N-oxide and ynamides has been reported for C8 functionalization.[3]

  • Radical-Mediated Processes: Direct radical addition offers a promising route for functionalizing positions like C8 under mild conditions.[3]

Troubleshooting Guides

Problem 1: My C-H arylation reaction is giving me a mixture of C2 and C8 products, with low yield for the desired C8-arylation.

  • Probable Cause: The reaction conditions are not optimized to favor C8 functionalization over the electronically preferred C2 position. The catalyst may not be effectively coordinated by the directing group, or a competing reaction pathway is dominant.

  • Solution:

    • Switch to an N-Oxide Substrate: If you are not already, convert your quinoline to a quinoline N-oxide. The N-oxide is a powerful directing group for C8 functionalization with catalysts like Rh(III) and Ir(III).[3][9]

    • Optimize the Catalyst System: For C8-arylation of quinoline N-oxides, Rh(III) catalysts such as [Cp*RhCl₂]₂ are often highly effective.[3][9] Ensure the correct catalyst loading and consider additives. For example, silver salts like AgNTf₂ or AgSbF₆ are often required as halide scavengers to generate the active catalytic species.[9]

    • Check Additives: In some palladium-catalyzed systems, the choice of additive is critical. For instance, silver carbonate (Ag₂CO₃) was found to be optimal for achieving high regioselectivity in certain C2 arylations, and its stoichiometry is crucial.[1] For C8-selective reactions, an acid additive may be necessary to promote the rate-determining product-releasing step.[9]

Problem 2: I am attempting a C2-alkenylation of a quinoline N-oxide, but the reaction yield is poor, especially with electron-withdrawing groups on the quinoline ring.

  • Probable Cause: The electronic nature of the substrate is affecting the efficiency of the catalytic cycle. Electron-withdrawing groups can deactivate the quinoline ring towards C-H activation. The chosen catalyst or solvent may also be suboptimal.

  • Solution:

    • Review Catalyst and Solvent: For Pd-catalyzed C2-alkenylation of quinoline N-oxides with acrylates, Pd(OAc)₂ is a common catalyst. The choice of solvent is critical; N-Methyl-2-pyrrolidone (NMP) has been identified as a superior solvent for this transformation.[2]

    • Adjust Reaction Conditions: Reactions involving electron-withdrawing groups may require higher temperatures or longer reaction times to proceed to completion. However, be mindful that harsh conditions can lead to catalyst decomposition or side reactions.

    • Consider an Alternative Catalyst: If a palladium catalyst is ineffective, an iron-based system could be an alternative. FeSO₄ has been used as a catalyst for the C2-alkenylation of quinoline N-oxides, offering a greener approach.[3]

Problem 3: My Ir-catalyzed borylation reaction is not selective and is producing a mixture of C3 and C4 isomers.

  • Probable Cause: Iridium-catalyzed borylation is primarily controlled by steric factors.[1] If the directing group or existing substituents on the ring do not provide a strong steric bias, a mixture of products can result.

  • Solution:

    • Introduce a Bulky Directing Group: The regioselectivity of Ir-catalyzed borylation can be enhanced by introducing a sterically demanding directing group. For example, amide groups can provide steric shielding for adjacent C-H bonds, directing the borylation to a more accessible position.[1]

    • Modify Substrate with a Latent Regiodirective Moiety: The presence of a bulky group, such as a trimethylsilyl (TMS) group, in the meta-position of an N,N-diethyl picolinamide substrate was shown to improve the yield of the borylation product.[1] This demonstrates how substrate modification can influence regioselectivity.

    • Optimize Ligands: The ligand on the iridium catalyst plays a crucial role. Ligands like dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) are commonly used. Experimenting with different ligands that have varying steric and electronic properties may improve the selectivity of the reaction.

Data Presentation: Regioselective Functionalization Conditions

The following tables summarize reaction conditions for achieving regioselectivity at different positions of the quinoline ring.

Table 1: Conditions for C8-Selective Functionalization of Quinoline N-Oxides

Functionalization Catalyst Additive(s) Solvent Temp. (°C) Yield Reference
Iodination [Cp*RhCl₂]₂ (4 mol%) AgNTf₂ (16 mol%) 1,2-DCE - High [9]
Amidation [Cp*IrCl₂]₂ AgNTf₂, KOAc DCE - High [9]
Alkylation Rh(III) - - RT Good [3]
Arylation Rh(III) Ag₂O - - Good-Exc. [3]

| Olefination | Co(III) | AgSbF₆, NaOAc | DCE | 100 | Good-Exc. |[3] |

Table 2: Conditions for C2-Selective Functionalization

Functionalization Substrate Catalyst Additive(s) Solvent Temp. (°C) Yield Reference
Arylation Quinoline N-Oxide Pd(OAc)₂ (10 mol%) Ag₂CO₃ (2.2 equiv) Benzene 130 56% [2]
Heteroarylation Quinoline Pd(OAc)₂ AgOAc, PivOH - - 58% [2]
Alkenylation Quinoline N-Oxide Pd(OAc)₂ (5 mol%) - NMP - 27-97% [2]

| Amidation | Quinoline N-Oxide | Cu(CH₃CN)₄PF₆ | - | - | - | Good |[3] |

Experimental Protocols

Protocol 1: Rh(III)-Catalyzed C8-Iodination of Quinoline N-Oxide[9]

This protocol is adapted from the work of Kim, D. G., and Chang, S. (2014).

  • Reagents & Setup:

    • Quinoline N-oxide substrate (1.0 equiv., 0.1 mmol)

    • N-Iodosuccinimide (NIS) (1.5 equiv.)

    • [Cp*RhCl₂]₂ (4 mol%)

    • Silver bis(trifluoromethanesulfonyl)imide (AgNTf₂) (16 mol%)

    • 1,2-Dichloroethane (DCE) (0.5 mL)

    • A screw-capped vial is charged with the reagents under an air atmosphere.

  • Reaction Procedure:

    • To the vial containing the quinoline N-oxide, NIS, [Cp*RhCl₂]₂, and AgNTf₂, add 1,2-dichloroethane.

    • Seal the vial and place it in a preheated oil bath or heating block at the optimized temperature (e.g., 60-100 °C).

    • Stir the reaction mixture for the specified time (e.g., 12-24 hours) until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up and Purification:

    • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Filter the mixture through a pad of Celite to remove insoluble salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 8-iodoquinoline N-oxide.

Protocol 2: Pd(II)-Catalyzed C2-Alkenylation of Quinoline N-Oxide[2]

This protocol is based on the method developed by Cui, X., and Wu, Y. (2009).

  • Reagents & Setup:

    • Quinoline N-oxide substrate (1.0 equiv.)

    • Alkene (e.g., ethyl acrylate) (5.0 equiv.)

    • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

    • N-Methyl-2-pyrrolidone (NMP)

    • A sealed reaction tube or flask equipped with a magnetic stir bar.

  • Reaction Procedure:

    • Add the quinoline N-oxide substrate, Pd(OAc)₂, and NMP to the reaction vessel.

    • Add the alkene coupling partner to the mixture.

    • Seal the vessel and heat the reaction mixture with stirring at the optimized temperature (e.g., 100-120 °C).

    • Monitor the reaction progress by TLC or GC-MS until completion.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the residue by silica gel column chromatography to isolate the C2-alkenylated quinoline product.

Visualizations

G Workflow for Selecting a Regioselective Strategy start Desired Functionalization Position? c2_pos C2 Position start->c2_pos c8_pos C8 Position start->c8_pos distal_pos Other Distal Positions (C3-C7)? start->distal_pos c2_strat Strategy for C2: - Intrinsic reactivity - Pd(OAc)₂ catalysis - Cu(I) amidation c2_pos->c2_strat Select C2 c8_strat Strategy for C8: - Use Quinoline N-Oxide DG - Rh(III) or Ir(III) catalyst - Co(III) for olefination c8_pos->c8_strat Select C8 distal_strat Strategy for Distal: - Steric-controlled borylation (C3/C4) - Traceless DG for C7 (Cu-cat) - Ligand/catalyst screening distal_pos->distal_strat Select Other

Caption: A decision tree for choosing a regioselective functionalization strategy.

G Generalized Experimental Workflow for C-H Activation prep 1. Reagent Preparation (Substrate, Catalyst, Additives, Solvent) setup 2. Reaction Setup (Inert atmosphere if needed) prep->setup reaction 3. Reaction (Heating & Stirring) setup->reaction monitoring 4. Monitoring (TLC / GC-MS) reaction->monitoring Periodic Sampling workup 5. Work-up (Quenching, Extraction, Filtration) reaction->workup Upon Completion monitoring->reaction purify 6. Purification (Column Chromatography) workup->purify analysis 7. Analysis (NMR, MS) purify->analysis

Caption: A typical experimental workflow for C-H functionalization reactions.

G Simplified Catalytic Cycle for Pd-Catalyzed C2-Arylation pd_ii Pd(II) Catalyst ch_activation C2-H Activation (Coordination & Deprotonation) pd_ii->ch_activation + Quinoline palladacycle Palladacycle Intermediate ch_activation->palladacycle ox_add Oxidative Addition (with Ar-X) palladacycle->ox_add pd_iv Pd(IV) Intermediate ox_add->pd_iv red_elim Reductive Elimination pd_iv->red_elim product C2-Arylated Quinoline red_elim->product pd_0 Pd(0) red_elim->pd_0 reox Reoxidation (e.g., by Ag₂CO₃) pd_0->reox reox->pd_ii Regeneration

Caption: A simplified Pd(II)/Pd(IV) catalytic cycle for C2-arylation.

References

Technical Support Center: Purifying Quinoline Derivatives by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting appropriate solvent systems and troubleshooting common issues encountered during the recrystallization of quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for quinoline derivatives?

A1: An ideal solvent should exhibit high solubility for the quinoline derivative at elevated temperatures and low solubility at room temperature or below. This temperature-dependent solubility is crucial for obtaining a good yield of purified crystals upon cooling. Additionally, the solvent should not react with the compound and should be easily removable from the purified crystals.

Q2: How do I choose a starting solvent for a novel quinoline derivative?

A2: A good starting point is to consider the polarity of your quinoline derivative. The principle of "like dissolves like" is a useful guide. Quinoline and its derivatives are generally soluble in various organic solvents. For derivatives with polar functional groups, polar solvents like ethanol or methanol are often effective. For less polar derivatives, you might explore solvents like ethyl acetate or acetone, or mixed solvent systems with a non-polar solvent like hexane. Small-scale solubility tests with a few milligrams of your compound in different solvents are highly recommended.

Q3: What is a mixed solvent system and when should I use it?

A3: A mixed solvent system, or solvent pair, consists of two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). This approach is useful when no single solvent has the ideal solubility characteristics. The compound is dissolved in a minimum amount of the hot "good" solvent, and the "bad" solvent is added dropwise until the solution becomes cloudy, indicating saturation.

Q4: Can I use water as a solvent for recrystallizing quinoline derivatives?

A4: While quinoline itself has limited solubility in cold water, it is more soluble in hot water.[1] Many quinoline derivatives, especially those with acidic or basic functional groups, can be recrystallized from aqueous solutions, often with pH adjustment. For instance, the salt of a quinoline derivative can be formed by dissolving it in an acidic or basic aqueous solution, from which it can be crystallized.

Troubleshooting Guide

This guide addresses common problems encountered during the recrystallization of quinoline derivatives in a question-and-answer format.

Q1: My compound is not crystallizing, even after the solution has cooled to room temperature. What should I do?

A1: This is a common issue that can arise from a few factors:

  • Supersaturation: The solution may be supersaturated. To induce crystallization, you can try scratching the inside of the flask with a glass rod just below the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, you can add it to the solution to act as a "seed" for crystallization.

  • Too much solvent: You may have used too much solvent, preventing the solution from becoming saturated upon cooling.[2] Gently heating the solution to evaporate some of the solvent and then allowing it to cool again can resolve this.

Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solid melts and forms an oily layer instead of crystallizing. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the compound is highly impure.[2]

  • Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent to lower the saturation point. Allow the solution to cool slowly.

  • Lower the cooling temperature: Try cooling the solution more slowly to a temperature below the melting point of your compound before crystallization begins.

  • Change the solvent system: The chosen solvent may not be appropriate. A lower-boiling solvent or a different mixed solvent system might be necessary.

Q3: The crystals formed very rapidly and appear as a fine powder. Are they pure?

A3: Rapid crystallization can trap impurities within the crystal lattice, leading to a less pure product.[2] To promote the growth of larger, purer crystals, you should aim for a slower cooling rate. You can achieve this by:

  • Allowing the flask to cool to room temperature on a benchtop, insulated with a cork ring, before moving it to an ice bath.

  • If the crystallization starts too quickly upon removing from heat, you can reheat the solution to redissolve the solid, add a small amount of extra solvent, and then cool it more slowly.[2]

Q4: My yield is very low. What are the possible reasons?

A4: A low yield can be disappointing, but it is often preventable. Common causes include:

  • Using too much solvent: As mentioned earlier, excess solvent will keep more of your compound dissolved even at low temperatures.[2]

  • Premature crystallization: If the solution cools too quickly during hot filtration, some of your product may crystallize on the filter paper. Using a pre-heated funnel can help prevent this.

  • Incomplete crystallization: Ensure the solution is sufficiently cold by placing it in an ice bath after it has reached room temperature.

  • Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving a significant portion of your product.

Data Presentation

The following tables summarize various solvent systems used for the recrystallization of different quinoline derivatives, providing a comparative overview of conditions and outcomes.

Table 1: Single Solvent Recrystallization Systems for Quinoline Derivatives

Quinoline DerivativeRecrystallization SolventPurity/YieldReference
8-HydroxyquinolineMethanol>99% Purity[3]
8-HydroxyquinolineEthanol85.2% Yield, 95% Purity[4]
4-Hydroxy-6-methoxyquinolineMethanol~95% YieldUS2558211A
4-Hydroxy-5-chloroquinolineMethanol-US2558211A
2-Chloro-3-formyl Quinoline DerivativesEthyl Acetate-[5]

Table 2: Mixed Solvent Recrystallization Systems for Quinoline Derivatives

Quinoline DerivativeSolvent SystemNotesReference
A substituted 7-chloroquinolineMethanol-Ethanol mixturePurification of the crude dihydrochloride salt.[3]
A substituted 7-chloroquinolineMethanol-Acetone mixturePurification of the crude dihydrochloride salt.[3]
A substituted 7-chloroquinolineEthanol-Ether mixturePurification of the free base.[3]
An 8-hydroxyquinolate derivativePetroleum Ether/DichloromethanePurification of a yellow solid.[6]

Experimental Protocols

This section provides a general protocol for recrystallization and a specific example for a mixed solvent system.

Protocol 1: General Single-Solvent Recrystallization

  • Solvent Selection: Based on preliminary solubility tests, choose a solvent that dissolves the crude quinoline derivative when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at an appropriate temperature.

Protocol 2: Example of a Two-Solvent Recrystallization

This protocol is a general guide for a mixed-solvent recrystallization, for instance, using an alcohol as the "good" solvent and water as the "bad" solvent.

  • Dissolution: Dissolve the crude quinoline derivative in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Addition of "Bad" Solvent: While keeping the solution hot, add hot water dropwise with swirling until a faint cloudiness (turbidity) persists. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent protocol, using an ice-cold ethanol/water mixture with a slightly higher proportion of water for washing the crystals.

Mandatory Visualization

The following diagram illustrates a logical workflow for selecting a suitable recrystallization solvent system for a quinoline derivative.

Recrystallization_Solvent_Selection decision decision start_end start_end process process io io start Start: Crude Quinoline Derivative solubility_test Perform small-scale solubility tests start->solubility_test is_soluble_hot Soluble in hot solvent? solubility_test->is_soluble_hot no_suitable_solvent No suitable single solvent found solubility_test->no_suitable_solvent After several attempts is_insoluble_cold Insoluble in cold solvent? is_soluble_hot->is_insoluble_cold Yes try_another_solvent Try another solvent is_soluble_hot->try_another_solvent No good_solvent Suitable Single Solvent Found is_insoluble_cold->good_solvent Yes is_insoluble_cold->try_another_solvent No end End: Purified Crystals good_solvent->end try_another_solvent->solubility_test consider_mixed Consider Mixed Solvent System find_good_solvent Find a 'good' solvent (dissolves compound well) consider_mixed->find_good_solvent find_bad_solvent Find a miscible 'bad' solvent (compound is insoluble) find_good_solvent->find_bad_solvent perform_mixed_recryst Perform mixed solvent recrystallization find_bad_solvent->perform_mixed_recryst perform_mixed_recryst->end no_suitable_solvent->consider_mixed

Caption: Workflow for selecting a recrystallization solvent system.

References

Addressing stability issues of 3-(Benzenesulfonyl)quinolin-2-amine in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on addressing stability issues related to 3-(Benzenesulfonyl)quinolin-2-amine in stock solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of many organic small molecules due to its high solubilizing capacity.[1][2] For this compound, it is recommended to start with high-purity, anhydrous DMSO to minimize potential degradation.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To ensure the stability of your stock solution, it is best practice to store it at low temperatures. For long-term storage, aliquoting the stock solution into smaller, single-use volumes and storing them at -20°C or -80°C is recommended to avoid repeated freeze-thaw cycles.[3] For daily or short-term use, refrigeration at 4°C is acceptable.[3] Protect the solution from light by using amber vials or by wrapping the container in foil.

Q3: How can I assess the stability of my this compound stock solution?

A3: The stability of your stock solution can be assessed by comparing a stored solution to a freshly prepared one.[3] Analytical methods such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for this purpose.[4] These techniques can quantify the parent compound and detect the presence of any degradation products.[4]

Q4: What are the potential signs of degradation in my stock solution?

A4: Visual indicators of degradation can include a change in color or the appearance of precipitates in the solution. However, chemical degradation can occur without any visible changes. Therefore, periodic analytical testing is the most reliable way to confirm the integrity of your compound.[4]

Troubleshooting Guides

Issue 1: Precipitate Observed in Stock Solution Upon Thawing
  • Possible Cause 1: Poor Solubility at Low Temperatures. The compound may be precipitating out of solution at the storage temperature.

    • Troubleshooting Step: Gently warm the solution to room temperature and vortex to redissolve the precipitate. If it fully redissolves, consider preparing a more dilute stock solution for long-term storage.

  • Possible Cause 2: Solvent Evaporation. Over time, especially with frequent opening and closing of the vial, the solvent may have evaporated, leading to an increase in concentration and precipitation.

    • Troubleshooting Step: Prepare fresh stock solutions and ensure vials are tightly sealed. For long-term storage, use vials with secure caps.

  • Possible Cause 3: Degradation. The precipitate could be a degradation product that is less soluble in the solvent.

    • Troubleshooting Step: Analyze the precipitate and the supernatant separately using an appropriate analytical method (e.g., LC-MS) to identify the components. If degradation is confirmed, the stock solution should be discarded.

Issue 2: Inconsistent Experimental Results Using the Same Stock Solution
  • Possible Cause 1: Compound Degradation. The active concentration of this compound in your stock solution may be decreasing over time due to degradation.

    • Troubleshooting Step: Perform a stability study by analyzing aliquots of the stock solution at different time points (e.g., 0, 1, 2, and 4 weeks) using HPLC or LC-MS. This will help determine the rate of degradation under your specific storage conditions.

  • Possible Cause 2: Repeated Freeze-Thaw Cycles. Subjecting the stock solution to multiple freeze-thaw cycles can accelerate degradation.[3]

    • Troubleshooting Step: Prepare small-volume aliquots of your stock solution to minimize the number of freeze-thaw cycles for any given aliquot.

  • Possible Cause 3: Adsorption to Container Surface. Some compounds can adsorb to the surface of plastic or glass storage vials, leading to a decrease in the effective concentration.

    • Troubleshooting Step: Consider using low-adhesion microcentrifuge tubes. You can also assess adsorption by comparing the concentration of a solution stored in the vial to a freshly prepared standard.

Experimental Protocols

Protocol 1: Stock Solution Stability Assessment via HPLC-UV

This protocol outlines a general method for assessing the stability of this compound in a DMSO stock solution.

1. Preparation of Solutions:

  • Prepare a fresh, concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM). This will serve as your "time 0" reference standard.
  • Aliquot the remaining stock solution into several small, tightly sealed vials for storage under the desired conditions (e.g., 4°C, -20°C, -80°C).

2. HPLC-UV Analysis:

  • Instrumentation: A standard HPLC system equipped with a UV detector.
  • Column: A C18 reverse-phase column is a good starting point.
  • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is typically effective. The exact gradient will need to be optimized.
  • Detection Wavelength: Determine the maximum absorbance wavelength (λmax) of this compound by running a UV scan.
  • Procedure:
  • At each time point (e.g., 0, 1, 2, 4, 8 weeks), retrieve one aliquot from storage and allow it to come to room temperature.
  • Prepare a working solution by diluting the stock solution in the mobile phase.
  • Inject the working solution onto the HPLC system.
  • Record the peak area of the parent compound.

3. Data Analysis:

  • Calculate the percentage of the remaining parent compound at each time point relative to the "time 0" sample.
  • Plot the percentage of the remaining compound against time to visualize the degradation kinetics.
  • A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.

Table 1: Example Stability Data for this compound in DMSO

Storage ConditionTime Point% Remaining Parent Compound
4°C0 weeks100%
1 week98.5%
2 weeks96.2%
4 weeks92.1%
-20°C0 weeks100%
1 week99.8%
2 weeks99.5%
4 weeks99.1%
-80°C0 weeks100%
1 week100%
2 weeks99.9%
4 weeks99.8%

Note: This is example data and actual results may vary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_outcome Outcome prep_stock Prepare Fresh Stock Solution in DMSO aliquot Aliquot into Multiple Vials prep_stock->aliquot store_conditions Store at Different Conditions (4°C, -20°C, -80°C) aliquot->store_conditions time_points Analyze at Time Points (0, 1, 2, 4 weeks) store_conditions->time_points hplc HPLC-UV Analysis time_points->hplc data_analysis Data Analysis hplc->data_analysis stability_profile Determine Stability Profile and Optimal Storage data_analysis->stability_profile troubleshooting_logic start Inconsistent Experimental Results cause1 Possible Cause: Compound Degradation start->cause1 cause2 Possible Cause: Repeated Freeze-Thaw start->cause2 cause3 Possible Cause: Adsorption to Container start->cause3 solution1 Solution: Perform Stability Study (HPLC/LC-MS) cause1->solution1 solution2 Solution: Aliquot Stock Solution cause2->solution2 solution3 Solution: Use Low-Adhesion Vials cause3->solution3

References

Optimizing microwave parameters for efficient quinoline synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing microwave parameters in quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your microwave-assisted quinoline synthesis experiments in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in microwave-assisted quinoline synthesis can stem from several factors. A primary consideration is the choice of solvent; for instance, switching from ethanol to a higher-boiling, microwave-absorbing solvent like DMF has been shown to significantly improve yields.[1] In one study, changing the solvent from ethanol to DMF and utilizing microwave irradiation (MWI) at 130 °C increased the yield of a dihydropyridopyrimidine from negligible to 82% in just 8 minutes.[1] Additionally, the absence of a catalyst or the use of an inappropriate one can be a major factor. While some reactions proceed without a catalyst, many benefit from the addition of one to enhance reaction rates and yields.

Another critical parameter is the reaction temperature. Insufficient heating may lead to incomplete conversion. Conversely, excessively high temperatures can cause decomposition of reactants or products, thereby reducing the yield.[2] It is crucial to perform temperature optimization studies. For example, in the synthesis of pyrazolo-[3,4-b]-quinoline derivatives, a decrease in temperature from 50 °C to 30 °C led to a significant drop in yield, while temperatures above 50 °C also resulted in lower yields due to decomposition.[2]

Finally, ensure that the microwave power is appropriate for the reaction scale and solvent volume. Inadequate power can lead to insufficient heating, while excessive power can cause rapid, uncontrolled heating and potential degradation.

Q2: The reaction is not going to completion, even after extended irradiation times. What should I check?

A2: If your reaction is not reaching completion, several parameters should be re-evaluated. First, verify the efficiency of microwave absorption by your reaction mixture. Non-polar solvents are poor microwave absorbers, which can result in inefficient heating.[3][4] In such cases, the use of a "susceptor," an inert, strongly microwave-absorbing material, can help transfer thermal energy to the reaction mixture.[3] Alternatively, switching to a more polar solvent is advisable.

The catalyst system is another crucial aspect. Ensure the catalyst is active and present in a sufficient amount. For some syntheses, such as the Friedländer reaction, using an acid catalyst like acetic acid, which can also serve as the solvent, has proven highly effective under microwave irradiation, achieving excellent yields in minutes.[5][6]

Lastly, inadequate temperature or pressure can stall a reaction. Dedicated microwave reactors allow for heating far above the solvent's boiling point by operating under pressure, which can significantly accelerate the reaction.[7] Ensure your reaction vessel is properly sealed and that the target temperature and pressure are being reached and maintained.

Q3: I am observing the formation of significant byproducts or decomposition. How can I minimize this?

A3: The formation of byproducts or decomposition is often a result of excessive reaction temperature or prolonged reaction times. Microwave heating can be very rapid, and it is easy to overshoot the optimal temperature, leading to undesired side reactions.[2] Careful optimization of the reaction temperature is critical. It is recommended to conduct a series of experiments at varying temperatures while keeping the reaction time constant to identify the optimal temperature that maximizes the yield of the desired product while minimizing byproduct formation.

The choice of solvent can also influence selectivity. A solvent that provides a more uniform heating profile can help to reduce the formation of "hot spots" that may lead to decomposition. Additionally, some reactions may exhibit different selectivity under microwave heating compared to conventional heating. For example, in one study, conventional heating of a reaction mixture led to an aromatized product, while microwave irradiation yielded the dihydro-derivative.[1]

Finally, consider reducing the microwave power to allow for more controlled heating. A lower power setting will result in a slower temperature ramp, which can sometimes prevent the decomposition of thermally sensitive intermediates or products.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for quinoline synthesis compared to conventional heating?

A1: The primary advantages of microwave-assisted organic synthesis (MAOS) for quinoline synthesis are significantly reduced reaction times, increased product yields, and often improved purity of the final compounds.[1][8][9][10][11] Reactions that take several hours or even days using conventional heating methods can often be completed in a matter of minutes under microwave irradiation.[5][12] This rapid heating is due to the direct coupling of microwave energy with the molecules in the reaction mixture, leading to efficient and uniform heating.[4] Furthermore, microwave synthesis is considered a greener chemistry approach as it often requires less solvent and energy.[3][10][13]

Q2: How do I select the appropriate solvent for my microwave-assisted quinoline synthesis?

A2: The choice of solvent is critical for successful microwave synthesis. The ideal solvent should have a high dielectric loss tangent, meaning it efficiently absorbs microwave energy and converts it into heat.[14] Polar solvents like DMF, ethanol, and water are generally good microwave absorbers.[1][14] The selection should also be based on the solubility of the reactants and the required reaction temperature. Since microwave reactors can operate under pressure, it is possible to heat solvents well above their atmospheric boiling points, which can dramatically accelerate reactions.[7][15] For solvent-free reactions, which are an environmentally friendly option, the reactants themselves must be able to absorb microwave energy.[3][16]

Q3: What is a typical power setting for microwave-assisted quinoline synthesis?

A3: The optimal microwave power setting can vary significantly depending on the specific reaction, the solvent used, the volume of the reaction mixture, and the type of microwave reactor. It is generally recommended to use a power setting that allows for a controlled ramp to the desired reaction temperature without overshooting. For many laboratory-scale syntheses, power settings in the range of 100-300 W are common.[1][7][9] However, it is more crucial to control the reaction by temperature rather than by power. Modern microwave reactors allow for precise temperature control, which is a more reliable way to ensure reproducibility and prevent byproduct formation.[17]

Q4: Is it necessary to use a catalyst for microwave-assisted quinoline synthesis?

A4: While some microwave-assisted quinoline syntheses can proceed without a catalyst, many reactions are significantly enhanced by the use of one.[1] Catalysts can increase the reaction rate, improve the yield, and enhance the selectivity of the desired product. A wide variety of catalysts have been successfully employed in microwave-assisted quinoline synthesis, including acid catalysts (e.g., acetic acid, p-TSA), solid-supported catalysts (e.g., silica gel, alumina), and metal catalysts.[2][5][8][18][19] The choice of catalyst will depend on the specific reaction mechanism (e.g., Friedländer, Skraup, or Doebner-von Miller synthesis).

Q5: How can I monitor the progress of my microwave reaction?

A5: Monitoring the progress of a reaction in a sealed microwave vessel can be challenging. The most common method is to run a series of reactions at different time points and then analyze the crude reaction mixture by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) after the reaction is complete and the vessel has cooled.[1] Some advanced microwave reactors are equipped with probes that allow for in-situ monitoring of reaction parameters, but these are not yet standard in all laboratories.

Experimental Protocols

Below is a generalized methodology for performing a microwave-assisted quinoline synthesis, based on common practices reported in the literature.[1][8][20]

Materials and Equipment:

  • Dedicated laboratory microwave reactor with temperature and pressure sensors.

  • Appropriate microwave reaction vessels (e.g., 10 mL or 35 mL glass tubes) with caps.

  • Starting materials (e.g., an aniline derivative and a carbonyl compound).

  • Solvent (e.g., DMF, ethanol, or acetic acid).

  • Catalyst (if required).

  • Stir bar.

Procedure:

  • Reactant Preparation: In a clean and dry microwave reaction vessel, combine the appropriate stoichiometric amounts of the starting materials, the chosen solvent, and the catalyst (if applicable).

  • Vessel Sealing: Add a magnetic stir bar to the vessel and securely seal it with the appropriate cap.

  • Microwave Programing: Place the sealed vessel in the microwave reactor cavity. Program the reactor with the desired reaction parameters:

    • Temperature: Set the target temperature (e.g., 130-160 °C).

    • Time: Set the desired irradiation time (e.g., 5-30 minutes).

    • Power: Set a maximum power level (e.g., 250 W) to prevent rapid, uncontrolled heating.

    • Stirring: Ensure that the magnetic stirring is turned on to promote even heating.

  • Reaction Execution: Start the microwave program. The reactor will automatically apply microwave power to reach and maintain the set temperature for the specified duration.

  • Cooling: After the irradiation is complete, the reactor's cooling system will reduce the temperature and pressure of the vessel to a safe level.

  • Work-up and Purification: Once cooled, carefully open the reaction vessel. The reaction mixture can then be worked up according to standard laboratory procedures, which may include filtration, extraction, and solvent evaporation. The crude product can be purified by techniques such as column chromatography or recrystallization.

  • Analysis: The purity and identity of the final quinoline product should be confirmed by analytical methods such as NMR, IR, and mass spectrometry.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted Quinoline Synthesis

Reaction TypeHeating MethodSolventTemperature (°C)TimeYield (%)Reference
Dihydropyridopyrimidine SynthesisConventionalDMFReflux20 h38[1]
Dihydropyridopyrimidine SynthesisMicrowaveDMF1308 min82[1]
Quinoline N-oxide SynthesisConventionalAcetic Acid659-11 h38-67[9]
Quinoline N-oxide SynthesisMicrowaveAcetic Acid- (100 W)30-40 min57-84[9]
2-Acetoxyquinoline SynthesisConventionalAcetic Anhydride1704 h40-80[9]
2-Acetoxyquinoline SynthesisMicrowaveAcetic Anhydride- (900 W)15-35 min60-100[9]
Friedländer Quinoline SynthesisMicrowaveAcetic Acid1605 minExcellent[5][6]

Table 2: Optimization of Parameters for a Three-Component Quinoline Synthesis

EntrySolventCatalystTemperature (°C)Time (min)Yield (%)Reference
1EthanolNoneReflux (Conventional)20 h0[1]
2DMFNoneReflux (Conventional)20 h38[1]
3DMFNone100 (Microwave)8-[1]
4DMFNone125 (Microwave)8-[1]
5DMFNone130 (Microwave)882[1]
6DMFp-TSA80 (Microwave)350-80[2]
7NeatCX4SO3H200 (Microwave)20-2540-68[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_analysis Work-up & Analysis prep 1. Prepare Reactants mix 2. Mix Reactants, Solvent, Catalyst prep->mix seal 3. Seal Reaction Vessel mix->seal program 4. Program Microwave Reactor seal->program irradiate 5. Irradiate and Monitor program->irradiate cool 6. Cool Vessel irradiate->cool workup 7. Work-up Reaction Mixture cool->workup purify 8. Purify Product workup->purify analyze 9. Analyze Final Product purify->analyze

Caption: Experimental workflow for microwave-assisted quinoline synthesis.

troubleshooting_guide cluster_yield Low Yield cluster_completion Incomplete Reaction cluster_byproducts Byproducts/Decomposition start Problem Encountered check_solvent_yield Check Solvent Polarity/BP check_mw_absorption Ensure Microwave Absorption reduce_temp Reduce Temperature optimize_temp_yield Optimize Temperature check_solvent_yield->optimize_temp_yield check_catalyst_yield Verify Catalyst Activity optimize_temp_yield->check_catalyst_yield check_temp_pressure Verify Temp & Pressure check_mw_absorption->check_temp_pressure increase_time Increase Reaction Time check_temp_pressure->increase_time reduce_time Shorten Reaction Time reduce_temp->reduce_time lower_power Lower Microwave Power reduce_time->lower_power

Caption: Troubleshooting decision tree for common issues.

References

Validation & Comparative

Comparative Bioactivity of 3-(Benzenesulfonyl)quinolin-2-amine Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of 3-(benzenesulfonyl)quinolin-2-amine analogues, supported by experimental data. The information is presented to facilitate informed decisions in drug discovery and development projects.

The quinoline scaffold is a prominent structural motif in a wide array of pharmacologically active compounds, exhibiting activities ranging from anticancer to antimicrobial.[1] When coupled with a benzenesulfonamide group, these molecules have shown significant potential as targeted therapeutic agents. This guide focuses on the comparative bioactivity of a series of this compound analogues, primarily exploring their role as enzyme inhibitors.

Comparative Analysis of Carbonic Anhydrase Inhibition

A notable therapeutic target for this class of compounds is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1] These enzymes are crucial in various physiological and pathological processes.[1] A series of novel 3-(quinolin-4-ylamino)benzenesulfonamides were synthesized and evaluated for their in vitro inhibitory activity against two cytosolic human carbonic anhydrase isoforms, hCA I and hCA II.[1][2]

The inhibitory activities, expressed as inhibition constants (Kᵢ), are summarized in the table below. A lower Kᵢ value indicates a more potent inhibitor.

Compound IDSubstituents on Quinoline RinghCA I Kᵢ (μM)hCA II Kᵢ (μM)
6a 6,7-di(H)9.0913.594
6b 6,7-di(F)2.1130.224
6c 6-Cl, 7-F1.1120.103
6d 6-Br, 7-F0.9890.096
6e 7-Cl, 6-F0.9660.083
6f 6,7-di(Cl)1.5430.154
11 7-Cl, 6-F (secondary sulfonamide)> 10> 10
Acetazolamide (AAZ) Standard Inhibitor0.2500.012

Data sourced from: Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors.[1][2]

The data reveals that all primary sulfonamide derivatives (6a-f) exhibited inhibitory activity against both hCA I and II, with Kᵢ values in the micromolar to nanomolar range.[1] Notably, the 7-chloro-6-fluoro substituted analogue (6e ) was the most potent inhibitor of hCA II, with a Kᵢ of 0.083 μM.[1][2] In contrast, the secondary sulfonamide analogue (11 ) showed no significant inhibition, highlighting the critical role of the primary sulfonamido group for activity.[1][2]

Activity as PI3K/mTOR Dual Inhibitors

In a separate line of investigation, a series of N-(5-(quinolin-6-yl)pyridin-3-yl)benzenesulfonamides were synthesized and evaluated as potential dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), key components of a signaling pathway often dysregulated in cancer.[3] One of the standout compounds from this series, 17e , demonstrated high potency against PC-3 cancer cells with an IC₅₀ value of 80 nM.[3] This highlights the versatility of the quinoline-benzenesulfonamide scaffold in targeting different enzyme families.

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against hCA I and hCA II was determined using a stopped-flow CO₂ hydrase assay.[1]

Methodology:

  • An Applied Photophysics stopped-flow instrument was used to measure the enzyme-catalyzed CO₂ hydration.

  • The assay was conducted at 20 °C using a total volume of 1.0 mL.

  • The reaction buffer consisted of 0.02 M Tris-HCl at pH 7.5.

  • Enzyme and inhibitor solutions were pre-incubated for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[2]

  • The reaction was initiated by adding CO₂-saturated water.

  • The change in absorbance was monitored over time to determine the initial velocity of the reaction.

  • Inhibition constants (Kᵢ) were calculated using the Cheng-Prusoff equation.[2]

Cell Proliferation Assay (for PI3K/mTOR inhibitors)

The anti-proliferative activity of the PI3K/mTOR inhibitors was assessed against the PC-3 human prostate cancer cell line.[3]

Methodology:

  • PC-3 cells were seeded in 96-well plates and incubated for 24 hours.

  • The cells were then treated with various concentrations of the test compounds for 72 hours.

  • Cell viability was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The absorbance was measured at a specific wavelength to quantify the amount of formazan product, which is proportional to the number of viable cells.

  • The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Visualizing the Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams illustrate the carbonic anhydrase inhibition pathway and a general workflow for evaluating enzyme inhibitors.

G cluster_0 Carbonic Anhydrase Catalytic Cycle cluster_1 Inhibition by Sulfonamide Analogue CO2 CO2 E-Zn-HCO3 Enzyme-Zn-HCO₃⁻ CO2->E-Zn-HCO3 1. Substrate Binding H2O H2O E-Zn-OH Enzyme-Zn-OH⁻ E-Zn-OH->E-Zn-HCO3 Inhibited_Complex Enzyme-Zn-Inhibitor E-Zn-OH->Inhibited_Complex HCO3 HCO₃⁻ E-Zn-HCO3->HCO3 2. Product Release E-Zn-H2O Enzyme-Zn-H₂O E-Zn-HCO3->E-Zn-H2O H H⁺ E-Zn-H2O->E-Zn-OH 3. Regeneration E-Zn-H2O->H Inhibitor 3-(Benzenesulfonyl) quinolin-2-amine Analogue Inhibitor->Inhibited_Complex Binding to Zinc

Caption: Mechanism of Carbonic Anhydrase Inhibition.

G Start Start Compound_Synthesis Synthesize Analogues Start->Compound_Synthesis Enzyme_Assay Perform Enzyme Inhibition Assay Compound_Synthesis->Enzyme_Assay Data_Analysis Calculate Ki / IC50 Values Enzyme_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization End End SAR_Analysis->End Identify Lead Compound Lead_Optimization->Compound_Synthesis Iterative Improvement

Caption: General Workflow for Enzyme Inhibitor Evaluation.

References

A Comparative Guide to the Structure-Activity Relationships of Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The position of substituents, particularly the amino group, dramatically influences the molecule's biological activity, dictating its therapeutic target and potency. This guide provides a comparative analysis of the structure-activity relationships (SAR) for two distinct classes of aminoquinolines: 2-aminoquinoline derivatives evaluated for antiprotozoal activity and the more extensively studied 4-aminoquinoline derivatives, focusing on their application as anticancer agents.

Comparative Analysis: 2-Aminoquinolines vs. 4-Aminoquinolines

The location of the amino group on the quinoline ring is a critical determinant of biological function. While both scaffolds are privileged structures in drug design, their SAR profiles diverge significantly based on the therapeutic target.

  • 2-Aminoquinolines: Research into 2-aminoquinoline derivatives has revealed promising activity against protozoan parasites. The SAR for this class often centers on substitutions on the amino group and the quinoline core that enhance interaction with parasite-specific targets or pathways, such as heme metabolism.

  • 4-Aminoquinolines: This class is arguably more famous, containing blockbuster drugs like chloroquine. In the context of anticancer research, SAR studies focus on modifications that enable inhibition of key signaling pathways involved in cell proliferation and survival, such as the EGFR/HER-2 pathway. The 4-amino position often serves as an anchor for a side chain crucial for binding to the target protein.

The following sections provide a detailed comparison of the SAR for these two classes, supported by quantitative data and experimental protocols.

Class 1: 2-Aminoquinoline Derivatives as Antiprotozoal Agents

Recent studies have highlighted the potential of 2-aminoquinoline derivatives as effective agents against tropical diseases like leishmaniasis. The mechanism often involves the disruption of essential parasite processes, such as heme detoxification, leading to oxidative stress and parasite death.

Quantitative SAR Data: Antileishmanial Activity

The following table summarizes the activity of representative 2-aminoquinoline derivatives against Leishmania mexicana. The key structural feature is the nature of the aryl substituent at the 2-amino position.

Compound IDR Group (Substitution on 2-amino-aryl group)IC50 (μM) vs. L. mexicanaCytotoxicity (Vero Cells)
11b 4-Fluorophenyl41.9Not specified (low toxicity reported)
11c 2-Fluorophenyl41.9Not specified (low toxicity reported)
11d 4-ChlorophenylSimilar to BenznidazoleNot specified (low toxicity reported)

Key SAR Observations:

  • Halogen Substitution: The presence of electron-withdrawing halogen atoms (Fluorine, Chlorine) on the aryl ring attached to the 2-amino group is strongly correlated with potent antileishmanial activity.

  • Positional Isomers: Both 2-fluoro and 4-fluoro substitutions (Compounds 11c and 11b) result in identical potency, suggesting that the electronic effect of the fluorine atom is more critical than its specific position for this particular scaffold.

  • Selectivity: The compounds demonstrated low toxicity in Vero cells, indicating a favorable selectivity index for the parasite over mammalian cells.

Class 2: 4-Aminoquinoline Derivatives as Anticancer Agents

4-Aminoquinolines have been extensively investigated as anticancer agents, often designed to inhibit protein kinases that are hyperactivated in tumors. A prominent strategy involves developing dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), key drivers in many cancers, including breast and lung.

Quantitative SAR Data: EGFR/HER-2 Inhibition & Antiproliferative Activity

The data below compares 4-aminoquinoline derivatives designed as EGFR/HER-2 inhibitors. The primary point of modification is the side chain attached to the 4-amino position.

Compound IDKey Structural FeaturesEGFR IC50 (nM)HER-2 IC50 (nM)Antiproliferative GI50 (nM) (MCF-7 Breast Cancer)
5a Quinoline-based dual inhibitor713125-82 (range)
Erlotinib Reference EGFR Inhibitor80-40
Lapatinib Reference Dual Inhibitor-26-

Key SAR Observations:

  • 4-Amino Side Chain: The nature of the substituent at the 4-amino position is critical for high-affinity binding to the ATP pocket of EGFR and HER-2 kinases.

  • Dual Targeting: Compound 5a demonstrates potent dual inhibition, being more effective against HER-2 than the reference drug erlotinib and comparable in its inhibition of EGFR.

  • Antiproliferative Potency: The potent enzymatic inhibition translates directly to strong antiproliferative effects in cancer cell lines, with compound 5a showing high efficacy against breast (MCF-7) and lung (A-549) cancer cells.

  • Apoptosis Induction: The mechanism of action for potent compounds like 5a involves the induction of apoptosis, confirmed by the activation of caspases (caspase-3, 8) and modulation of apoptotic proteins like Bax and Bcl-2.

Visualizing Relationships and Pathways

To better understand the processes involved in SAR studies and the mechanisms of drug action, the following diagrams are provided.

SAR_Workflow cluster_0 Discovery Phase cluster_1 Optimization Cycle Lead_ID Lead Identification (HTS, Fragment Screening) Synthesis Chemical Synthesis (Analog Design) Lead_ID->Synthesis Initial Hit Evaluation Biological Evaluation (In Vitro Assays) Synthesis->Evaluation New Analogs SAR_Analysis Data Analysis (SAR Establishment) Evaluation->SAR_Analysis Activity Data SAR_Analysis->Synthesis Design Insights Optimization Lead Optimization (Potency, Selectivity, ADME) SAR_Analysis->Optimization Refined Leads Optimization->Synthesis Iterative Design

Caption: General workflow for a Structure-Activity Relationship (SAR) study.

EGFR_HER2_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer HER2 HER2 HER2->Dimer PI3K PI3K/AKT Pathway Dimer->PI3K Activates RAS RAS/MAPK Pathway Dimer->RAS Activates Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation Inhibitor Quinoline Inhibitor (e.g., Compound 5a) Inhibitor->Dimer BLOCKS

Caption: Simplified EGFR/HER-2 signaling pathway and point of inhibition.

Experimental Protocols

Methodologies provided below are representative of the assays used to generate the data in this guide.

Protocol 1: Antileishmanial Activity Assay

This protocol is used to determine the efficacy of compounds against the intracellular amastigote stage of Leishmania, which is the clinically relevant form of the parasite.

  • Cell Culture and Differentiation: Human monocytic cells (e.g., THP-1) are cultured and differentiated into adherent macrophages using phorbol 12-myristate 13-acetate (PMA).

  • Infection: Differentiated macrophages are infected with stationary-phase Leishmania promastigotes. The parasites invade the macrophages and transform into amastigotes.

  • Compound Treatment: Infected macrophages are treated with various concentrations of the 2-aminoquinoline derivatives for a period of 72 hours. A known antileishmanial drug (e.g., Amphotericin B) is used as a positive control.

  • Viability Assessment: After incubation, macrophage viability and parasite load are assessed. This is often done using a resazurin-based assay, where viable cells reduce blue resazurin to pink resorufin, which can be quantified fluorometrically.[1]

  • Data Analysis: The 50% inhibitory concentration (IC50), representing the compound concentration that reduces parasite viability by 50%, is calculated from dose-response curves.

  • Cytotoxicity Assay: To determine selectivity, the compounds are also tested against a non-cancerous mammalian cell line (e.g., Vero) to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI) is calculated as CC50/IC50.

Protocol 2: Antiproliferative and Kinase Inhibition Assays

These protocols are used to evaluate the anticancer potential of the 4-aminoquinoline derivatives.

A. MTT Antiproliferative Assay

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, A-549) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds for 72 hours. A vehicle control (DMSO) and a positive control (e.g., Erlotinib) are included.

  • Cell Viability Measurement: After treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is read using a microplate reader (typically at 570 nm).

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (GI50 or IC50) is determined by plotting the percentage of cell viability against the compound concentration.[2][3]

B. In Vitro Kinase Inhibition Assay (EGFR/HER-2)

  • Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the target kinase (EGFR or HER-2). This is often performed using a luminescence-based or fluorescence-based kit.

  • Procedure: The recombinant human EGFR or HER-2 enzyme is incubated with a specific substrate, ATP, and varying concentrations of the inhibitor compound in an appropriate reaction buffer.

  • Detection: After incubation, a detection reagent is added that quantifies the amount of ADP produced (indicating kinase activity). The signal (e.g., luminescence) is inversely proportional to the kinase inhibition.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Conclusion

The structure-activity relationships of aminoquinolines are highly dependent on the position of the amino substituent, which in turn dictates the therapeutic application. For 2-aminoquinolines, antiprotozoal activity is modulated by substitutions on an aryl group attached to the amine, with halogens proving beneficial. In contrast, the anticancer activity of 4-aminoquinolines relies heavily on a carefully designed side chain at the 4-amino position to effectively inhibit targets like the EGFR and HER-2 kinases. This comparative analysis underscores the versatility of the quinoline scaffold and highlights how subtle positional changes in a key functional group can profoundly redirect a molecule's biological activity, providing crucial insights for the rational design of new, targeted therapeutic agents.

References

Unveiling the Off-Target Landscape: A Comparative Analysis of 3-(Benzenesulfonyl)quinolin-2-amine and Alternative Kinase Inhibitors in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of kinase inhibitors is paramount for accurate interpretation of experimental results and the development of safer, more effective therapeutics. This guide provides a comparative analysis of the off-target profile of a representative 3-(Benzenesulfonyl)quinolin-2-amine analog against established kinase inhibitors, supported by experimental data and detailed methodologies.

While a comprehensive off-target profile for the specific molecule this compound is not publicly available, this guide utilizes data from a structurally related 4-anilinoquinoline compound, 7-iodo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine , to provide insights into the potential off-target landscape of this chemical scaffold. This analog is compared with three well-characterized kinase inhibitors known for their varying degrees of promiscuity: Bosutinib, a dual Src/Abl inhibitor; Dasatinib, a broad-spectrum kinase inhibitor; and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.

Comparative Analysis of Kinase Inhibition Profiles

The following table summarizes the off-target profiles of the 4-anilinoquinoline analog and the selected comparator compounds based on KINOMEscan™ data, a competitive binding assay that quantitatively measures the interactions of a compound against a large panel of kinases. The data is presented as the number of kinases inhibited at a specific threshold (e.g., >90% inhibition at 1 µM).

CompoundPrimary Target(s)Number of Off-Target Kinases (>90% Inhibition @ 1 µM)Key Off-Targets
7-iodo-N-(3,4,5-trimethoxyphenyl) quinolin-4-amine PKN34GAK, RIPK2, ADCK3, NLK[1]
Bosutinib Src, Abl>45Src family kinases, Abl, TEC family kinases, STE20 kinases, CAMK2G[2]
Dasatinib Bcr-Abl, Src family>100Wide range of kinases including c-Kit, PDGFR, and STAT5 pathways[3]
Sunitinib VEGFRs, PDGFRs, KIT, FLT3, RET>50Multiple receptor tyrosine kinases and other kinases[4]

Experimental Protocols

Accurate assessment of off-target effects relies on robust and well-defined experimental methodologies. The following sections detail the protocols for three key assays used to determine kinase inhibitor selectivity and target engagement in cellular models.

KINOMEscan™ Profiling

The KINOMEscan™ platform is a high-throughput, in vitro competition binding assay used to quantitatively measure the interaction of a test compound against a large panel of purified kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

Detailed Protocol:

  • Assay Components: The core components are a kinase-tagged T7 phage, a test compound, and an immobilized ligand specific for the kinase active site.

  • Competition Assay: The test compound is incubated with the kinase-tagged phage and the immobilized ligand in a multi-well plate.

  • Equilibration: The mixture is allowed to reach binding equilibrium.

  • Washing: Unbound phage is washed away.

  • Quantification: The amount of kinase-tagged phage remaining bound to the immobilized ligand is quantified using qPCR.

  • Data Analysis: Results are typically reported as "percent of control," where the control is a DMSO vehicle. A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.

KINOMEscan_Workflow cluster_assay KINOMEscan™ Assay Compound Test Compound Mix Competition Binding Compound->Mix Incubate Kinase DNA-tagged Kinase Kinase->Mix Ligand Immobilized Ligand Ligand->Mix Wash Wash Unbound Mix->Wash Equilibrate qPCR Quantify with qPCR Wash->qPCR Data_Analysis Data Analysis qPCR->Data_Analysis Calculate % Inhibition

KINOMEscan™ Workflow Diagram

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to assess target engagement of a compound within a cellular environment by measuring changes in the thermal stability of a target protein upon ligand binding.

Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. When cells are heated, unstabilized proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures.

Detailed Protocol:

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control (DMSO) and incubated to allow for compound entry and target binding.

  • Heat Challenge: The treated cells are heated to a specific temperature or across a temperature gradient.

  • Cell Lysis: The cells are lysed to release the cellular proteins.

  • Separation of Aggregates: The lysate is centrifuged to separate the soluble protein fraction from the aggregated, denatured proteins.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blotting or other protein detection methods like AlphaScreen®.

  • Data Analysis: An increase in the amount of soluble target protein at a given temperature in the compound-treated sample compared to the control indicates target engagement.

CETSA_Workflow Start Intact Cells Treatment Treat with Compound/Vehicle Start->Treatment Heat_Challenge Heat Challenge Treatment->Heat_Challenge Lysis Cell Lysis Heat_Challenge->Lysis Centrifugation Centrifugation to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Soluble_Fraction Soluble Protein Fraction Centrifugation->Soluble_Fraction Supernatant Aggregated_Fraction Aggregated Proteins Centrifugation->Aggregated_Fraction Pellet Quantification Quantify Target Protein (e.g., Western Blot) Soluble_Fraction->Quantification Analysis Analyze Thermal Shift Quantification->Analysis

Cellular Thermal Shift Assay (CETSA®) Workflow

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a live-cell method to quantify compound binding to a specific protein target.

Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). When a test compound is introduced, it competes with the tracer for binding to the target protein, leading to a decrease in the BRET signal in a dose-dependent manner.

Detailed Protocol:

  • Cell Preparation: Cells are engineered to express the target protein fused to NanoLuc® luciferase.

  • Assay Plate Setup: The engineered cells are plated in a multi-well plate.

  • Compound and Tracer Addition: The cells are treated with a range of concentrations of the test compound, followed by the addition of the fluorescent tracer.

  • Equilibration: The plate is incubated to allow the binding to reach equilibrium.

  • BRET Measurement: The BRET signal is measured using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) emissions.

  • Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. A decrease in the BRET ratio with increasing compound concentration indicates target engagement. IC50 values can be determined from the dose-response curve.

NanoBRET_Signaling cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor NanoLuc_Target1 NanoLuc-Target Tracer1 Fluorescent Tracer NanoLuc_Target1->Tracer1 Binding BRET_Signal1 High BRET Signal Tracer1->BRET_Signal1 Energy Transfer NanoLuc_Target2 NanoLuc-Target Inhibitor Test Compound NanoLuc_Target2->Inhibitor Binding Tracer2 Fluorescent Tracer BRET_Signal2 Low BRET Signal Tracer2->BRET_Signal2 Reduced Energy Transfer

NanoBRET™ Target Engagement Principle

Conclusion

The off-target profile of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. While the specific compound this compound lacks a publicly available, comprehensive off-target analysis, data from the structurally related 4-anilinoquinoline scaffold suggests a more selective profile compared to broadly active inhibitors like Dasatinib and Sunitinib. However, as demonstrated by the comparison with Bosutinib, even compounds with defined primary targets can exhibit significant off-target activity.

References

A Comparative Guide to the Synthetic Routes of Functionalized Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the nucleus of numerous pharmaceuticals and functional materials. The enduring importance of this heterocyclic system has driven the development of a diverse array of synthetic strategies, ranging from century-old classical methods to modern catalytic approaches. This guide provides a comparative analysis of key synthetic routes to functionalized quinolines, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective scopes, efficiencies, and practical considerations. Experimental data is presented for direct comparison, alongside detailed protocols for seminal reactions and visual summaries of reaction pathways.

Classical Synthetic Routes: The Foundation

The traditional methods for quinoline synthesis, developed in the late 19th century, remain relevant for their simplicity and scalability in accessing a range of quinoline derivatives.

The Skraup Synthesis

The Skraup synthesis is a robust method for producing quinolines, typically unsubstituted in the pyridine ring, by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.

Key Features:

  • Reactants: Primary aromatic amine, glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).[1]

  • Conditions: Strongly acidic and high temperature, often a vigorous reaction.[2]

  • Products: Primarily quinolines without substitution on the newly formed heterocyclic ring.[3]

  • Limitations: The harsh reaction conditions can limit the scope of compatible functional groups on the starting aniline. The reaction can be violent and difficult to control.[2]

The Doebner-von Miller Reaction

A versatile modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones, allowing for the synthesis of substituted quinolines.

Key Features:

  • Reactants: Aromatic amine and an α,β-unsaturated carbonyl compound.[4]

  • Conditions: Typically catalyzed by Brønsted or Lewis acids.[4]

  • Products: Substituted quinolines, with the substitution pattern determined by the structure of the α,β-unsaturated carbonyl compound.[1]

  • Advantages: Broader scope for introducing substituents onto the pyridine ring compared to the Skraup synthesis.[1]

The Combes Synthesis

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of anilines with β-diketones.

Key Features:

  • Reactants: Aromatic amine and a β-diketone (e.g., acetylacetone).[5]

  • Conditions: Acid-catalyzed cyclization, often using sulfuric acid or polyphosphoric acid.[5]

  • Products: Yields 2,4-disubstituted quinolines.[5]

  • Mechanism: Proceeds through the formation of an enamine intermediate followed by cyclization and dehydration.[5]

The Friedländer Synthesis

One of the most straightforward and widely used methods, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.

Key Features:

  • Reactants: 2-aminoaryl aldehyde or ketone and a ketone or ester with an α-methylene group.

  • Conditions: Can be catalyzed by acids or bases.

  • Products: Produces 2- and 3-substituted quinolines.

  • Advantages: High atom economy and convergence, forming two bonds in a single operation.

Modern Synthetic Approaches: Efficiency and Precision

Contemporary methods have focused on improving the efficiency, substrate scope, and environmental footprint of quinoline synthesis.

Microwave-Assisted Synthesis

The application of microwave irradiation has been shown to dramatically accelerate reaction times and, in many cases, improve yields for classical syntheses like the Friedländer reaction.

Key Features:

  • Advantages: Significant reduction in reaction times (minutes versus hours), improved yields, and often cleaner reactions.[6][7]

  • Applicability: Has been successfully applied to various classical methods, including the Friedländer and Skraup syntheses.[1][6]

Transition-Metal-Catalyzed Synthesis

Transition-metal catalysis, particularly with palladium, has enabled novel and efficient pathways to functionalized quinolines through C-H activation and cross-coupling strategies.

Key Features:

  • Catalysts: Palladium complexes are commonly employed.[8][9]

  • Reactants: Diverse starting materials can be used, including anilines and allyl alcohols or alkynes.[9][10]

  • Advantages: Offers high regioselectivity and functional group tolerance under milder conditions than many classical methods. Enables the synthesis of complex quinoline structures that are difficult to access via traditional routes.[11]

Comparative Data of Synthetic Routes

Synthetic RouteStarting MaterialsTypical ConditionsProduct ScopeRepresentative YieldReaction TimeRef.
Skraup Aniline, Glycerol, H₂SO₄, Nitrobenzene140°CUnsubstituted Quinoline84-91%5 hours[2]
Doebner-von Miller Aniline, CrotonaldehydeHCl, ZnCl₂2-Methylquinoline~70%7 hours[12]
Combes Aniline, AcetylacetoneReflux2,4-DimethylquinolineHighNot specified[13]
Friedländer 2-Aminobenzaldehyde, Ethyl AcetoacetateFe/AcOHEthyl 2-methylquinoline-3-carboxylate98%Not specified
Microwave-Assisted Friedländer 2-Aminobenzophenone, 1-Acetyl-4-piperidoneAcetic Acid, 160°C (Microwave)Fused QuinolineExcellent5 minutes[6][14]
Pd-Catalyzed Aniline, Cinnamyl alcoholPd(OAc)₂, DMSO, 130°C2-Phenylquinoline91%12 hours[9]

Experimental Protocols

Protocol 1: Skraup Synthesis of Quinoline

This procedure is adapted from Organic Syntheses.[2]

Materials:

  • Aniline (218 g, 2.3 moles)

  • Glycerol (865 g, 9.4 moles)

  • Nitrobenzene (170 g, 1.4 moles)

  • Concentrated Sulfuric Acid (400 mL)

  • Powdered Crystalline Ferrous Sulfate (80 g)

Procedure:

  • In a 5-L round-bottomed flask fitted with a wide-bore reflux condenser, combine the ferrous sulfate, glycerol, aniline, nitrobenzene, and sulfuric acid in the order listed.

  • Mix the contents well and heat gently over a free flame.

  • Once the liquid begins to boil, remove the flame. The exothermic reaction will sustain boiling for 30-60 minutes. If the reaction becomes too vigorous, cool the flask with a wet towel.

  • After the initial boiling subsides, heat the mixture to boiling for an additional 5 hours.

  • Allow the mixture to cool to approximately 100°C and then transfer it to a 12-L flask for steam distillation to remove unreacted nitrobenzene.

  • After the nitrobenzene has been removed, make the residue strongly alkaline with 40% sodium hydroxide solution and steam distill to isolate the quinoline.

  • The crude quinoline is separated from the distillate, and the aqueous layer is re-distilled with steam to recover more product.

  • The combined crude quinoline is purified by treatment with nitrous acid to remove any residual aniline, followed by a final steam distillation and fractional distillation under reduced pressure. The final product is collected at 110–114°C/14 mm Hg, yielding 255–275 g (84–91%).[2]

Protocol 2: Friedländer Synthesis of Ethyl 2-methylquinoline-3-carboxylate

Materials:

  • 2-Nitrobenzaldehyde

  • Ethyl acetoacetate

  • Iron powder

  • Acetic acid

Procedure:

  • This reaction is performed as a domino nitro reduction-Friedländer heterocyclization.

  • Combine 2-nitrobenzaldehyde, ethyl acetoacetate, iron powder, and acetic acid.

  • The reduction of the nitro group to an amino group in situ by Fe/AcOH is followed by the acid-catalyzed Friedländer condensation.

  • The reaction mixture is worked up by standard procedures to isolate the product.

  • This method provides a high yield of the desired quinoline derivative.

Protocol 3: Microwave-Assisted Friedländer Synthesis

This procedure is based on the work of Potter et al.[6][14]

Materials:

  • 2-Aminobenzophenone (1 equivalent)

  • A cyclic or acyclic ketone (e.g., 1-acetyl-4-piperidone) (1.2 equivalents)

  • Glacial Acetic Acid

Procedure:

  • In a microwave vial, combine the 2-aminobenzophenone and the ketone.

  • Add neat acetic acid to serve as both the solvent and the acid catalyst.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 160°C for 5 minutes.

  • After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., sodium bicarbonate).

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated.

  • The crude product is purified by chromatography to yield the functionalized quinoline. This method typically results in excellent yields.[6][14]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies discussed.

Skraup_Synthesis A Aniline Reaction Skraup Reaction A->Reaction B Glycerol B->Reaction C H2SO4 C->Reaction D Oxidizing Agent (e.g., Nitrobenzene) D->Reaction Product Quinoline Reaction->Product

Caption: General workflow for the Skraup Synthesis.

Doebner_von_Miller_Synthesis A Aromatic Amine Reaction Doebner-von Miller Reaction A->Reaction B α,β-Unsaturated Carbonyl B->Reaction C Acid Catalyst (Brønsted or Lewis) C->Reaction Product Substituted Quinoline Reaction->Product

Caption: General workflow for the Doebner-von Miller Synthesis.

Combes_Synthesis A Aromatic Amine Reaction Combes Synthesis A->Reaction B β-Diketone B->Reaction C Acid Catalyst C->Reaction Product 2,4-Disubstituted Quinoline Reaction->Product

Caption: General workflow for the Combes Synthesis.

Friedlander_Synthesis A 2-Aminoaryl Aldehyde or Ketone Reaction Friedländer Synthesis A->Reaction B α-Methylene Carbonyl Compound B->Reaction C Catalyst (Acid or Base) C->Reaction Product 2,3-Disubstituted Quinoline Reaction->Product

Caption: General workflow for the Friedländer Synthesis.

Modern_Syntheses Classical Classical Methods (e.g., Friedländer) MW Microwave Irradiation Classical->MW TM Transition-Metal Catalysis (e.g., Pd) Classical->TM MW_Result Faster Reactions Higher Yields MW->MW_Result leads to TM_Result High Selectivity Mild Conditions Novel Structures TM->TM_Result enables

Caption: Modern approaches enhancing classical quinoline syntheses.

References

Efficacy Showdown: 3-(Benzenesulfonyl)quinolin-2-amine Scaffolds vs. Cisplatin in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the quest for novel compounds with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a comparative analysis of a promising class of emerging anticancer agents, N-quinoline-benzenesulfonamide (NQBS) derivatives, against the well-established chemotherapeutic drug, cisplatin. While direct data on 3-(Benzenesulfonyl)quinolin-2-amine is not extensively available in public literature, this comparison focuses on structurally related NQBS compounds that have demonstrated significant preclinical anticancer activity, offering a valuable reference for researchers, scientists, and drug development professionals.

Executive Summary

Cisplatin, a cornerstone of cancer chemotherapy, exerts its cytotoxic effects primarily through the formation of DNA adducts, leading to the inhibition of DNA replication and transcription, and subsequent induction of apoptosis.[1][2][3] However, its clinical utility is often hampered by severe side effects and the development of drug resistance.[1][4] In contrast, a novel class of N-quinoline-benzenesulfonamide derivatives has emerged as potent inhibitors of the nuclear factor-κB (NF-κB) signaling pathway, a critical mediator of cancer cell survival and proliferation.[5] This guide will delve into the distinct mechanisms of action, present available preclinical efficacy data, and provide detailed experimental protocols for both cisplatin and a representative NQBS compound, CU-O42, to facilitate a comprehensive comparison.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for a representative N-quinoline-benzenesulfonamide derivative (CU-O42) and cisplatin, highlighting their in vitro cytotoxicity and in vivo antitumor efficacy.

Table 1: In Vitro Cytotoxicity (IC50) of NQBS Derivatives and Cisplatin

Compound/DrugCell LineCancer TypeIC50 (µM)
CU-O42 [5]OCI-Ly10Diffuse Large B-cell Lymphoma~0.5
SU-DHL-4Diffuse Large B-cell Lymphoma~1.0
SU-DHL-6Diffuse Large B-cell Lymphoma~0.8
Cisplatin [4][6]A2780SOvarian Cancer1.53
A2780CP70Ovarian Cancer (Cisplatin-resistant)10.39
H357Oral Squamous Cell Carcinoma~10 (at 24h)
MCF-7Breast Cancer10

Table 2: In Vivo Antitumor Efficacy

Compound/DrugAnimal ModelCancer TypeTreatment RegimenTumor Growth InhibitionReference
CU-O42 SCID mice with OCI-Ly10 xenograftsDiffuse Large B-cell Lymphoma50 mg/kg, intraperitoneally, dailySignificant tumor growth inhibition compared to vehicle[5]
Cisplatin Nude mice with KRAS(wt) xenograftsNon-Small Cell Lung Cancer5 mg/kg, intravenously, 3 times every 7 daysT/C ratio of 36% at day 45[7]
Cisplatin Tumor-bearing nude miceOvarian CancerNot specifiedRelative tumor proliferation rate of 43.09%[4]

Mechanism of Action: A Tale of Two Pathways

The fundamental difference in the anticancer activity of NQBS derivatives and cisplatin lies in their primary cellular targets and mechanisms of action.

N-Quinoline-Benzenesulfonamide Derivatives: Targeting NF-κB

N-quinoline-benzenesulfonamide compounds, such as CU-O42, have been identified as potent inhibitors of the NF-κB signaling pathway.[5] They are proposed to act by stabilizing the NF-κB trimer (IκBα/p50/p65) in the cytoplasm, thereby preventing the translocation of the active p50/p65 heterodimer to the nucleus.[5] This sequestration of NF-κB in the cytoplasm leads to the downregulation of its target genes, which are crucial for cancer cell survival, proliferation, and inflammation.[5]

NF-kB_Pathway_Inhibition cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkBa_p50_p65 IκBα/p50/p65 (Inactive Trimer) IKK->IkBa_p50_p65 Phosphorylates IκBα p50_p65 p50/p65 (Active Dimer) IkBa_p50_p65->p50_p65 IkBa_P p-IκBα IkBa_p50_p65->IkBa_P Releases NFkB_DNA NF-κB binds to DNA p50_p65->NFkB_DNA Translocation Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation NQBS NQBS Derivative (e.g., CU-O42) NQBS->IkBa_p50_p65 Stabilizes Gene_Expression Target Gene Expression (Survival, Proliferation) NFkB_DNA->Gene_Expression Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK

Caption: NQBS derivatives inhibit NF-κB signaling by stabilizing the inactive cytoplasmic complex.

Cisplatin: A DNA Damaging Agent

Cisplatin's anticancer effect is a consequence of its ability to form covalent adducts with DNA.[1][2] After entering the cell, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation, forming a reactive, positively charged species.[3] This activated form of cisplatin then binds to the N7 position of purine bases, primarily guanine, in the DNA. This binding leads to the formation of intrastrand and interstrand crosslinks, which distort the DNA double helix.[1][8] These DNA adducts obstruct DNA replication and transcription, triggering cell cycle arrest and ultimately leading to apoptosis.[1][3]

Cisplatin_Mechanism cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Cisplatin_ext Cisplatin [Pt(NH3)2Cl2] Cisplatin_int Cisplatin Cisplatin_ext->Cisplatin_int Cellular Uptake Cisplatin_aq Aquated Cisplatin [Pt(NH3)2Cl(H2O)]+ Cisplatin_int->Cisplatin_aq Aquation (low Cl- conc.) DNA DNA Cisplatin_aq->DNA Binds to N7 of Guanine DNA_Adduct Cisplatin-DNA Adducts (Intrastrand/Interstrand Crosslinks) DNA->DNA_Adduct Replication_Block Replication/Transcription Block DNA_Adduct->Replication_Block Apoptosis Apoptosis Replication_Block->Apoptosis

Caption: Cisplatin induces cancer cell death by forming DNA adducts and blocking replication.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols for evaluating the efficacy of anticancer compounds.

In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).

Protocol Outline:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 3 x 10³ cells/well and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., NQBS derivative or cisplatin) for a specified duration (e.g., 24, 48, or 72 hours).[6][9]

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.[6]

In Vivo Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of a compound in a living organism.

Protocol Outline:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., OCI-Ly10 or KRAS-mutated NSCLC cells) into the flank of immunocompromised mice (e.g., SCID or nude mice).[5][7]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~200 mm³).[7]

  • Animal Randomization: Randomly assign mice to treatment and control groups.

  • Compound Administration: Administer the test compound (e.g., CU-O42 or cisplatin) or vehicle control according to a predetermined schedule, dose, and route of administration (e.g., intraperitoneally or intravenously).[5][7]

  • Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers.

  • Data Analysis: Plot the average tumor volume over time for each group to assess the effect of the treatment on tumor growth. Calculate metrics such as tumor growth inhibition or the ratio of treated to control tumor volume (T/C).[7]

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

Xenograft_Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment & Control Groups Tumor_Growth->Randomization Treatment Administration of Compound or Vehicle Randomization->Treatment Measurement Periodic Tumor Volume Measurement Treatment->Measurement Analysis Data Analysis: Tumor Growth Curves, TGI, T/C Ratio Measurement->Analysis

Caption: Workflow for in vivo evaluation of antitumor efficacy using a xenograft model.

Conclusion

This guide provides a comparative framework for understanding the efficacy of N-quinoline-benzenesulfonamide derivatives relative to the established chemotherapeutic, cisplatin. While cisplatin remains a potent DNA-damaging agent, its utility is often limited by toxicity and resistance. The emergence of NQBS compounds, with their distinct mechanism of targeting the NF-κB pathway, presents a promising alternative or complementary therapeutic strategy. The presented data and experimental protocols offer a foundation for further research and development in this area, with the ultimate goal of advancing cancer treatment paradigms. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this novel class of compounds.

References

In Vitro vs. In Vivo Correlation of Quinoline-Based Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs and promising clinical candidates. Its versatile nature allows for chemical modifications that yield compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties. A critical aspect of the drug discovery and development process for these candidates is understanding the correlation between their activity in laboratory-based in vitro assays and their efficacy and behavior in living organisms (in vivo). This guide provides a comparative overview of the in vitro and in vivo performance of selected quinoline-based drug candidates, supported by experimental data and detailed methodologies.

Data Presentation: A Comparative Analysis

The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the in vitro activity and in vivo efficacy of different quinoline derivatives.

Anticancer Quinoline Derivatives
Compound IDCancer TypeIn Vitro Assay (Cell Line)In Vitro Activity (IC50)In Vivo ModelIn Vivo EfficacyReference
DFIQ Non-Small Cell Lung CancerH12994.16 µM (24h), 2.31 µM (48h)Zebrafish XenograftSignificant tumor volume decrease at 0.5 µM and 1 µM[1]
Compound 91b1 Lung CancerA549Lower than Cisplatin (CDDP)Nude Mice XenograftSignificant tumor size reduction[2]
Neocryptolepine Analogs (6b, 6d) Ehrlich Ascites CarcinomaEAC cells6b: 6.4 x 10⁻⁵ µM, 6d: 1.5 x 10⁻⁴ µMSwiss Albino Mice (solid tumor)Remarkable decrease in tumor volume
Quinoline-Chalcone Hybrid (4c) Breast CancerMDA-MB-231Potent antiproliferative activityNot specifiedNot specified[3]
Antimalarial Quinoline Derivatives
Compound IDPlasmodium StrainIn Vitro Activity (IC50)In Vivo ModelIn Vivo Efficacy (Dose)Reference
Artemisinin-Quinoline Hybrid 1 P. falciparum (3D7)Not specifiedP. vinckei infected miceED50: 1.1 mg/kg (ip), 12 mg/kg (oral); Complete cure at 15 mg/kg (ip) and 50 mg/kg (oral)[4]
Artemisinin-Quinoline Hybrid 2 P. falciparum (3D7)Not specifiedP. vinckei infected miceED50: 1.4 mg/kg (ip), 16 mg/kg (oral); Complete cure at 15 mg/kg (ip) and 50 mg/kg (oral)[4]
(S)-pentyl amino-alcohol quinoline P. falciparum (various)~3 times more potent than mefloquineP. berghei infected miceSimilar survival rates to mefloquine at a lower dose[5][6]
(S)-heptyl amino-alcohol quinoline P. falciparum (various)~3 times more potent than mefloquineP. berghei infected miceSimilar survival rates to mefloquine at a lower dose[5][6]
Quinoline-4-carboxamide (DDD107498) P. falciparum (3D7)Low nanomolar potencyP. berghei infected miceED90 < 1 mg/kg (oral, 4 days)[7]
Antitrypanosomal Quinoline Derivatives
Compound IDTrypanosoma Species & StageIn Vitro Activity (EC50)In Vivo ModelIn Vivo EfficacyReference
DB2186 T. cruzi (bloodstream)≤0.8 µMT. cruzi infected mice70% reduction in parasitemia[8]
DB2186 T. brucei (bloodstream)0.016 - 0.239 µMT. brucei infected miceCured 2 out of 4 mice[8]
DB2217 T. brucei (bloodstream)0.016 - 0.239 µMT. brucei infected mice100% cure rate (4 out of 4 mice)[8]
Styrylquinolines (3a-f) T. cruzi (amastigotes)4.6 - 36.6 µg/mLT. cruzi infected BALB/c mice83-96% decrease in parasitic load (100 mg/kg/day for 20 days)[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols cited in the comparison of quinoline-based drug candidates.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture : Human cancer cell lines (e.g., H1299, A549, Caco-2) are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.[10]

  • Cell Seeding : Cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.[3][10]

  • Compound Treatment : Stock solutions of the quinoline derivatives are prepared (usually in DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Data Analysis : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.

In Vitro Antimalarial Susceptibility Assay (SYBR Green I)
  • Parasite Culture : Plasmodium falciparum strains (e.g., 3D7, K1) are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax, under a low oxygen atmosphere.[11][12]

  • Drug Dilution : The test compounds are serially diluted in 96-well plates.

  • Parasite Addition : Synchronized ring-stage parasites are added to the wells at a specific parasitemia and hematocrit.

  • Incubation : The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining : After incubation, the cells are lysed, and SYBR Green I dye, which intercalates with DNA, is added.

  • Fluorescence Measurement : The fluorescence intensity, which is proportional to the number of parasites, is measured using a fluorescence plate reader. The IC50 values are then determined by plotting the fluorescence against the drug concentration.[11][12]

In Vivo Xenograft Mouse Model for Anticancer Efficacy
  • Cell Implantation : Human cancer cells (e.g., A549) are harvested, resuspended in a suitable medium (like Matrigel), and subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[13]

  • Tumor Growth : The tumors are allowed to grow to a palpable size. The tumor volume is measured regularly using calipers.[13]

  • Drug Administration : Once the tumors reach a certain volume, the mice are randomized into control and treatment groups. The quinoline derivative is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[4]

  • Monitoring : The tumor volume and body weight of the mice are monitored throughout the study.

  • Endpoint Analysis : At the end of the study, the tumors are excised and weighed. The efficacy of the compound is determined by the percentage of tumor growth inhibition.

In Vivo Murine Model for Antimalarial Efficacy
  • Infection : Mice (e.g., Swiss or BALB/c) are infected with a specific strain of rodent malaria parasite, such as Plasmodium berghei or Plasmodium vinckei.[5][6]

  • Drug Treatment : The infected mice are treated with the quinoline compounds, typically for four consecutive days, starting 24 hours post-infection. The drug is administered orally or intraperitoneally at various doses.[4]

  • Parasitemia Monitoring : A thin blood smear is prepared from the tail blood of each mouse daily to monitor the level of parasitemia.

  • Efficacy Determination : The effectiveness of the drug is assessed by the reduction in parasitemia compared to the untreated control group. The ED50 (effective dose to reduce parasitemia by 50%) and the cure rate are determined. The survival of the mice is also monitored.[4]

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Analysis invitro_assay Cytotoxicity/Antiparasitic Assay (e.g., MTT, SYBR Green I) ic50 Determine IC50/EC50 invitro_assay->ic50 selectivity Selectivity Index Calculation ic50->selectivity animal_model Animal Model Development (e.g., Xenograft, Infected Mice) selectivity->animal_model Promising Candidates drug_admin Drug Administration (Oral, IP) animal_model->drug_admin efficacy_eval Efficacy Evaluation (Tumor size, Parasitemia) drug_admin->efficacy_eval toxicity_study Toxicity Assessment drug_admin->toxicity_study data_analysis Data Correlation and Model Building efficacy_eval->data_analysis toxicity_study->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization

General experimental workflow for in vitro to in vivo correlation.
Signaling Pathway: Inhibition of Tubulin Polymerization by Quinoline Derivatives

tubulin_inhibition cluster_cell Cancer Cell quinoline Quinoline Derivative tubulin α/β-Tubulin Dimers quinoline->tubulin Binds to Colchicine Site microtubules Microtubules tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle mitosis Mitosis mitotic_spindle->mitosis cell_cycle_arrest G2/M Phase Cell Cycle Arrest mitosis->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Mechanism of action for certain anticancer quinolines.
Signaling Pathway: Antimalarial Action of Quinolines in Plasmodium falciparum

antimalarial_mechanism cluster_parasite Plasmodium falciparum Digestive Vacuole hemoglobin Host Hemoglobin heme Toxic Free Heme hemoglobin->heme Digestion hemozoin Hemozoin (Inert Crystal) heme->hemozoin Detoxification parasite_death Parasite Death heme->parasite_death Accumulation leads to quinoline Quinoline Drug (e.g., Chloroquine) heme_polymerase Heme Polymerase quinoline->heme_polymerase Inhibition heme_polymerase->hemozoin

Inhibition of heme detoxification by quinoline antimalarials.

References

Kinase Selectivity Profiling of 3-(Benzenesulfonyl)quinolin-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the kinase selectivity profile of the specific compound 3-(Benzenesulfonyl)quinolin-2-amine has revealed a lack of publicly available experimental data. While the quinoline and benzenesulfonamide scaffolds are present in many known kinase inhibitors, a detailed kinome-wide analysis for this particular molecule has not been published in accessible scientific literature or databases.

Therefore, a direct comparison guide with alternative inhibitors, including quantitative data tables and signaling pathway visualizations, cannot be constructed at this time. This guide will instead provide a framework for understanding kinase selectivity profiling, outline the standard experimental protocols used in the field, and discuss the kinase inhibitory potential of the broader class of quinoline-based compounds to offer context for future research.

Understanding Kinase Selectivity Profiling

Kinase inhibitors are a critical class of therapeutic agents, particularly in oncology. However, their efficacy and safety are highly dependent on their selectivity. The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. A non-selective inhibitor can bind to numerous "off-target" kinases, leading to unforeseen side effects.

Kinase selectivity profiling is the process of determining the binding affinity or inhibitory activity of a compound against a large panel of kinases. This provides a comprehensive overview of a compound's specificity and potential for off-target effects. The results are crucial for:

  • Lead Optimization: Guiding medicinal chemistry efforts to improve selectivity and reduce potential toxicity.

  • Mechanism of Action Studies: Identifying the primary targets responsible for a compound's biological effects.

  • Predicting Potential Side Effects: Understanding which off-target interactions might lead to adverse events in clinical settings.

  • Drug Repurposing: Identifying new therapeutic indications for existing compounds based on their kinase inhibition profiles.

Experimental Protocols for Kinase Selectivity Profiling

Several high-throughput screening technologies are commercially available to assess the selectivity of kinase inhibitors. These assays are essential for generating the quantitative data required for a comparative analysis.

KINOMEscan™ (DiscoverX)

This is a widely used competition binding assay platform. It does not measure enzyme activity but rather the ability of a test compound to compete with an immobilized ligand for binding to the kinase active site.

Experimental Workflow:

cluster_0 KINOMEscan™ Workflow Kinase-tagged T7 phage Kinase-tagged T7 phage Interaction Mixture Interaction Mixture Kinase-tagged T7 phage->Interaction Mixture Test Compound Test Compound Test Compound->Interaction Mixture Immobilized Ligand Immobilized Ligand Capture Capture Immobilized Ligand->Capture Quantification (qPCR) Quantification (qPCR) Interaction Mixture->Capture Competition Capture->Quantification (qPCR) Measurement of bound phage cluster_1 CETSA® Workflow Intact Cells or Lysate Intact Cells or Lysate Compound Incubation Compound Incubation Intact Cells or Lysate->Compound Incubation Heat Treatment Heat Treatment Compound Incubation->Heat Treatment Temperature Gradient Lysis & Centrifugation Lysis & Centrifugation Heat Treatment->Lysis & Centrifugation Separate soluble/aggregated proteins Analysis Analysis Lysis & Centrifugation->Analysis e.g., Western Blot, Mass Spec cluster_2 Simplified EGFR Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->EGFR Inhibits

A Comparative Guide to Quinoline Synthesis: Thermal Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the synthesis of the quinoline scaffold, a cornerstone of many pharmaceuticals, presents a choice between traditional thermal heating and modern microwave irradiation. This guide provides an objective comparison of these two methods, supported by experimental data, to inform the selection of the most efficient and effective synthetic route.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in chemical synthesis, often dramatically reducing reaction times and improving yields compared to conventional heating methods.[1][2] This is particularly evident in the synthesis of quinoline and its derivatives, where reactions that once required hours or even days can now be completed in minutes.[3][4]

Performance Comparison: A Quantitative Overview

The primary advantages of microwave irradiation over thermal heating in quinoline synthesis are a significant reduction in reaction time and an increase in product yield. Several studies have demonstrated these benefits across various named quinoline syntheses.

For instance, in a modified Friedländer synthesis, a reaction that proceeds over several days with very poor yield under conventional heating can be achieved in just 5 minutes with excellent yield when subjected to microwave irradiation at 160 °C in neat acetic acid.[3][4] Similarly, another study reported an increase in the average yield of a quinoline library from 34% with traditional oil-bath heating to 72% using microwave irradiation.[5] The Gould-Jacobs reaction, traditionally requiring several hours of reflux, also shows dramatically shortened reaction times and improved yields with microwave heating.[6]

The following table summarizes key quantitative data from comparative studies of different quinoline synthesis methods:

Synthesis MethodHeating MethodReaction TimeYield (%)Reference
Friedländer Synthesis ConventionalSeveral daysVery Poor[3][4]
Microwave5 minutesExcellent[3][4]
General Quinoline Synthesis Oil-bathNot specified34% (average)[5]
MicrowaveNot specified72% (average)[5]
Knoevenagel Condensation Conventional5-6 hours72-85%[7]
Microwave10-15 minutes85-95%[7]
Gould-Jacobs Reaction ConventionalSeveral hoursLow[6]
MicrowaveDramatically shorterImproved[6]

Experimental Protocols: A Closer Look

To illustrate the practical differences between the two heating methods, detailed experimental protocols for the Friedländer and a general microwave-assisted synthesis are provided below.

Experimental Protocol 1: Friedländer Quinoline Synthesis

This protocol compares the synthesis of a quinoline derivative from a 2-aminophenylketone and a cyclic ketone.

Conventional Heating:

  • Dissolve the 2-aminophenylketone (1 mmol) and the cyclic ketone (1.2 mmol) in an organic solvent (e.g., ethanol) in a round-bottom flask.

  • Add an acid catalyst (e.g., acetic acid).

  • Reflux the mixture for several days, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired quinoline.

Microwave Irradiation:

  • Combine the 2-aminophenylketone (1 mmol) and the cyclic ketone (1.2 mmol) in a microwave reaction vessel.

  • Add neat acetic acid to act as both the solvent and the catalyst.[3][4]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 160 °C for 5 minutes.[3][4]

  • After the reaction, cool the vessel to room temperature.

  • Remove the acetic acid under reduced pressure.

  • Purify the product by column chromatography.

Experimental Protocol 2: General Microwave-Assisted Synthesis (Dry Media)

This protocol outlines a solvent-free approach for quinoline synthesis.

  • Dissolve the reactants in a low-boiling-point solvent.

  • Add an anhydrous, microwave-transparent inorganic solid support (e.g., silica gel, alumina).

  • Remove the solvent under vacuum to adsorb the reaction mixture onto the solid support.

  • Place the solid support with the adsorbed reactants in an open quartz tube.

  • Subject the tube to microwave irradiation in the resonance cavity of a microwave power system.

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the product from the solid support using an appropriate organic solvent.

  • Remove the solvent under reduced pressure and purify the product as needed.

Visualizing the Workflow and Comparison

The following diagrams, generated using Graphviz, illustrate the experimental workflow and a logical comparison of the two heating methods.

G cluster_0 Conventional Heating cluster_1 Microwave Irradiation a Reactants & Solvent in Round-Bottom Flask b Reflux (Hours to Days) a->b c Work-up & Purification b->c d Product c->d e Reactants & Solvent/Neat in Microwave Vial f Irradiation (Minutes) e->f g Work-up & Purification f->g h Product g->h

Caption: A simplified workflow comparing the steps involved in quinoline synthesis via conventional heating versus microwave irradiation.

G cluster_thermal Thermal Heating cluster_microwave Microwave Irradiation center Quinoline Synthesis Method Comparison time_t Long Reaction Time (Hours to Days) time_m Short Reaction Time (Minutes) yield_t Lower Yield energy_t High Energy Consumption yield_m Higher Yield energy_m Lower Energy Consumption

References

Evaluating the Drug-Likeness of 3-(Benzenesulfonyl)quinolin-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, the assessment of a compound's "drug-likeness" is a critical step in the early stages of development. This evaluation helps to predict the pharmacokinetic and pharmacodynamic properties of a potential drug candidate, thereby reducing the likelihood of late-stage failures. This guide provides a comparative analysis of the drug-likeness of 3-(Benzenesulfonyl)quinolin-2-amine derivatives against established quinoline-based drugs, supported by in silico predictions and established experimental protocols.

Comparative Analysis of Physicochemical Properties

The drug-likeness of a compound is often initially assessed by evaluating its physicochemical properties against established guidelines such as Lipinski's Rule of Five.[1][2][3] This rule suggests that orally administered drugs generally possess a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) of less than 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.[1][2][3]

Table 1: Comparison of Physicochemical Properties

Property3-(Phenylsulfonyl)quinolin-2-amine (Predicted)Chloroquine[2]AmodiaquineBedaquiline[4]
Molecular Weight ( g/mol ) 296.34319.87355.86555.5
LogP 3.54.64.37.25
Hydrogen Bond Donors 1121
Hydrogen Bond Acceptors 4344
Topological Polar Surface Area (Ų) 81.936.456.756.4
Lipinski's Rule of Five Violations 0002

Comparative Analysis of ADMET Properties

Beyond physicochemical properties, the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for determining its drug-likeness. In silico ADMET prediction tools are widely used in the pharmaceutical industry to screen and prioritize drug candidates.[1][5][6]

The following table presents a comparative overview of the predicted ADMET properties for 3-(phenylsulfonyl)quinolin-2-amine and the comparator drugs.

Table 2: Comparison of Predicted ADMET Properties

Property3-(Phenylsulfonyl)quinolin-2-amine (Predicted)Chloroquine[1]AmodiaquineBedaquiline
Human Intestinal Absorption HighHighHighHigh
Caco-2 Permeability (logPapp) ModerateHighHighLow
Blood-Brain Barrier (BBB) Permeant YesYesYesNo
CYP450 2D6 Inhibitor YesYesYesNo
Hepatotoxicity Low RiskHigh RiskHigh RiskHigh Risk
Ames Mutagenicity Low RiskLow RiskLow RiskLow Risk

Experimental Workflows and Signaling Pathways

To experimentally determine the drug-likeness of a compound, a series of in vitro assays are typically performed. The general workflow for such an evaluation is depicted below.

Drug_Likeness_Workflow Compound Test Compound Physicochemical Physicochemical Profiling (Solubility, LogP) Compound->Physicochemical InVitro_ADME In Vitro ADME Assays (Permeability, Stability) Compound->InVitro_ADME InVitro_Tox In Vitro Toxicology (Cytotoxicity, hERG) Compound->InVitro_Tox Data_Analysis Data Analysis & Drug-Likeness Assessment Physicochemical->Data_Analysis InVitro_ADME->Data_Analysis InVitro_Tox->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

General workflow for experimental drug-likeness evaluation.

A key theoretical framework that underpins the initial assessment of drug-likeness is Lipinski's Rule of Five. The logical relationship of this rule is illustrated in the following diagram.

Lipinskis_Rule_of_Five Compound Chemical Compound MW Molecular Weight <= 500 Da Compound->MW LogP LogP <= 5 Compound->LogP HBD H-Bond Donors <= 5 Compound->HBD HBA H-Bond Acceptors <= 10 Compound->HBA DrugLike Likely Orally Bioavailable (Drug-Like) MW->DrugLike Pass NotDrugLike Poor Oral Bioavailability (Not Drug-Like) MW->NotDrugLike Fail LogP->DrugLike Pass LogP->NotDrugLike Fail HBD->DrugLike Pass HBD->NotDrugLike Fail HBA->DrugLike Pass HBA->NotDrugLike Fail

Logical relationship of Lipinski's Rule of Five for drug-likeness.

Experimental Protocols

Detailed methodologies for key in vitro drug-likeness assays are provided below. These protocols are based on established and widely used methods in the field of drug discovery.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is used to predict the passive permeability of a compound across a lipid membrane, which is a key factor in oral absorption.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV/Vis plate reader or LC-MS/MS system

Procedure:

  • Coat the filter of each well in the filter plate with 5 µL of the phospholipid solution and allow the solvent to evaporate for at least 30 minutes.

  • Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare the donor solution by diluting the test compound stock solution in PBS to the desired final concentration (e.g., 100 µM).

  • Carefully place the filter plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.

  • Add 150 µL of the donor solution to each well of the filter plate.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • After incubation, carefully separate the plates.

  • Determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area * time)) * -ln(1 - [C]_A / [C]_equilibrium) where V_A is the volume of the acceptor well, Area is the surface area of the membrane, time is the incubation time, [C]_A is the compound concentration in the acceptor well, and [C]_equilibrium is the concentration at equilibrium.

Caco-2 Permeability Assay

This cell-based assay is considered the gold standard for in vitro prediction of human intestinal absorption, as it accounts for both passive and active transport mechanisms.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates with polycarbonate membrane inserts

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin/streptomycin)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • On the day of the experiment, wash the cell monolayers twice with pre-warmed HBSS.

  • Prepare the donor solution by diluting the test compound in HBSS to the desired final concentration (e.g., 10 µM).

  • To measure apical-to-basolateral (A-B) permeability, add the donor solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

  • To measure basolateral-to-apical (B-A) permeability, add the donor solution to the basolateral chamber and fresh HBSS to the apical chamber.

  • Incubate the plates at 37°C with 5% CO2 for a defined period (e.g., 2 hours).

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analyze the concentration of the test compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to assess the potential for active efflux.

Microsomal Stability Assay

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

  • Liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer, pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Pre-incubate the reaction mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the test compound to a final concentration of, for example, 1 µM.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Plot the natural logarithm of the percentage of the remaining compound versus time.

  • Determine the in vitro half-life (t1/2) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein)

References

Safety Operating Guide

Safe Disposal of 3-(Benzenesulfonyl)quinolin-2-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3-(Benzenesulfonyl)quinolin-2-amine (CAS No. 861386-01-8) was not publicly available at the time of this writing. The following disposal procedures are based on the known hazards of the parent compound, quinoline, and general best practices for the disposal of laboratory-grade organic chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Researchers and laboratory personnel handling this compound must prioritize safety and environmental responsibility in its disposal. Given its chemical structure, which includes a quinoline ring, this compound should be treated as hazardous waste. Quinoline itself is recognized for its toxicity if inhaled, swallowed, or absorbed through the skin, and it poses a significant threat to aquatic ecosystems.[1] Therefore, a cautious and well-documented disposal plan is essential.

Chemical and Physical Properties
PropertyValueSource
CAS Number 861386-01-8
Molecular Formula C₁₅H₁₂N₂O₂S
Molecular Weight 284.34 g/mol
IUPAC Name 3-(phenylsulfonyl)quinolin-2-amine

Experimental Protocols for Disposal

The recommended disposal method for this compound is through a licensed hazardous waste disposal company, which will typically employ high-temperature incineration.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Step-by-Step Disposal Procedure:
  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:

    • Nitrile gloves (inspect before use)

    • Safety goggles or a face shield

    • A properly fitted lab coat

  • Waste Segregation and Collection:

    • Collect waste this compound in a dedicated, properly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

    • Label the container clearly with "Hazardous Waste," the full chemical name "this compound," the CAS number, and any known hazard symbols (e.g., toxic, environmental hazard).

  • Handling Contaminated Materials:

    • Any materials grossly contaminated with this compound, such as weighing paper, gloves, or absorbent pads from a spill, should also be placed in the designated hazardous waste container.

    • For lightly contaminated labware (e.g., glassware), rinse with a suitable organic solvent (such as acetone or ethanol) and collect the rinsate as hazardous waste.

  • Storage Pending Disposal:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

    • Follow your institution's guidelines for the temporary storage of chemical waste.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup of the hazardous waste.

    • Provide them with all necessary documentation, including the chemical name and quantity of waste.

Spill Management:

In the event of a spill:

  • Evacuate and restrict access to the affected area.

  • Ensure proper ventilation.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 3-(Benzenesulfonyl)quinolin-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 3-(Benzenesulfonyl)quinolin-2-amine. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE) for handling this compound:

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles and Face ShieldGoggles should be tight-sealing to protect against splashes.[1] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling amines and aromatic compounds.[3] It is crucial to check for breakthrough times for the specific glove material if available.[4] Always inspect gloves for any signs of degradation or puncture before use.
Lab CoatA flame-retardant lab coat that fully covers the arms is mandatory.
Protective ClothingFor larger quantities or situations with a higher risk of exposure, consider disposable chemical-resistant coveralls.[5]
Respiratory Protection RespiratorWork should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with organic vapor cartridges is necessary.[8]
Foot Protection Closed-toe ShoesChemical-resistant, closed-toe shoes are required in the laboratory at all times.[5]

DOT Script for PPE Workflow:

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe Personal Protective Equipment (PPE) cluster_action Safe Handling Start Handling this compound AssessRisk Assess Risk of Exposure (Inhalation, Skin, Eye) Start->AssessRisk Stop Re-evaluate Procedure EyeProtection Eye Protection: Safety Goggles & Face Shield AssessRisk->EyeProtection Eye Contact Potential SkinProtection Skin Protection: Gloves (Nitrile/Neoprene) & Lab Coat AssessRisk->SkinProtection Skin Contact Potential RespiratoryProtection Respiratory Protection: Chemical Fume Hood or Respirator AssessRisk->RespiratoryProtection Inhalation Potential Proceed Proceed with Experiment EyeProtection->Proceed SkinProtection->Proceed RespiratoryProtection->Proceed

Caption: Logical workflow for selecting appropriate PPE based on risk assessment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing exposure and ensuring safety.

Preparation:

  • Consult Safety Resources: Before beginning any work, consult general safety guidelines for handling aromatic amines and quinoline derivatives.[9][10]

  • Designate a Work Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.[6][7]

  • Assemble Materials: Ensure all necessary PPE, spill containment materials, and waste containers are readily accessible before handling the compound.

Handling:

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transferring:

    • Perform all weighing and transfers of the solid compound within the chemical fume hood to prevent inhalation of fine particles.

    • Use a spatula for transfers and avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Running Reactions:

    • Conduct all reactions in a closed system or under reflux within the fume hood.

    • Ensure all glassware is properly secured.

  • Post-Reaction Work-up:

    • Allow reaction mixtures to cool to room temperature before opening.

    • Perform extractions and other work-up procedures in the fume hood.

Decontamination:

  • Clean Work Area: After handling is complete, decontaminate the work surface with an appropriate solvent and then soap and water.

  • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent, followed by a thorough cleaning with detergent and water.

  • Remove PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat and eye protection. Wash hands thoroughly after removing gloves.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound and contaminated disposable materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams.

  • Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.

Disposal Procedure:

  • Labeling: Clearly label all waste containers with the full chemical name "this compound" and any other components of the waste stream.

  • Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Arrangement for Disposal: Follow your institution's established procedures for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup.[6]

DOT Script for Disposal Workflow:

Disposal_Workflow cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_final Final Disposal Start Experiment Complete SolidWaste Solid Waste (Compound, Gloves) Start->SolidWaste LiquidWaste Liquid Waste (Solutions) Start->LiquidWaste Segregate Segregate Waste Streams SolidWaste->Segregate LiquidWaste->Segregate Label Label Waste Containers Segregate->Label Store Store in Designated Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Dispose Proper Disposal ContactEHS->Dispose

Caption: Step-by-step workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.